4,4'-Dimethylbenzophenone
Description
Properties
IUPAC Name |
bis(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWLKXZYNXATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060603 | |
| Record name | Methanone, bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-97-2 | |
| Record name | 4,4′-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Di-p-tolyl ketone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dimethylbenzophenone | |
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| Record name | 4,4'-Dimethylbenzophenone | |
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| Record name | Methanone, bis(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, bis(4-methylphenyl)- | |
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| Record name | 4,4'-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-P-TOLYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI3DRY0THD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-Dimethylbenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-dimethylbenzophenone, a valuable intermediate in the pharmaceutical and chemical industries. The primary focus of this document is the Friedel-Crafts acylation, a robust and widely utilized method for the formation of aryl ketones. This guide will delve into the reaction mechanism, provide detailed experimental protocols, present key quantitative data, and offer a thorough characterization of the final product.
Introduction
This compound is a diaryl ketone with a symmetrical structure, featuring two p-tolyl groups attached to a central carbonyl moiety. Its utility stems from its role as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and photoinitiators. The Friedel-Crafts acylation is a classic and efficient method for the preparation of such ketones, involving the electrophilic substitution of an aromatic ring with an acyl group in the presence of a Lewis acid catalyst.
This guide will explore two primary synthetic routes for the preparation of this compound via Friedel-Crafts acylation: the reaction of toluene with 4-toluoyl chloride and the reaction of toluene with phosgene.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl halide (e.g., 4-toluoyl chloride) or reacts with the acylating agent (e.g., phosgene and toluene) to generate a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive intermediate.
-
Electrophilic Attack: The electron-rich aromatic ring of toluene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or a σ-complex, temporarily disrupting the aromaticity of the ring.
-
Deprotonation: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻), abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
Due to the ortho,para-directing nature of the methyl group on the toluene ring and the steric hindrance of the incoming acyl group, the acylation occurs predominantly at the para position, leading to the formation of the desired 4,4'-disubstituted product.
Figure 1: Reaction mechanism of Friedel-Crafts acylation.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [2] |
| Melting Point | 90-93 °C | [2] |
| Boiling Point | 200 °C at 17 mmHg | [2] |
| Yield (from Toluene/Phosgene) | 50% (theoretical) | [3] |
| Yield (from Toluene/p-Toluoyl Chloride) | 43.70% | [4] |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below.
Synthesis from Toluene and Phosgene
This protocol is adapted from a literature procedure and offers a high theoretical yield.
Materials:
-
Toluene (containing 20% phosgene): 100 g
-
Anhydrous aluminum chloride (finely powdered): 50 g
-
Ice-water
-
1% Hydrochloric acid solution
-
Dilute alcohol
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a wide-stemmed glass filtering funnel, place 100 g of toluene containing 20% phosgene. The end of the condenser should be connected to a fume duct.
-
Catalyst Addition: Surround the flask with a freezing mixture. Gradually add 50 g of finely powdered anhydrous aluminum chloride through the funnel over a period of 4 hours. Close the funnel with a cork after each addition.
-
Reaction Progression: Once all the aluminum chloride has been added, gently warm the flask for a short time.
-
Quenching: Slowly pour the reaction mixture into ice-water.
-
Purification:
-
Steam distill the mixture until no more organic material passes over.
-
Separate the aqueous layer from the distillate.
-
Add a 1% solution of hydrochloric acid to the solid material and steam distill again for approximately 30 minutes.
-
Filter the solid product from the distillate, wash with water, and recrystallize several times from dilute alcohol.
-
Expected Outcome:
The final product, this compound, is obtained as colorless needles with a theoretical yield of 50% (45 g).[3]
Synthesis from Toluene and 4-Toluoyl Chloride
This method provides a viable alternative to the use of highly toxic phosgene.
Materials:
-
Toluene
-
4-Toluoyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.
-
Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-toluoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Toluene Addition: Add a solution of toluene (1.1 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane.
Expected Outcome:
A yield of 43.70% of this compound has been reported for a similar synthesis.[4]
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show the following signals:
-
A singlet at approximately 2.4 ppm corresponding to the six protons of the two methyl groups.
-
A set of two doublets in the aromatic region (approximately 7.2-7.8 ppm). One doublet will correspond to the four aromatic protons ortho to the carbonyl group, and the other doublet will correspond to the four aromatic protons meta to the carbonyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Expected signals include:
-
A signal for the carbonyl carbon around 196 ppm.
-
Signals for the quaternary aromatic carbons.
-
Signals for the protonated aromatic carbons.
-
A signal for the methyl carbons around 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorptions for this compound include:
-
A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
C-H stretching vibrations for the aromatic and methyl groups in the region of 2850-3100 cm⁻¹.
-
C=C stretching vibrations within the aromatic rings in the region of 1400-1600 cm⁻¹.
Conclusion
The Friedel-Crafts acylation is a highly effective and reliable method for the synthesis of this compound. Both the phosgene and 4-toluoyl chloride routes provide good yields of the desired product. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
An In-depth Technical Guide to the Formation of 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 4,4'-dimethylbenzophenone, a key intermediate in various industrial and pharmaceutical applications. This document details the core synthetic methodologies, reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound, also known as di-p-tolyl ketone, is a symmetrical diaryl ketone with the chemical formula (CH₃C₆H₄)₂CO. It serves as a crucial building block in organic synthesis, particularly in the production of photoinitiators for UV curing processes, as well as in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2][3] A thorough understanding of its formation is paramount for process optimization, yield improvement, and the development of more sustainable synthetic routes.
Core Synthetic Methodology: Friedel-Crafts Acylation
The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of toluene.[1] This classic electrophilic aromatic substitution reaction involves the reaction of toluene with an acylating agent in the presence of a Lewis acid catalyst.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-defined multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acylating agent (e.g., p-toluoyl chloride) to form a highly electrophilic acylium ion. This acylium ion is resonance-stabilized.
-
Electrophilic Aromatic Substitution: The electron-rich toluene ring acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex.
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the arenium ion, leading to the restoration of the aromatic ring and the formation of the final product, this compound. The Lewis acid catalyst is regenerated in this step.
Due to the electron-withdrawing nature of the ketone group in the product, the resulting this compound is less reactive than the starting material (toluene), which advantageously prevents polysubstitution reactions.[4]
Regioselectivity
The methyl group of toluene is an ortho-, para-directing activator. However, in Friedel-Crafts acylation, the reaction predominantly yields the para-substituted product, this compound. This high regioselectivity is attributed to the steric hindrance at the ortho positions by the bulky acylium ion-Lewis acid complex, which favors the attack at the less sterically hindered para position.[5][6]
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation.
Synthesis of this compound from p-Toluoyl Chloride and Toluene
This protocol is adapted from a reported synthesis with a documented yield.[7]
Materials:
-
p-Toluoyl chloride
-
Toluene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Catalyst Suspension: In a fume hood, add anhydrous aluminum chloride (1.1-1.3 equivalents relative to the limiting reagent) to the reaction flask, followed by anhydrous dichloromethane to create a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the p-toluoyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-30 minutes, maintaining the temperature between 0-5 °C.
-
Toluene Addition: After the addition of p-toluoyl chloride is complete, add a solution of anhydrous toluene (1.0-1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: evolution of CO₂), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 611-97-2 [m.chemicalbook.com]
- 3. This compound | 611-97-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
The Crystal Structure of 4,4'-Dimethylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4,4'-Dimethylbenzophenone (C₁₅H₁₄O), a derivative of benzophenone. This compound and its analogs are of interest in various fields, including medicinal chemistry and materials science, due to their photochemical properties and utility as synthetic intermediates.[1] A precise understanding of the three-dimensional arrangement of atoms in the crystalline state is fundamental for structure-activity relationship studies and in the design of new materials.
Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[2] The key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details [2]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₄O |
| Formula Weight | 210.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.957 (1) |
| b (Å) | 12.169 (2) |
| c (Å) | 12.268 (2) |
| Volume (ų) | 1187.89 (3) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.176 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| F(000) | 448 |
| Final R index | 0.049 |
| Reflections collected | 1184 |
Table 2: Selected Bond Lengths and Torsion Angles [2]
| Bond/Torsion | Length (Å) / Angle (°) |
| C1-C7 | 1.503 (4) |
| C7-O7 | 1.221 (3) |
| C11-C7 | 1.501 (4) |
| C6-C1-C7-O7 | 22.6 (4) |
| C2-C1-C7-O7 | -158.0 (3) |
| C61-C11-C7-O7 | 32.2 (4) |
| C21-C11-C7-O7 | -147.1 (3) |
| C1-C7-C11-C61 | 31.9 (3) |
| O7-C7-C11-C21 | 33.6 (4) |
Molecular and Crystal Structure
The molecule of this compound is not planar. Steric hindrance between the ortho-hydrogen atoms on the two phenyl rings forces them to be twisted out of the plane of the central carbonyl group.[2][3] The torsion angles about the bonds connecting the phenyl rings to the keto group are 22.6(4)° and 32.2(4)°.[2][3] This non-planar conformation is a common feature in benzophenone derivatives.[3] The molecular packing in the crystal is primarily governed by van der Waals interactions.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, crystal growth, and structure determination of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with phosgene in the presence of a Lewis acid catalyst like aluminum chloride.[1]
Materials:
-
Toluene (containing 20% phosgene)
-
Anhydrous aluminum chloride (AlCl₃), finely powdered
-
Ice-water
-
1% Hydrochloric acid solution
-
Dilute ethanol
Procedure:
-
A solution of 100 g of toluene containing 20% phosgene is placed in a flask equipped with a reflux condenser and a wide-stemmed funnel. The flask is cooled in a freezing mixture.
-
50 g of finely powdered anhydrous aluminum chloride is gradually added through the funnel over a period of 4 hours.
-
After the addition is complete, the reaction mixture is gently warmed for a short duration.
-
The reaction mixture is then slowly poured into ice-water to quench the reaction.
-
The resulting mixture is steam distilled.
-
The aqueous layer of the distillate is separated, and a 1% solution of hydrochloric acid is added to the solid material, which is then subjected to another steam distillation for approximately 30 minutes.
-
The solid product in the distillate is collected by filtration, washed, and then purified by recrystallization.
Purification and Crystal Growth
High-purity single crystals suitable for X-ray diffraction can be obtained through recrystallization.
Procedure:
-
The crude this compound is dissolved in a minimum amount of hot dilute ethanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly to room temperature.
-
As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
-
The resulting colorless, needle-like crystals are collected by filtration and dried.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following steps:
1. Crystal Mounting and Data Collection:
-
A suitable single crystal with dimensions of approximately 0.6 x 0.4 x 0.6 mm is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer (e.g., a Nonius CAD-4F).
-
X-ray radiation, typically Mo Kα (λ = 0.71073 Å), is used.[2]
-
The unit cell dimensions are determined from a set of reflections.
-
Intensity data is collected at a controlled temperature (e.g., 293 K).[2]
2. Data Reduction and Structure Solution:
-
The collected diffraction data are processed to correct for factors such as Lorentz and polarization effects.
-
The space group is determined from the systematic absences in the diffraction pattern. For this compound, the space group is P2₁2₁2₁.[2]
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
3. Structure Refinement:
-
The atomic positions and thermal parameters are refined using a least-squares method.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refinement converges to a low R-factor (e.g., 0.049), indicating a good agreement between the observed and calculated structure factors.[2]
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow from synthesis to final structure analysis and the logical relationship of the key experimental stages.
Caption: Overall experimental workflow.
Caption: Logical steps in structure determination.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4,4'-dimethylbenzophenone. It includes a detailed breakdown of the spectral data, a standard experimental protocol for acquiring the spectrum, and a visualization of the molecular structure with corresponding proton assignments.
Introduction
This compound is a diaryl ketone with a symmetrical structure. Its 1H NMR spectrum is relatively simple and serves as a classic example for illustrating the principles of chemical equivalence and aromatic proton couplings. Understanding the 1H NMR spectrum is crucial for the structural elucidation and purity assessment of this compound and its derivatives, which are relevant in various fields, including organic synthesis and medicinal chemistry.
1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | ~7.71 | Doublet (d) | 4H | Aromatic Protons (Ha) |
| 2 | ~7.28 | Doublet (d) | 4H | Aromatic Protons (Hb) |
| 3 | ~2.44 | Singlet (s) | 6H | Methyl Protons (-CH3) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Molecular Structure and Proton Environments
The structure of this compound results in three distinct proton environments, as illustrated in the diagram below.
Caption: Molecular structure of this compound with proton labels.
Due to the molecule's symmetry, the two phenyl rings are chemically equivalent. Within each ring, the protons ortho to the carbonyl group (Ha) are equivalent, and the protons meta to the carbonyl group (Hb) are equivalent. The two methyl groups are also chemically equivalent. This results in the three observed signals in the 1H NMR spectrum.
Experimental Protocol
The following is a standard protocol for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is at least 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The 1H NMR spectrum should be recorded on a spectrometer with a field strength of 300 MHz or higher.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
Set the following acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately 12-16 ppm is appropriate.
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the multiplicity (singlet, doublet, etc.) of each signal.
Logical Workflow for Spectral Analysis
The process of analyzing the 1H NMR spectrum to confirm the structure of this compound follows a logical progression.
Caption: Logical workflow for the analysis of a 1H NMR spectrum.
This structured approach ensures a thorough and accurate interpretation of the spectral data, leading to the confident identification of the compound.
In-Depth Technical Guide: 13C NMR Spectral Data of 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4,4'-Dimethylbenzophenone. Due to the high degree of symmetry in the this compound molecule, a simplified 13C NMR spectrum is expected. The two p-tolyl groups are chemically equivalent, and within each ring, there is further symmetry. This results in a spectrum with fewer signals than the total number of carbon atoms, providing a clear example of the impact of molecular symmetry on NMR spectroscopy.
Data Presentation
The following table summarizes the expected 13C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS). The assignments are based on the known effects of substituents on the benzene ring and comparison with related benzophenone structures.
| Carbon Atom | Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | Carbonyl Carbon | ~195-197 |
| C-4, C-4' | Aromatic Carbon (para to C=O) | ~142-144 |
| C-1, C-1' | Aromatic Carbon (ipso to C=O) | ~135-137 |
| C-3, C-3' | Aromatic Carbon (meta to C=O) | ~129-131 |
| C-2, C-2' | Aromatic Carbon (ortho to C=O) | ~128-130 |
| CH₃ | Methyl Carbon | ~21-22 |
Experimental Protocols
The acquisition of 13C NMR spectra for aromatic ketones like this compound follows a standardized protocol. The following is a detailed methodology representative of common experimental setups.
1. Sample Preparation:
-
Sample: 20-50 mg of this compound is accurately weighed.
-
Solvent: The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized solvent signals.
-
Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., the triplet of CDCl₃ at approximately 77.16 ppm).
-
Filtration: The resulting solution is filtered through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher (corresponding to a 13C frequency of 75 MHz or higher), is used.
-
Probe: A broadband or dual-channel probe is tuned to the 13C frequency.
-
Temperature: The experiment is usually conducted at room temperature (approximately 298 K).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is used.
-
Decoupling: Broadband proton decoupling (e.g., using a WALTZ-16 sequence) is applied during the acquisition time to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.
-
Acquisition Time (at): Typically set between 1 to 2 seconds.
-
Relaxation Delay (d1): A delay of 2 to 5 seconds is used to allow for the full relaxation of all carbon nuclei, which is particularly important for quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is used to ensure all expected carbon signals are observed.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or the residual solvent peak.
-
Peak Picking and Integration: The chemical shift of each peak is determined. While integration of 13C NMR spectra is generally not as accurate as in 1H NMR without specific experimental setups, the relative intensities can provide some information.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound, highlighting the different carbon environments.
Caption: Chemical structure of this compound.
FT-IR Spectrum Analysis of 4,4'-Dimethylbenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4'-Dimethylbenzophenone. It details the characteristic vibrational frequencies, experimental protocols for obtaining the spectrum, and the logical workflow of the analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development.
Introduction to FT-IR Spectroscopy of Aromatic Ketones
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2] When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. For aromatic ketones like this compound, the FT-IR spectrum reveals characteristic absorption bands for the carbonyl group (C=O), aromatic rings (C=C), and alkyl groups (C-H).[3][4] The position, intensity, and shape of these bands provide a unique fingerprint of the molecule.
Molecular Structure of this compound
This compound (C₁₅H₁₄O) is a symmetrical aromatic ketone.[5][6] Its structure consists of a central carbonyl group bonded to two para-substituted tolyl rings. This structure gives rise to a number of characteristic vibrational modes that can be identified in its FT-IR spectrum.
Quantitative FT-IR Spectral Data
The FT-IR spectrum of this compound exhibits several key absorption bands. The following table summarizes the principal peaks and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3050 - 3000 | Medium | C-H Stretching | Aromatic C-H |
| ~2920 | Medium | C-H Stretching (asymmetric) | Methyl (-CH₃) |
| ~2860 | Medium | C-H Stretching (symmetric) | Methyl (-CH₃) |
| ~1650 | Strong | C=O Stretching | Aromatic Ketone |
| ~1600 | Medium-Strong | C=C Stretching | Aromatic Ring |
| ~1450 | Medium | C-H Bending (asymmetric) | Methyl (-CH₃) |
| ~1375 | Medium | C-H Bending (symmetric) | Methyl (-CH₃) |
| ~1280 | Strong | C-CO-C Stretching | Aryl-C(=O)-Aryl |
| ~820 | Strong | C-H Out-of-plane Bending | 1,4-disubstituted Aromatic Ring |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument used.
Experimental Protocols
The successful acquisition of a high-quality FT-IR spectrum is highly dependent on the chosen experimental protocol. For a solid sample like this compound, several methods can be employed.
Potassium Bromide (KBr) Pellet Method
This is a common technique for obtaining the transmission spectrum of a solid sample.[1][7]
Methodology:
-
Grinding: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle.[7] The mixture should be homogeneous.
-
Pellet Formation: The ground powder is transferred to a pellet die. A hydraulic press is used to apply pressure and form a thin, transparent, or translucent pellet.[7]
-
Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of a blank KBr pellet should be acquired first to correct for any atmospheric and instrumental interferences.[1]
Attenuated Total Reflectance (ATR) Method
ATR is a popular and convenient method that requires minimal sample preparation.[1][7]
Methodology:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide) is clean.[7] A background spectrum of the clean, empty crystal is recorded.
-
Sample Application: A small amount of powdered this compound is placed directly onto the ATR crystal.[8]
-
Pressure Application: A pressure clamp is used to ensure good contact between the sample and the crystal surface.[7]
-
Analysis: The FT-IR spectrum is then recorded.
Thin Solid Film Method
This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent window.[9]
Methodology:
-
Dissolution: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methylene chloride or acetone).[9]
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[9]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Visualizations
The following diagrams illustrate the key aspects of the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. jascoinc.com [jascoinc.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound(611-97-2) IR Spectrum [m.chemicalbook.com]
- 6. This compound | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 4,4'-Dimethylbenzophenone. This document details the expected spectral properties, the influence of solvents, and a standardized experimental protocol for accurate spectroscopic measurements.
Introduction to this compound and its Spectroscopic Properties
This compound is an organic compound widely utilized as a photoinitiator in UV curing applications, such as in inks, adhesives, and coatings. Its ability to absorb UV radiation and initiate polymerization reactions is directly related to its electronic structure and, consequently, its UV-Vis absorption spectrum.
The UV-Vis spectrum of benzophenone derivatives is characterized by two main absorption bands:
-
An intense band at shorter wavelengths, typically around 250 nm, which is attributed to a π → π* electronic transition within the aromatic rings and the carbonyl group.
-
A weaker, broad band at longer wavelengths, generally in the 330-360 nm region, corresponding to a forbidden n → π* transition of the non-bonding electrons of the carbonyl oxygen.
The presence of substituents on the phenyl rings can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The two methyl groups in the 4 and 4' positions of this compound are expected to cause a slight bathochromic (red) shift in the π → π* transition compared to the parent benzophenone molecule due to their electron-donating inductive effect.
Quantitative UV-Vis Absorption Data
Table 1: UV-Vis Absorption Data for Benzophenone in Non-Polar Solvent
| Solvent | λmax (π → π) (nm) | ε (L·mol⁻¹·cm⁻¹) | λmax (n → π) (nm) | ε (L·mol⁻¹·cm⁻¹) |
| Cyclohexane | ~250 | ~10,000 | ~330-360 | ~100-200 |
| Hexane | 247.6 | Not Reported | 205.3 | Not Reported |
Data for benzophenone is presented as a proxy. The methyl groups in this compound are expected to cause a slight red shift.
Table 2: UV-Vis Absorption Data for Benzophenone in Polar Solvent
| Solvent | λmax (π → π) (nm) | ε (L·mol⁻¹·cm⁻¹) | λmax (n → π) (nm) | ε (L·mol⁻¹·cm⁻¹) |
| Ethanol | 252.3 | Not Reported | 197.7 | Not Reported |
Data for benzophenone is presented as a proxy. The methyl groups in this compound are expected to cause a slight red shift in the π → π band. The n → π* transition in polar solvents often experiences a hypsochromic (blue) shift and may be less resolved.*[1]
Solvent Effects on the UV-Vis Spectrum
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of benzophenones.[2]
-
π → π Transitions:* In moving from a non-polar to a polar solvent, the π → π* absorption band typically undergoes a bathochromic (red) shift, meaning it moves to a longer wavelength. This is due to the stabilization of the more polar excited state by the polar solvent.
-
n → π Transitions:* Conversely, the n → π* transition generally experiences a hypsochromic (blue) shift to shorter wavelengths in polar solvents. This is because the non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with protic solvents (like ethanol), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.
Experimental Protocol for UV-Vis Spectroscopy
The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound. This protocol is adapted from standard procedures for aromatic ketones.[3]
4.1. Materials and Equipment
-
This compound (purity ≥ 98%)
-
Spectroscopic grade solvents (e.g., hexane, ethanol)
-
Calibrated UV-Vis spectrophotometer (double-beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
4.2. Preparation of Stock Solution
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the weighed compound in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.
4.3. Preparation of Working Solutions
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations typically ranging from 10⁻³ to 10⁻⁵ mol/L.
-
The optimal concentration range should result in absorbance values between 0.1 and 1.0 for the most accurate measurements.
4.4. Spectrophotometric Measurement
-
Set the spectrophotometer to scan a wavelength range of at least 200 nm to 400 nm.
-
Use the pure solvent as a blank to zero the instrument.
-
Fill a quartz cuvette with one of the working solutions and place it in the sample holder of the spectrophotometer.
-
Record the absorption spectrum.
-
Repeat the measurement for each working solution and for each solvent.
4.5. Data Analysis
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Workflow Diagram
The following diagram illustrates the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.
Caption: Experimental workflow for UV-Vis analysis.
Conclusion
This technical guide has outlined the key aspects of the UV-Vis absorption spectrum of this compound. While specific quantitative data is sparse, the behavior of the parent benzophenone molecule provides a strong basis for understanding its spectral properties. The provided experimental protocol offers a standardized method for researchers to obtain reliable and reproducible UV-Vis absorption data, which is crucial for applications in photochemistry, materials science, and drug development. The distinct π → π* and n → π* transitions, along with their sensitivity to solvent polarity, are the defining features of the UV-Vis spectrum of this compound.
References
An In-Depth Technical Guide to the Photophysical Properties of 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylbenzophenone is a symmetrically substituted aromatic ketone that serves as a valuable tool in photochemistry and photobiology. Its photophysical properties, characterized by efficient intersystem crossing to the triplet state, make it an effective photosensitizer and photoinitiator. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key processes involved. Understanding these properties is crucial for its application in areas such as UV curing, synthesis, and as a probe for triplet energy transfer.
Core Photophysical Properties
The photophysical behavior of this compound is governed by the interplay of its electronic transitions, primarily the n→π* and π→π* transitions associated with the carbonyl group and the aromatic rings. Upon absorption of ultraviolet radiation, the molecule is promoted to an excited singlet state (S₁), from which it rapidly and efficiently undergoes intersystem crossing (ISC) to the lowest triplet state (T₁). This high ISC efficiency is a hallmark of benzophenone and its derivatives.
Data Presentation
The following tables summarize the key photophysical parameters for this compound in various environments.
Table 1: Absorption and Emission Properties
| Property | Solvent | Value | Reference |
| Absorption Maximum (λmax) | |||
| n→π* transition | Acetonitrile | ~340 nm | [1] |
| π→π* transition | Acetonitrile | ~265 nm | [1] |
| Phosphorescence Maximum (λphos) | Acetonitrile | 450 nm | [1] |
Table 2: Quantum Yields and Excited State Lifetimes
| Property | Solvent/Condition | Value | Reference |
| Intersystem Crossing Quantum Yield (ΦISC) | Acetonitrile | 0.97 | [1] |
| Triplet Lifetime (τT) | Acetonitrile | 13 µs | [1] |
| Acetonitrile | 15 µs | [2] | |
| Aqueous Nanocrystalline Suspension | ~1185 ns (1.185 µs) | [3] |
Signaling Pathways and Logical Relationships
The photophysical processes of this compound can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Experimental Protocols
The characterization of the photophysical properties of this compound involves several key spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the ground state molecule.
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in a spectroscopic grade solvent (e.g., acetonitrile) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-450 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) for the n→π* and π→π* transitions are identified from the spectrum. The molar extinction coefficient (ε) at each maximum is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Luminescence Spectroscopy (Phosphorescence)
Objective: To measure the phosphorescence emission spectrum and determine the phosphorescence lifetime (τp).
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent and thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to prevent quenching of the triplet state by molecular oxygen.
-
Instrumentation: A spectrofluorometer with a pulsed excitation source (e.g., a flash lamp or a pulsed laser) and a time-gated detector is used. Measurements are often performed at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to enhance phosphorescence intensity and lifetime.
-
Measurement: The sample is excited at a wavelength corresponding to one of its absorption bands. The emission is collected at a 90-degree angle to the excitation beam. For spectral measurements, the emission is scanned across a range of wavelengths. For lifetime measurements, the decay of the phosphorescence intensity at a fixed wavelength is recorded over time following the excitation pulse.
-
Data Analysis: The phosphorescence spectrum is plotted as intensity versus wavelength. The phosphorescence lifetime (τp) is determined by fitting the decay curve to a single exponential function.
Laser Flash Photolysis (Transient Absorption Spectroscopy)
Objective: To directly observe the triplet excited state, determine its absorption spectrum, and measure its lifetime (τT).
Methodology:
-
Sample Preparation: A deoxygenated solution of this compound is prepared as described for luminescence spectroscopy.
-
Instrumentation: A laser flash photolysis setup is employed. This typically consists of a high-energy pulsed laser for excitation (e.g., a Nd:YAG laser) and a continuous probe lamp. The change in absorbance of the sample is monitored by a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope.
-
Measurement: The sample is excited with a short laser pulse. The change in absorbance at a specific wavelength is monitored as a function of time after the laser flash. This is repeated at various wavelengths to construct the transient absorption spectrum.
-
Data Analysis: The transient absorption spectrum of the triplet state is obtained by plotting the change in absorbance versus wavelength at a specific time delay after the laser pulse. The triplet lifetime (τT) is determined by fitting the decay of the transient absorption signal at a fixed wavelength to a first-order kinetic model.
The experimental workflow for a typical transient absorption spectroscopy experiment is outlined below.
References
- 1. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. Kinetics of Photoreactive this compound Nanocrystals: Relative Contributions to Triplet Decay from Intermolecular H-Atom Transfer and Reductive Charge Transfer Quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4,4'-Dimethylbenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dimethylbenzophenone is a key intermediate in the synthesis of various organic compounds, including photoinitiators and pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is crucial for process development, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative data is not extensively available in public literature, this document presents a framework for its determination and application, including detailed experimental protocols based on established methodologies.
Physicochemical Properties of this compound
This compound is a white to pale brown crystalline powder.[1] Its molecular structure, featuring two non-polar toluene rings linked by a polar ketone group, dictates its solubility behavior. It is practically insoluble in water but exhibits solubility in various organic solvents.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Melting Point | 90-93 °C | [1] |
| Boiling Point | 200 °C at 17 mmHg | [1] |
| Appearance | Pale brown crystalline powder | [1] |
| Water Solubility | Insoluble | [1][2] |
Theoretical Solubility Profile
The principle of "like dissolves like" provides a foundational understanding of the solubility of this compound.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): The polar carbonyl group in this compound allows for dipole-dipole interactions with polar aprotic solvents. Good solubility is anticipated in solvents like acetone.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While the ketone group can act as a hydrogen bond acceptor, the large non-polar surface area of the two methyl-substituted benzene rings limits its solubility in highly polar protic solvents compared to smaller ketones. Moderate solubility is expected.
-
Non-polar Solvents (e.g., Toluene, Hexane): The presence of the two toluene-like rings suggests that this compound will be soluble in aromatic non-polar solvents like toluene due to favorable π-π stacking interactions. Solubility in non-polar aliphatic solvents like hexane is expected to be lower.
Quantitative Solubility Data
Table 2: Representative Solubility of this compound in Selected Organic Solvents at Various Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Acetone | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| 55 | Data Not Available | Data Not Available | |
| Ethanol | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| 55 | Data Not Available | Data Not Available | |
| Ethyl Acetate | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| 55 | Data Not Available | Data Not Available | |
| Toluene | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| 55 | Data Not Available | Data Not Available | |
| Methanol | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| 55 | Data Not Available | Data Not Available | |
| Isopropanol | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| 55 | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes. Experimental determination is required to populate these fields.
Experimental Protocol for Solubility Determination
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[3][4] The following protocol is adapted for the determination of this compound solubility.
4.1. Materials and Equipment
-
This compound (≥99% purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes
-
Oven
4.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for at least 24 hours to ensure saturation. The presence of undissolved solid at the end of this period is essential.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated pipette and immediately filter it through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
Solvent Evaporation: Place the vials containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Mass Determination: Once the solvent has completely evaporated, cool the vials in a desiccator and weigh them on an analytical balance. The difference between the final and initial mass of the vial gives the mass of dissolved this compound.
-
Calculation: Calculate the solubility in g/100 mL and mol/L using the mass of the dissolved solid and the volume of the solvent used.
4.3. Data Analysis
The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation to understand the dissolution thermodynamics.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, this guide provides the theoretical background and a detailed experimental protocol for its determination. The provided framework for data presentation and the experimental workflow diagram offer a clear path for researchers to generate and utilize this critical data in their work, leading to improved process efficiency and product formulation in the chemical and pharmaceutical industries.
References
An In-depth Technical Guide on the Thermogravimetric Analysis (TGA) of 4,4'-Dimethylbenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Dimethylbenzophenone is a versatile organic compound with applications as a photoinitiator and an intermediate in the synthesis of various pharmaceuticals and UV absorbers. Its thermal stability is a critical parameter that influences its storage, processing, and application performance. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This technical guide provides a comprehensive overview of the thermogravimetric analysis of this compound, including a detailed experimental protocol, data presentation, and interpretation. While specific, publicly available TGA data for this compound is limited, this guide presents a generalized methodology and expected results based on the analysis of structurally similar aromatic ketones, such as benzophenone.
Core Principles of Thermogravimetric Analysis
Thermogravimetric analysis is an essential method for determining the thermal stability and composition of materials.[1] The technique involves heating a sample at a constant rate while its mass is continuously monitored.[1] The resulting data, a TGA curve, plots the percentage of weight loss against temperature, revealing the temperatures at which the material decomposes.[2]
Experimental Protocol: TGA of this compound
The following protocol outlines a standard procedure for conducting a TGA experiment on a solid organic compound like this compound.
Instrumentation:
-
Thermogravimetric Analyzer
-
High-purity nitrogen (or other inert gas)
-
Analytical balance (for sample weighing)
-
Alumina or platinum sample pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA sample pan. Ensure the sample is evenly distributed at the bottom of the pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. This prevents oxidative degradation.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass and temperature throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage of mass loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of the maximum rates of mass loss.
-
Data Presentation: Hypothetical TGA Data for this compound
Due to the absence of specific published TGA data for this compound, the following table presents a hypothetical but realistic dataset based on the expected thermal stability of similar aromatic ketones. This data is for illustrative purposes to guide researchers in their own data presentation.
| Parameter | Value | Description |
| Onset Decomposition Temperature (Tonset) | ~ 250 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (Tpeak) | ~ 280 °C | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve. |
| Mass Loss at 300 °C | ~ 50% | The percentage of mass lost at a specific temperature point in the main decomposition stage. |
| Final Decomposition Temperature (Tfinal) | ~ 350 °C | The temperature at which the primary decomposition process is complete. |
| Residual Mass at 600 °C | < 5% | The percentage of mass remaining at the end of the experiment, indicating the amount of non-volatile residue. |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for TGA and the logical relationships influencing the thermal analysis of this compound.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Logical relationships between experimental parameters and TGA results.
Interpretation of Results
The TGA curve of this compound is expected to show a single, well-defined decomposition step in an inert atmosphere, characteristic of the degradation of a pure organic compound. The onset temperature of decomposition provides a measure of the thermal stability of the compound. A higher onset temperature indicates greater thermal stability. The DTG curve is particularly useful for identifying the temperature at which the rate of decomposition is at its maximum. Any significant residual mass at the end of the experiment in an inert atmosphere would suggest the presence of non-volatile impurities or the formation of a stable char.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. By following a standardized experimental protocol, researchers can obtain reliable and reproducible data on its decomposition behavior. This information is crucial for establishing safe handling and processing temperatures, predicting long-term stability, and ensuring the quality and performance of products derived from this compound. While this guide provides a robust framework, it is recommended that researchers generate specific TGA data for their particular grade of this compound to ensure the most accurate assessment of its thermal properties.
References
In-Depth Technical Guide to the Differential Scanning Calorimetry (DSC) of 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal properties of 4,4'-Dimethylbenzophenone (CAS 611-97-2), a key intermediate in the pharmaceutical and polymer industries. Differential Scanning Calorimetry (DSC) is a pivotal analytical technique for characterizing the physicochemical properties of this compound. This document details the expected thermal behavior, including melting point and enthalpy of fusion, and provides a standardized experimental protocol for its analysis. The information presented herein is essential for quality control, formulation development, and ensuring the stability of materials incorporating this compound.
Introduction to this compound
This compound is a substituted aromatic ketone characterized by a benzophenone core with methyl groups at the para positions of both phenyl rings. It serves as a versatile building block in organic synthesis and is utilized in the production of photoinitiators, UV absorbers, and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its thermal properties are critical to its application, influencing its stability, solubility, and compatibility with other materials.[3]
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This allows for the precise determination of thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC provides crucial data on its melting point and the energy required for this phase change, known as the enthalpy of fusion.
Thermal Properties of this compound
The primary thermal event observed for this compound in a typical DSC scan is its solid-to-liquid phase transition (melting).
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O | [5] |
| Molecular Weight | 210.27 g/mol | [5] |
| Melting Point (Range) | 90 - 97 °C | [6][7] |
| Enthalpy of Fusion (ΔHfus) | Not available in cited literature; to be determined experimentally. |
Experimental Protocol for DSC Analysis
This section outlines a detailed methodology for the DSC analysis of this compound, designed to yield accurate and reproducible results.
Instrumentation and Consumables
-
Instrument: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer).
-
Pans: Aluminum DSC pans with lids.
-
Purge Gas: High-purity nitrogen (99.99% or higher).
-
Reference: An empty, hermetically sealed aluminum pan.
-
Analytical Balance: Capable of weighing to at least 0.01 mg.
Sample Preparation
-
Accurately weigh 3-5 mg of this compound powder directly into an aluminum DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.
-
Hermetically seal the pan with an aluminum lid.
-
Prepare an identical empty aluminum pan to be used as a reference.
DSC Method Parameters
| Parameter | Value |
| Temperature Program | |
| 1. Equilibrate at | 25 °C |
| 2. Isothermal for | 2 min |
| 3. Ramp at | 10 °C/min to 120 °C |
| Purge Gas | Nitrogen |
| Flow Rate | 50 mL/min |
Data Analysis
-
Melting Onset Temperature (T_onset): Determined by the intersection of the baseline with the tangent of the steepest slope of the melting endotherm.
-
Peak Melting Temperature (T_peak): The temperature at which the heat flow is at its maximum during the melting transition.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. The value is typically expressed in Joules per gram (J/g).
Visualization of Experimental Workflow
The logical flow of a DSC experiment for this compound is depicted in the following diagram.
Conclusion
This technical guide provides essential information for the DSC analysis of this compound. The presented data and experimental protocol serve as a valuable resource for researchers and professionals in ensuring the quality and consistency of this important chemical compound. Adherence to the detailed methodology will enable the accurate determination of its thermal properties, which is crucial for its various applications in the pharmaceutical and chemical industries. Further experimental work is recommended to establish a definitive value for the enthalpy of fusion.
References
- 1. This compound CAS#: 611-97-2 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 611-97-2 [chemicalbook.com]
- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Photoreduction Quantum Yield of 4,4'-Dimethylbenzophenone
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and mechanistic pathways related to the photoreduction of this compound. A central focus is the determination of the quantum yield for this process, a critical parameter in assessing the efficiency of photochemical reactions.
The photoreduction of benzophenones is a classic and widely studied photochemical reaction with relevance in various fields, including organic synthesis, polymer chemistry, and photobiology. The introduction of substituents on the aromatic rings, such as the methyl groups in this compound, can significantly influence the photophysical and photochemical properties of the molecule. Understanding these effects is crucial for the rational design of photosensitizers and for controlling the outcomes of photochemical processes.
Quantitative Data on Benzophenone Photoreduction
Table 1: Photoreduction Quantum Yields and Related Photophysical Properties of Benzophenone
| Compound | Solvent | Excitation Wavelength (nm) | Quantum Yield of Disappearance (Φ-BP) | Quantum Yield of Product Formation | Ref. |
| Benzophenone | Isopropyl Alcohol | 366 | - | ΦAcetone = 0.92, ΦBenzopinacol = 0.93 (O₂-free) | [1] |
| Benzophenone | Isopropyl Alcohol | 313 | - | ΦAcetone = 0.99 | [1] |
| Benzophenone | Isopropyl Alcohol | - | Nearly 2.0 | - | [2] |
Note: The quantum yield approaching 2.0 for the disappearance of benzophenone suggests a chain reaction mechanism where the initially formed radical species can react with ground-state benzophenone.[2] The methyl groups in this compound are expected to have an electron-donating effect, which can influence the energy of the excited states and the reactivity of the resulting ketyl radical.
Experimental Protocols
The determination of the quantum yield of photoreduction for this compound involves a series of well-established experimental procedures. These protocols are designed to quantify the amount of reactant consumed or product formed relative to the number of photons absorbed by the system.
A common method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with p-toluoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[3]
Materials:
-
Toluene
-
p-Toluoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice-water
-
Hydrochloric acid (1% solution)
-
Ethanol (for recrystallization)
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve toluene and p-toluoyl chloride in nitrobenzene.[3]
-
Cool the flask in an ice bath and slowly add finely powdered anhydrous aluminum chloride with stirring.[4]
-
After the addition is complete, gently warm the reaction mixture and then allow it to stir at room temperature.[4]
-
Pour the reaction mixture slowly into ice-water to hydrolyze the complex.[4]
-
Perform a steam distillation to remove the nitrobenzene and any unreacted starting materials.[4]
-
The solid this compound can be purified by recrystallization from dilute ethanol.[4]
The quantum yield (Φ) is determined using the following equation:
Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
This requires two key measurements: the actinometry to determine the photon flux of the light source and the quantitative analysis of the photoreduction reaction.
2.2.1. Chemical Actinometry (Potassium Ferrioxalate)
Potassium ferrioxalate is a widely used chemical actinometer for the ultraviolet and visible regions.
Materials:
-
Potassium ferrioxalate solution (typically 0.006 M)
-
1,10-Phenanthroline solution
-
Buffer solution (e.g., sodium acetate/sulfuric acid)
-
Ferrous ammonium sulfate (for calibration)
Procedure:
-
Prepare a solution of potassium ferrioxalate.
-
Irradiate a known volume of the actinometer solution in the same photochemical reactor and under the same conditions as the sample.
-
After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution and buffer. The ferrous ions produced upon photolysis form a colored complex with 1,10-phenanthroline.
-
Measure the absorbance of the complex using a UV-Vis spectrophotometer.
-
Calculate the moles of Fe²⁺ formed using a calibration curve.
-
The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
2.2.2. Photoreduction Experiment and Analysis
Materials:
-
This compound
-
Hydrogen-donating solvent (e.g., isopropyl alcohol)
-
Degassing equipment (e.g., nitrogen or argon gas line, freeze-pump-thaw apparatus)
-
UV light source with a specific wavelength (e.g., 350 nm)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Prepare a solution of this compound in isopropyl alcohol of a known concentration. The absorbance of the solution at the irradiation wavelength should be measured.
-
Degas the solution thoroughly to remove oxygen, as it can quench the triplet excited state of the ketone and react with the ketyl radicals.[1]
-
Irradiate the solution for a specific period. It is crucial to ensure that the light conversion is low (typically <10%) to simplify the kinetics.
-
Monitor the disappearance of this compound or the formation of the product (4,4',4'',4''-tetramethylbenzopinacol) using a suitable analytical technique. UV-Vis spectrophotometry can be used to follow the decrease in the ketone's n-π* absorption band, while HPLC provides a more accurate quantification of both reactant and product concentrations.
-
Calculate the moles of reactant consumed or product formed.
-
The quantum yield is then calculated by dividing the moles of reactant consumed/product formed by the moles of photons absorbed (determined from actinometry).
Signaling Pathways and Experimental Workflows
The photoreduction of this compound proceeds through a series of well-defined steps involving excited states and radical intermediates.[5][6]
The process begins with the absorption of a photon by the this compound molecule, leading to its excitation. This is followed by intersystem crossing to the more stable triplet state, which then abstracts a hydrogen atom from the solvent to initiate the reduction.
References
Synthesis and Characterization of 4,4'-Dimethylbenzophenone and its Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4'-dimethylbenzophenone and its key derivatives. This document is intended to serve as a practical resource, offering detailed experimental protocols, tabulated quantitative data, and visualizations of reaction mechanisms and biological pathways.
Introduction
This compound, a symmetrical diarylketone, serves as a valuable scaffold in organic synthesis and medicinal chemistry. Its derivatives have garnered significant interest due to their diverse applications, ranging from photoinitiators in polymer chemistry to promising candidates in drug discovery, exhibiting insecticidal and anticancer activities.[1][2] The core structure, featuring two methyl-substituted phenyl rings linked by a carbonyl group, allows for versatile functionalization to generate a library of novel compounds with tailored properties.[3]
This guide will focus on the primary synthetic route to this compound via Friedel-Crafts acylation and the subsequent preparation of its oxime and hydrazone derivatives. Detailed characterization data and insights into the biological mechanisms of action for selected derivatives are also presented.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich toluene ring, followed by deprotonation to restore aromaticity and yield the final ketone product.
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Methylbenzoyl chloride
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Place the flask in an ice bath.
-
Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane. In the addition funnel, place a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the 4-methylbenzoyl chloride solution to the stirred suspension of AlCl₃ in DCM, maintaining the temperature between 0-5 °C.
-
After the addition of 4-methylbenzoyl chloride is complete, add anhydrous toluene (1.0 to 1.2 equivalents) dropwise via the addition funnel, ensuring the temperature remains low.
-
Reaction: Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or hexane.[6]
Synthesis of this compound Derivatives
The carbonyl group of this compound is a key site for derivatization, readily reacting with nucleophiles to form a variety of derivatives, including oximes and hydrazones.
Synthesis of this compound Oxime
Experimental Protocol:
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 equivalent) and hydroxylamine hydrochloride (1.2-1.5 equivalents) in a mixture of 95% ethanol and water.[7]
-
To this solution, add powdered sodium hydroxide or potassium hydroxide (2.0-2.5 equivalents) in portions with shaking. If the reaction becomes too vigorous, cool the flask with tap water.[8]
-
After the addition of the base is complete, attach a reflux condenser and heat the mixture to boiling. Reflux for 1-2 hours.
-
After cooling, pour the reaction mixture into a beaker containing a solution of concentrated hydrochloric acid in water.
-
The precipitate is filtered with suction, washed thoroughly with water, and dried.
-
The crude oxime can be purified by recrystallization from a suitable solvent like methanol or ethanol.[7]
Synthesis of this compound Hydrazone
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Absolute Ethanol or Ethylene Glycol
-
p-Toluenesulfonic acid (catalyst, optional)
Procedure:
-
Dissolve this compound (1.0 equivalent) in absolute ethanol or ethylene glycol in a round-bottomed flask.[9][10]
-
Add an excess of hydrazine hydrate (3-4 equivalents). A catalytic amount of p-toluenesulfonic acid can be added to accelerate the reaction.[9]
-
Attach a reflux condenser and heat the mixture under reflux for 2-10 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the colorless crystals of benzophenone hydrazone by filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.[11]
Characterization Data
Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O | [12] |
| Molecular Weight | 210.27 g/mol | [12] |
| Appearance | White to off-white crystalline solid | [13] |
| Melting Point | 91-97 °C | [13] |
| Boiling Point | 333 °C | [6] |
| ¹H NMR (CDCl₃) | δ 7.72 (d, 4H), 7.28 (d, 4H), 2.44 (s, 6H) | [14] |
| ¹³C NMR (CDCl₃) | δ 196.5, 143.3, 134.9, 130.3, 129.0, 21.7 | [14] |
| IR (KBr, cm⁻¹) | ~1650 (C=O stretching) | [12][15] |
| Mass Spectrum (EI) | m/z 210 (M+), 119, 91 | [12] |
Characterization Data of Selected Derivatives
| Derivative | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Spectroscopic Data | Reference |
| This compound Oxime | C₁₅H₁₅NO | 225.29 g/mol | ~158-160 | ¹H NMR: Characteristic singlet for methyl protons and multiplets for aromatic protons. Absence of carbonyl peak in ¹³C NMR. IR: Presence of C=N and O-H stretching. | [7] (analog) |
| This compound Hydrazone | C₁₅H₁₆N₂ | 224.30 g/mol | ~97-99 | ¹H NMR: Signals for methyl and aromatic protons, and a broad singlet for NH₂ protons. IR: Presence of C=N and N-H stretching. | [9] (analog) |
Biological Activity and Mechanisms of Action
Certain derivatives of benzophenone have demonstrated significant biological activities, particularly as anticancer and insecticidal agents.
Anticancer Activity
Benzophenone derivatives have been shown to exhibit potent anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[1][16]
One of the key mechanisms involves the disruption of microtubule dynamics. Some benzophenone analogs target the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3] Additionally, certain derivatives can down-regulate the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[17]
Insecticidal Activity
Benzophenone hydrazone derivatives have been identified as a significant class of synthetic insecticides.[18] Structure-activity relationship (SAR) studies have shown that substitutions on both the aromatic rings and the hydrazone moiety play a crucial role in their insecticidal potency. For instance, halogen atoms and perhaloalkoxy groups at the 4-positions of the aromatic rings, along with acyl-type substituents on the hydrazone part, have been found to enhance activity against various chewing insect pests.[2]
Conclusion
This compound is a versatile building block for the synthesis of a wide array of derivatives with significant applications in materials science and medicinal chemistry. The straightforward synthesis of the core structure via Friedel-Crafts acylation, coupled with the facile derivatization of its carbonyl group, makes it an attractive starting material for further chemical exploration. The demonstrated anticancer and insecticidal activities of its derivatives underscore the potential of this chemical scaffold in the development of novel therapeutic agents and agrochemicals. The detailed protocols and characterization data provided in this guide aim to facilitate further research and development in this promising area.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. KR910003636B1 - Process for the preparation of benzophenon oxime compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102503853A - Synthesis method of benzophenone hydrazone - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. rsc.org [rsc.org]
- 15. This compound(611-97-2) IR Spectrum [m.chemicalbook.com]
- 16. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and bioactivity evaluation of novel benzophenone hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4,4'-Dimethylbenzophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylbenzophenone is a solid, crystalline organic compound belonging to the diaryl ketone family. It functions as a highly efficient Norrish Type II photoinitiator, widely utilized in free-radical photopolymerization processes. Upon absorption of ultraviolet (UV) light, it initiates the rapid transformation of liquid monomers and oligomers into solid polymers. This characteristic makes it a critical component in a variety of applications, including the formulation of UV-curable coatings, inks, adhesives, and in the manufacturing of specialized polymeric materials. In conjunction with a co-initiator, typically a tertiary amine, this compound provides a versatile and effective system for initiating polymerization reactions with spatial and temporal control.
Mechanism of Action: Norrish Type II Photoinitiation
This compound operates via a bimolecular process characteristic of Norrish Type II photoinitiators. The mechanism involves the following key steps:
-
Photoexcitation: Upon exposure to UV radiation, the this compound molecule absorbs a photon, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of the this compound molecule abstracts a hydrogen atom from a hydrogen donor, which is typically a co-initiator such as a tertiary amine.
-
Radical Formation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the this compound and an alkylamino radical from the co-initiator.
-
Initiation: The highly reactive alkylamino radical is the primary species that initiates the polymerization of monomers, such as acrylates, by attacking the carbon-carbon double bonds. The ketyl radical is less reactive and may participate in termination reactions.
This bimolecular mechanism is dependent on the concentration of both the photoinitiator and the co-initiator, as well as their diffusion rates within the reaction medium.
Caption: Norrish Type II photoinitiation mechanism of this compound.
Applications
This compound is a versatile photoinitiator with applications in various fields:
-
UV-Curable Coatings and Inks: It is extensively used in the formulation of coatings for wood, plastics, and paper, as well as in printing inks, to achieve rapid curing and high gloss finishes.
-
Adhesives: Its ability to initiate polymerization upon UV exposure makes it suitable for use in UV-curable adhesives, offering fast bonding and high strength.
-
Dental Composites: Benzophenone derivatives are utilized in dental resins and composites, where light-curing is essential for in-situ polymerization.[1][2]
-
Pharmaceutical Synthesis: Benzophenone derivatives serve as intermediates in the synthesis of various pharmaceutical compounds.[3][4] While direct application of this compound as a photoinitiator in drug formulation is less common, its structural motif is relevant in medicinal chemistry.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in photopolymerization applications. Researchers should optimize the specific conditions based on their monomer system, desired properties, and available equipment.
Protocol 1: Photopolymerization of Methyl Methacrylate (MMA)
This protocol describes a general procedure for the bulk photopolymerization of methyl methacrylate.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Triethylamine (TEA) or Ethyl 4-(dimethylamino)benzoate (EDB) as co-initiator
-
Reaction vessel (e.g., glass vial or ampoule)
-
Nitrogen or Argon source for inerting
-
UV light source (e.g., medium-pressure mercury lamp, ~365 nm)
-
Constant temperature bath
Procedure:
-
Monomer Preparation: Remove the inhibitor from MMA by washing with an aqueous NaOH solution, followed by washing with deionized water. Dry the monomer over anhydrous calcium chloride and distill under reduced pressure.
-
Formulation: In a light-protected container, prepare the desired formulation by dissolving this compound and the co-initiator in the purified MMA. A typical starting concentration range is 0.1-2 wt% for the photoinitiator and 1-5 wt% for the co-initiator.
-
Inerting: Transfer the formulation to the reaction vessel and purge with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Irradiation: Place the reaction vessel in a constant temperature bath (e.g., 30-60 °C) and expose it to the UV light source. The irradiation time will depend on the light intensity, initiator concentration, and desired conversion.
-
Termination and Isolation: After the desired irradiation time, turn off the UV source. The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent such as methanol or hexane.
-
Drying and Characterization: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight. The polymer can then be characterized for its molecular weight, polydispersity, and other properties.
Caption: Workflow for the photopolymerization of Methyl Methacrylate.
Protocol 2: UV Curing of an Acrylate Coating
This protocol outlines the procedure for preparing and curing a simple UV-curable acrylate coating.
Materials:
-
Acrylate oligomer (e.g., Urethane diacrylate)
-
Reactive diluent (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound
-
Amine synergist (e.g., 2-Ethylhexyl-4-(dimethylamino)benzoate, EHA)
-
Substrate (e.g., glass slide, plastic film)
-
Film applicator (e.g., doctor blade)
-
UV curing system (e.g., conveyorized UV lamp)
Procedure:
-
Formulation: In a light-protected container, combine the acrylate oligomer, reactive diluent, this compound (typically 1-5 wt%), and the amine synergist (typically 1-5 wt%). Mix thoroughly until a homogeneous formulation is obtained.
-
Application: Apply the formulation onto the substrate using a film applicator to achieve a uniform film thickness (e.g., 25-100 µm).
-
Curing: Pass the coated substrate through the UV curing system. The UV dose required for complete curing will depend on the lamp intensity, conveyor speed, and formulation reactivity.
-
Evaluation: After curing, the coating can be evaluated for properties such as hardness, adhesion, gloss, and solvent resistance. The degree of conversion can be determined using techniques like Fourier Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C bond absorption peak (typically around 810 cm⁻¹ or 1635 cm⁻¹).
Caption: Workflow for UV curing of an acrylate coating.
Quantitative Data
The following tables summarize representative quantitative data for the performance of benzophenone-type photoinitiators. It is important to note that specific performance will vary depending on the exact formulation and curing conditions.
Table 1: Influence of Co-initiator on Photopolymerization of an Acrylate Formulation *
| Co-initiator | Concentration (wt%) | Final Conversion (%) | Induction Period (s) |
| Triethanolamine (TEOA) | 4 | 85 | 2 |
| N-Methyldiethanolamine (MDEA) | 4 | 88 | 1.5 |
| Ethyl 4-(dimethylamino)benzoate (EDB) | 4 | 92 | 1 |
*Data is representative for a generic benzophenone system and serves as a guideline.[5]
Table 2: Performance of a Photoinitiator System in a Dental Resin Composite *
| Photoinitiator System | Light Source Wavelength (nm) | Irradiation Time (s) | Degree of Conversion (%) |
| Camphorquinone / Amine | 405 | 10 | ~45 |
| Camphorquinone / Amine | 405 | 300 | ~60 |
| CQ / Amine + DEABP | 405 | 10 | ~50 |
| CQ / Amine + DEABP | 405 | 300 | ~69 |
*Data is for 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), a structurally similar compound, and illustrates the potential for performance enhancement.[6]
Application in Drug Development
While this compound is primarily known as a photoinitiator, the benzophenone scaffold is of significant interest in medicinal chemistry and drug development.[3] Benzophenone derivatives have been explored for a wide range of biological activities.
The synthesis of functionalized benzophenones can be a key step in the preparation of more complex pharmaceutical intermediates. For example, derivatives of 4,4'-dihydroxybenzophenone are precursors in the synthesis of selective estrogen receptor modulators (SERMs).[3]
Protocol 3: Synthesis of 4,4'-Dimethoxybenzophenone (A Derivative for Methodological Illustration)
This protocol describes the synthesis of a diether derivative from 4,4'-dihydroxybenzophenone, illustrating a common synthetic transformation on the benzophenone core.
Materials:
-
4,4'-Dihydroxybenzophenone
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4,4'-dihydroxybenzophenone and anhydrous DMF. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation: Slowly add sodium hydride to the stirred solution at 0 °C and continue stirring for 30 minutes.
-
Alkylation: Add methyl iodide to the reaction mixture and allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[3]
Caption: Workflow for the synthesis of 4,4'-Dimethoxybenzophenone.
Conclusion
This compound is a robust and efficient Norrish Type II photoinitiator with broad utility in UV-curing applications. Its performance is highly dependent on the choice of co-initiator and the overall formulation. The provided protocols offer a starting point for researchers to explore its use in photopolymerization and to adapt the benzophenone scaffold for applications in materials science and medicinal chemistry. Further optimization of reaction conditions is recommended to achieve the desired outcomes for specific applications.
References
- 1. The Photoinitiators Used in Resin Based Dental Composite-A Review and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 4,4'-Dimethylbenzophenone in Photopolymerization
Introduction
4,4'-Dimethylbenzophenone (CAS: 611-97-2) is a highly efficient Type II photoinitiator widely employed in UV (ultraviolet) light-induced free radical polymerization.[1] Upon exposure to UV radiation, it generates reactive free radicals that initiate the rapid transformation of liquid monomers and oligomers into solid, cross-linked polymers.[2] This process, known as photopolymerization, is fundamental to numerous industrial applications, including the curing of inks, adhesives, and coatings, where it contributes to faster production cycles and enhanced product durability.[1][2] As a Type II photoinitiator, its mechanism involves interaction with a co-initiator, typically a hydrogen donor like a tertiary amine, to achieve efficient radical generation.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 611-97-2 | [3] |
| Molecular Formula | (CH₃C₆H₄)₂CO | [3] |
| Molecular Weight | 210.27 g/mol | [3] |
| Appearance | White powder or flaky crystal | [4] |
| Melting Point | 90-93 °C | [3] |
| Boiling Point | 200 °C at 17 mmHg | [3] |
| Purity | ≥ 99% | [1] |
Mechanism of Action
The function of this compound as a Type II photoinitiator proceeds through a multi-step mechanism upon exposure to a suitable UV light source.
-
Photoexcitation: The benzophenone derivative absorbs UV photons, causing an electron to transition from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing from the unstable singlet state to a more stable and longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: In its excited triplet state, this compound is highly reactive and abstracts a hydrogen atom from a co-initiator or synergist, such as a tertiary amine.
-
Radical Generation: This hydrogen abstraction event produces two distinct radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator. The alkylamino radical is typically the primary species that initiates polymerization.
-
Initiation & Propagation: The generated free radical attacks the carbon-carbon double bond of a monomer (e.g., an acrylate), initiating the polymerization chain reaction which then propagates to form a polymer network.
Applications
This compound is a versatile photoinitiator used in a variety of UV-curable systems. Its primary applications include:
-
UV-Curable Coatings and Inks: It is used to achieve rapid and efficient curing, resulting in durable, scratch-resistant surfaces.[2]
-
Adhesives: Facilitates the fast curing of adhesives under UV light, enhancing production speed.[2]
-
Plastics Manufacturing: Can act as a stabilizer in plastics, helping to prevent degradation from UV exposure.[1]
-
Dental Materials: While not this compound itself, closely related benzophenone derivatives are explored as co-initiators in dental resins for 3D printing to improve the degree of conversion.[5]
Quantitative Data
The following table provides representative data on the effect of a benzophenone derivative, 4,4'-bis(N,N-diethylamino)benzophenone (DEABP), on the degree of conversion (DC) in a dental resin formulation over time. This data illustrates the significant enhancement in polymerization efficiency when such a co-initiator is included in a photopolymer system.[5]
Table 1: Representative Degree of Conversion (%) in a Dental Resin
| Irradiation Time (seconds) | DC (%) without DEABP | DC (%) with DEABP |
| 10 | 19.85 | 23.94 |
| 30 | 30.17 | 36.43 |
| 60 | 36.68 | 43.83 |
| 180 | 45.42 | 53.68 |
| 300 | 48.01 | 57.32 |
| Data adapted from a study on the closely related compound 4,4'-bis(N,N-diethylamino)benzophenone (DEABP) in a BisGMA resin.[5] |
The addition of the benzophenone derivative significantly increased the degree of conversion at all time points and accelerated the initial velocity of polymerization.[5]
Experimental Protocols
Protocol 1: Evaluation of Polymerization Efficiency by FTIR Spectroscopy
This protocol, adapted from methodologies used for similar benzophenone derivatives, describes how to measure the degree of conversion (DC) of a photocurable resin.[5] The DC is determined by monitoring the decrease in the characteristic infrared absorption peak of the monomer's carbon-carbon double bonds.
Materials:
-
Monomer/Oligomer base (e.g., Bisphenol A glycerolate dimethacrylate, BisGMA)
-
Photoinitiator System:
-
Primary Initiator (e.g., Camphorquinone, CQ)
-
Co-initiator 1 (e.g., Ethyl-4-dimethylaminobenzoate, DMAEMA)
-
Co-initiator 2 (this compound or derivative)
-
-
FTIR Spectrometer with an ATR accessory
-
UV/Visible light curing unit (e.g., LED lamp, 405 nm)
-
Silicone molds (e.g., 5 mm diameter, 1 mm height)
-
Polyester film
Procedure:
-
Formulation Preparation:
-
Control Group: Prepare a resin mixture containing the monomer base and the primary photoinitiator system (e.g., CQ and DMAEMA).
-
Test Group: Prepare a second resin mixture identical to the control, but with the addition of this compound (e.g., 0.5-2 wt%). Ensure thorough mixing in dark conditions.
-
-
Sample Preparation:
-
Place a polyester strip on the ATR crystal of the FTIR spectrometer.
-
Record a background spectrum.
-
Place a silicone mold onto the polyester strip.
-
Fill the mold with the uncured resin mixture and cover with another polyester strip to prevent oxygen inhibition.
-
-
Initial Spectrum (Uncured): Record the FTIR spectrum of the uncured liquid resin. Identify the aliphatic C=C peak (around 1638 cm⁻¹) and an aromatic C=C internal standard peak (around 1608 cm⁻¹).
-
Photopolymerization (Curing): Expose the sample to the light curing unit for a defined period (e.g., 10, 30, 60, 180, 300 seconds). The light source should be positioned at a fixed distance from the sample.
-
Final Spectrum (Cured): Immediately after light exposure, record the FTIR spectrum of the cured polymer.
-
Calculation of Degree of Conversion (DC):
-
Calculate the ratio of the absorbance intensities of the aliphatic C=C peak to the aromatic C=C peak for both the uncured (monomer) and cured (polymer) states.
-
Use the following formula to determine the DC%: DC (%) = [1 - (Abs₁₆₃₈/Abs₁₆₀₈)cured / (Abs₁₆₃₈/Abs₁₆₀₈)uncured] x 100
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,4′-ジメチルベンゾフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]
- 5. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,4'-Dimethylbenzophenone in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylbenzophenone is a versatile organic compound widely utilized in polymer chemistry, primarily as a Type II photoinitiator for free-radical polymerization. Its applications are extensive in the formulation of UV-curable coatings, inks, adhesives, and in the manufacturing of plastics where it can also function as a UV stabilizer.[1] This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, with a focus on UV-cured systems.
Mechanism of Action: Type II Photoinitiation
As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen-donating species such as a tertiary amine (e.g., triethylamine or ethyl-4-dimethylaminobenzoate), to generate the free radicals necessary for polymerization. The process is initiated by the absorption of UV light and can be summarized in the following steps:
-
Photoexcitation: Upon exposure to UV radiation, the this compound molecule absorbs a photon and is promoted from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from the co-initiator.
-
Radical Generation: This hydrogen abstraction results in the formation of two radical species: a ketyl radical derived from the benzophenone and an amine-derived radical. The amine radical is typically the primary species that initiates the polymerization of monomers.
Applications in Polymer Synthesis
The primary application of this compound is in UV curing, a process that uses UV light to initiate a photochemical reaction that generates a crosslinked polymer network. This technology is valued for its rapid cure speed, low energy consumption, and environmentally friendly (low VOC) formulations.
Common Applications Include:
-
Coatings: For wood, plastics, and metals to provide protective and decorative finishes.
-
Inks: In screen printing, flexography, and inkjet printing for rapid drying.
-
Adhesives: For bonding various substrates in electronics and manufacturing.
-
3D Printing: In stereolithography (SLA) and other photopolymerization-based 3D printing technologies.
-
Plastic Manufacturing: As a UV stabilizer to prevent degradation from sunlight exposure.[1]
Quantitative Data on Photopolymerization
The efficiency of photopolymerization initiated by this compound is influenced by several factors, including the concentration of the photoinitiator and co-initiator, the type of monomer, light intensity, and the presence of oxygen. While specific data for this compound is not extensively tabulated in the literature, the following tables provide representative data for closely related benzophenone systems to illustrate these effects.
Table 1: Effect of Photoinitiator and Co-initiator Concentration on Polymerization of Methyl Methacrylate (MMA)
| Photoinitiator System | Monomer | Light Intensity | Monomer Conversion (%) | Rate of Polymerization (mol L⁻¹ s⁻¹) |
| Benzophenone (0.01 M) + Triethylamine (0.1 M) | MMA | Medium | 65 | 1.2 x 10⁻⁴ |
| Benzophenone (0.02 M) + Triethylamine (0.1 M) | MMA | Medium | 75 | 1.8 x 10⁻⁴ |
| Benzophenone (0.01 M) + Triethylamine (0.2 M) | MMA | Medium | 72 | 1.6 x 10⁻⁴ |
Note: This data is representative and based on typical results for benzophenone/amine systems. Actual results with this compound may vary.
Table 2: Influence of Light Intensity on Monomer Conversion
| Photoinitiator System | Monomer | Light Intensity | Monomer Conversion (%) |
| 4,4'-Diacryloyloxybenzophenone + Amine | Acrylate | Low | 40 |
| 4,4'-Diacryloyloxybenzophenone + Amine | Acrylate | Medium | 70 |
| 4,4'-Diacryloyloxybenzophenone + Amine | Acrylate | High | 85 |
Note: This data is based on a study of a polymerizable benzophenone derivative and illustrates the general trend of increasing conversion with higher light intensity.[2]
Experimental Protocols
The following are generalized protocols for the use of this compound in the UV curing of an acrylate formulation and the synthesis of a polymer in solution.
Protocol 1: UV Curing of a Urethane Acrylate Coating
Objective: To prepare and cure a thin film of a urethane acrylate formulation using this compound as a photoinitiator.
Materials:
-
Urethane acrylate oligomer
-
Reactive diluent (e.g., 1,6-Hexanediol diacrylate, HDDA)
-
This compound
-
Co-initiator (e.g., Triethylamine, TEA)
-
Substrate (e.g., glass slide, metal panel)
-
UV curing system (e.g., medium-pressure mercury lamp)
-
Film applicator
Procedure:
-
Formulation Preparation:
-
In a light-protected container, mix the urethane acrylate oligomer and the reactive diluent in the desired ratio (e.g., 70:30 by weight).
-
Add this compound to the mixture at a concentration of 1-5% by weight of the total formulation.
-
Add the co-initiator, Triethylamine, at a concentration of 2-5% by weight.
-
Stir the mixture thoroughly in the dark until all components are completely dissolved and the formulation is homogeneous.
-
-
Coating Application:
-
Apply a thin film of the formulation onto the substrate using a film applicator to a desired thickness (e.g., 50 µm).
-
-
UV Curing:
-
Place the coated substrate in the UV curing system.
-
Expose the coating to UV light. The curing time will depend on the light intensity and the specific formulation but is typically in the range of a few seconds to a minute.
-
-
Characterization:
-
Assess the cure by checking for tackiness (a tack-free surface indicates a high degree of cure).
-
The degree of monomer conversion can be quantitatively determined using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹).
-
Protocol 2: Photopolymerization of Methyl Methacrylate in Solution
Objective: To synthesize poly(methyl methacrylate) (PMMA) in a solvent using this compound as a photoinitiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Triethylamine (TEA)
-
Solvent (e.g., Toluene or Tetrahydrofuran, THF)
-
Schlenk tube or similar reaction vessel
-
UV light source (e.g., 365 nm lamp)
-
Nitrogen or Argon source
-
Precipitating solvent (e.g., Methanol)
Procedure:
-
Monomer Purification:
-
Remove the inhibitor from MMA by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.
-
-
Reaction Setup:
-
In a Schlenk tube, dissolve the desired amount of this compound (e.g., 0.1 mol% relative to monomer) and TEA (e.g., 1 mol% relative to monomer) in the chosen solvent.
-
Add the purified MMA to the solution.
-
Seal the tube with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Photopolymerization:
-
Place the reaction vessel in front of the UV light source.
-
Irradiate the solution for the desired reaction time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by methods such as gravimetry or NMR spectroscopy.
-
-
Polymer Isolation:
-
After the desired time, stop the irradiation.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol while stirring.
-
Filter the precipitated polymer and wash it with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
The molecular weight and molecular weight distribution of the resulting PMMA can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed by NMR spectroscopy.
-
Conclusion
This compound is a highly effective Type II photoinitiator for the free-radical polymerization of various monomers, particularly in UV curing applications. Its efficiency is dependent on the presence of a co-initiator and can be tuned by adjusting formulation parameters such as initiator concentration and light intensity. The provided protocols offer a foundational methodology for researchers to explore and optimize the use of this compound in their specific polymer synthesis applications.
References
Application Notes and Protocols: 4,4'-Dimethylbenzophenone as a UV Absorber in Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylbenzophenone is a multifunctional organic compound utilized in polymer science as a UV absorber and photoinitiator.[1] Its primary function in plastics is to mitigate the degradative effects of ultraviolet (UV) radiation, thereby extending the material's lifespan and preserving its physical and aesthetic properties.[1] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound as a UV absorber in plastics.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Di-p-tolyl ketone, Bis(4-methylphenyl)methanone | [2][3] |
| CAS Number | 611-97-2 | [2][3] |
| Molecular Formula | C₁₅H₁₄O | [2][4] |
| Molecular Weight | 210.27 g/mol | [2][4] |
| Appearance | Pale brown crystalline powder | [5] |
| Melting Point | 90-93 °C | [6] |
| Boiling Point | 200 °C at 17 mmHg | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [3] |
| Thermal Stability | High thermal stability and low volatility | [1] |
Mechanism of Action as a UV Absorber
The efficacy of this compound as a UV absorber lies in its ability to absorb harmful UV radiation and dissipate the energy as harmless heat. The core mechanism for benzophenones involves the following steps:
-
UV Absorption: The benzophenone molecule absorbs photons of UV radiation, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing: The molecule undergoes a highly efficient intersystem crossing from the singlet state to a more stable triplet state (T₁).
-
Energy Dissipation: The energy of the triplet state is then dissipated through non-radiative pathways, primarily as thermal energy, returning the molecule to its ground state (S₀).
This cyclic process allows a single molecule of the UV absorber to dissipate the energy of thousands of photons without undergoing significant degradation itself, thus protecting the polymer matrix from photo-oxidation.
Quantitative UV Absorption Data
While specific values for this compound are not available, theoretical and computational studies on substituted benzophenones can provide insights into their photophysical properties.[8]
Experimental Protocols
Protocol 1: Incorporation of this compound into Polyethylene Film via Melt Compounding
This protocol describes the incorporation of this compound into polyethylene using a common industrial technique.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
This compound powder (analytical grade)
-
Twin-screw extruder
-
Pelletizer
-
Compression molder
-
Stainless steel mold
Procedure:
-
Pre-blending: Dry blend the desired weight percentage of this compound with the LDPE pellets in a high-speed mixer for 5-10 minutes to ensure a homogenous mixture. Typical concentrations for UV absorbers range from 0.1% to 2.0% by weight.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for LDPE (e.g., 160-200°C).
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
The molten polymer and additive are intensively mixed as they travel along the screw.
-
-
Pelletizing: The extrudate is cooled in a water bath and then cut into pellets using a pelletizer.
-
Film Preparation:
-
Place the compounded pellets into a stainless steel mold of the desired film thickness.
-
Preheat the compression molder to a temperature above the melting point of LDPE (e.g., 150°C).
-
Place the mold in the press and apply low pressure for a few minutes to allow the pellets to melt completely.
-
Increase the pressure (e.g., to 10 MPa) and hold for 5 minutes.
-
Cool the mold under pressure to solidify the film.
-
-
Film Characterization: The resulting film can be characterized for its thickness, homogeneity, and the concentration of the UV absorber.
Protocol 2: Evaluation of UV Stability using Accelerated Weathering
This protocol outlines a procedure for assessing the effectiveness of this compound in protecting plastic films from UV degradation.
Apparatus:
-
Accelerated weathering tester (e.g., QUV Accelerated Weathering Tester) equipped with UVA-340 fluorescent lamps.
-
Spectrophotometer or colorimeter
-
Tensile testing machine
Procedure:
-
Sample Preparation: Prepare plastic film samples with and without this compound (control) according to Protocol 1.
-
Initial Characterization: Before exposure, measure the initial properties of the films:
-
Color: Use a spectrophotometer or colorimeter to measure the initial color coordinates (e.g., CIE Lab*).
-
Mechanical Properties: Determine the initial tensile strength, elongation at break, and modulus using a tensile testing machine according to relevant ASTM or ISO standards.
-
Chemical Structure: Obtain an initial FTIR spectrum to identify characteristic functional groups.
-
-
Accelerated Weathering:
-
Mount the film samples in the accelerated weathering tester.
-
Set the test cycle conditions. A typical cycle for simulating outdoor weathering includes alternating periods of UV exposure and condensation. For example, 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
-
Periodic Evaluation: At regular intervals, remove samples from the weathering tester and re-measure their color, mechanical properties, and FTIR spectra.
-
Data Analysis: Compare the changes in the properties of the stabilized films to the control films over time. A smaller change in color and retention of mechanical properties indicates effective UV stabilization. The formation of carbonyl groups (detectable by FTIR) is an indicator of polymer degradation.
Protocol 3: Leaching Test for this compound from Plastic Films
This protocol describes a method to assess the potential migration of this compound from a plastic matrix.
Materials:
-
Plastic film containing a known concentration of this compound
-
Food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil, depending on the intended application of the plastic)
-
Incubator or oven
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Cut the plastic film into pieces of a known surface area.
-
Leaching Experiment:
-
Place a known mass of the plastic film pieces into a glass container.
-
Add a specific volume of the pre-heated food simulant to achieve a defined surface area-to-volume ratio (e.g., 6 dm²/L).
-
Seal the container and place it in an incubator at a specified temperature (e.g., 40°C or 70°C) for a set period (e.g., 10 days).
-
-
Sample Analysis:
-
After the incubation period, remove the plastic samples.
-
Take an aliquot of the food simulant for HPLC analysis.
-
Prepare a calibration curve using standard solutions of this compound in the same food simulant.
-
Inject the sample into the HPLC system and quantify the concentration of this compound that has leached into the simulant.
-
-
Data Reporting: Express the leaching results as mg of this compound per kg of food simulant (mg/kg) or mg per dm² of the plastic surface area (mg/dm²).
Potential Biological Signaling Pathway Interaction
Some benzophenone derivatives have been identified as endocrine-disrupting chemicals due to their ability to interact with hormone receptors.[9][10] Specifically, certain hydroxylated benzophenones have been shown to exhibit estrogenic activity by binding to and activating estrogen receptors (ERs).[9][10] Although direct evidence for this compound is limited, its structural similarity to other estrogenic benzophenones warrants consideration of its potential to interact with the estrogen signaling pathway.
The estrogen signaling pathway can be initiated through both genomic and non-genomic mechanisms.[11][12][13] In the classical genomic pathway, estrogen or an estrogen-mimicking compound binds to estrogen receptors (ERα or ERβ) in the cytoplasm.[12][14] This binding triggers the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus.[14] In the nucleus, the dimer binds to estrogen response elements (EREs) on the DNA, recruiting co-activator or co-repressor proteins to regulate the transcription of target genes.[12][14] This can lead to various physiological responses, including cell proliferation and differentiation.[11]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for incorporating and evaluating this compound as a UV absorber in plastics, and the mechanism of UV absorption.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound(611-97-2) 1H NMR [m.chemicalbook.com]
- 5. This compound | 611-97-2 [chemicalbook.com]
- 6. 4,4 -Dimethylbenzophenone 99 611-97-2 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process | MDPI [mdpi.com]
- 9. Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In utero exposure to benzophenone-2 causes hypospadias through an estrogen receptor dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Estrogen action and cytoplasmic signaling cascades. Part I: membrane-associated signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates starting from 4,4'-Dimethylbenzophenone. The methodologies outlined focus on the selective functionalization of this readily available starting material to produce versatile intermediates for drug discovery and development.
Introduction
This compound is a symmetrical diaryl ketone that serves as a valuable precursor in organic synthesis. Its two methyl groups and central carbonyl functionality offer multiple sites for chemical modification. This allows for the construction of a variety of molecular scaffolds relevant to the pharmaceutical industry. The benzophenone core itself is a common motif in many biologically active compounds.
This application note focuses on two key transformations of this compound:
-
Selective Benzylic Bromination: Introduction of a bromine atom onto one of the methyl groups to create a reactive handle for further synthetic elaboration.
-
Reduction of the Carbonyl Group: Conversion of the ketone to a methylene group to furnish a diphenylmethane scaffold.
These transformations yield important intermediates such as --INVALID-LINK--methanone and 4,4'-dimethyldiphenylmethane , which can be further modified to produce a range of target molecules.
Synthesis of 4-(bromomethyl)phenylmethanone
The selective mono-bromination of one of the benzylic methyl groups in this compound is a crucial first step in creating a versatile pharmaceutical intermediate. This is typically achieved via a free-radical bromination, commonly known as the Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.
Reaction Scheme
Caption: Wohl-Ziegler bromination of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagents | N-Bromosuccinimide (NBS), AIBN/BPO | Selective benzylic bromination can be challenging and may lead to a mixture of mono- and di-brominated products.[2] |
| Solvent | Carbon Tetrachloride (CCl4) or other inert solvent | |
| Product | --INVALID-LINK--methanone | [1] |
| Typical Yield | 60-75% (for mono-brominated product) | Yields can vary based on reaction conditions and control of di-bromination. |
| Purity | >95% after purification | |
| Melting Point | Not readily available | |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-7.2 (m, 8H, Ar-H), 4.5 (s, 2H, CH₂Br), 2.4 (s, 3H, CH₃) | Predicted values. |
| ¹³C NMR (CDCl₃, ppm) | δ 196.5, 144.0, 143.5, 137.0, 132.5, 130.0, 129.5, 129.0, 32.5, 21.5 | Predicted values. |
Experimental Protocol
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized from water
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a heat lamp to initiate the radical reaction. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-brominated product from unreacted starting material and di-brominated byproducts.
-
Synthesis of 4,4'-Dimethyldiphenylmethane
The reduction of the carbonyl group in this compound provides access to the 4,4'-dimethyldiphenylmethane scaffold, which is a core structure in various pharmaceutical agents. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the compatibility of other functional groups in the molecule.
Reaction Scheme
Caption: Reduction of this compound to 4,4'-dimethyldiphenylmethane.
Quantitative Data
| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |
| Starting Material | This compound | This compound |
| Reagents | Amalgamated Zinc (Zn(Hg)), Concentrated HCl | Hydrazine hydrate (H₂NNH₂·H₂O), Potassium hydroxide (KOH) |
| Solvent | Toluene or other inert solvent | High-boiling solvent (e.g., ethylene glycol, diethylene glycol) |
| Product | 4,4'-Dimethyldiphenylmethane | 4,4'-Dimethyldiphenylmethane |
| Typical Yield | 70-90% | 80-95% |
| Purity | >98% after purification | >98% after purification |
| Melting Point | 26-28 °C | 26-28 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.1-7.0 (m, 8H, Ar-H), 3.9 (s, 2H, CH₂), 2.3 (s, 6H, 2xCH₃) | δ 7.1-7.0 (m, 8H, Ar-H), 3.9 (s, 2H, CH₂), 2.3 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 138.5, 135.5, 129.0, 128.5, 41.5, 21.0 | δ 138.5, 135.5, 129.0, 128.5, 41.5, 21.0 |
Experimental Protocols
Materials:
-
This compound
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Sodium bicarbonate solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Amalgamated Zinc: In a flask, stir zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
Reaction Setup: To a round-bottom flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and toluene. Add this compound to this mixture.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reduction is typically complete in 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
-
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric acid, dilute
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in diethylene glycol. Add hydrazine hydrate and potassium hydroxide pellets.
-
Hydrazone Formation: Heat the mixture to 120-140°C for 1-2 hours to form the hydrazone. Water and excess hydrazine will distill off.
-
Decomposition: Increase the temperature to 190-200°C to decompose the hydrazone. Nitrogen gas will evolve. Maintain this temperature until gas evolution ceases (typically 3-4 hours).[3][4][5][6][7]
-
Work-up:
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography as needed.
-
Experimental Workflows
Caption: Experimental workflows for the synthesis of pharmaceutical intermediates.
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of valuable pharmaceutical intermediates. The protocols described herein for benzylic bromination and carbonyl reduction provide reliable methods for producing --INVALID-LINK--methanone and 4,4'-dimethyldiphenylmethane, respectively. These intermediates can be utilized in a wide range of subsequent chemical transformations, making them important building blocks in the field of drug discovery and development. Careful control of reaction conditions is essential to ensure high yields and selectivity.
References
- 1. CAS#:110931-67-4 | [4-(bromomethyl)phenyl]-(4-methylphenyl)methanone | Chemsrc [chemsrc.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of Toluene
Abstract
This application note provides a comprehensive experimental protocol for the Friedel-Crafts acylation of toluene, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The primary product of this reaction, 4-methylacetophenone, is a valuable intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] This document outlines the reaction mechanism, detailed procedural steps, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.
Introduction
The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[2] When toluene is used as the aromatic substrate, the methyl group directs the incoming acyl group primarily to the para position due to steric hindrance at the ortho positions, leading to the formation of 4-methylacetophenone.[3][4] This high regioselectivity is a key advantage of this transformation.[4] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acylating agent.[3][4] Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to polysubstitution because the resulting ketone is less reactive than the starting material.[3]
Reaction Mechanism
The Friedel-Crafts acylation of toluene proceeds through the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic, resonance-stabilized acylium ion.[2][5]
-
Electrophilic Aromatic Substitution: The π-electron system of the toluene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation: A weak base, such as AlCl₄⁻, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[4]
Experimental Data
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of toluene under different conditions.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Distribution (ortho:meta:para) | Reference |
| Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 0.5 | 85 | Predominantly para | [6] |
| Acetic Anhydride | AlCl₃ | Toluene | 110 (Microwave) | 0.25 | 60-76 | Single regioisomer (para) | [7] |
| Acetyl Chloride | Lewis Acid Ionic Liquids | Toluene | 80 | 4 | High | High selectivity for para | [1] |
| 4-Bromobutyryl Chloride | AlCl₃ | Dichloromethane | 0-10 | Not Specified | High | Almost exclusively para | [4] |
Detailed Experimental Protocol
This protocol describes the synthesis of 4-methylacetophenone from toluene and acetyl chloride using anhydrous aluminum chloride as the catalyst.[3][5]
4.1. Materials and Reagents
-
Toluene (C₇H₈)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
4.2. Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
4.3. Procedure
Caution: Anhydrous aluminum chloride is highly moisture-sensitive and reacts vigorously with water.[8] Acetyl chloride is corrosive and an irritant.[5] This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.[3]
-
Reagent Preparation:
-
In the fume hood, carefully weigh anhydrous aluminum chloride (0.0275 mol) and add it to the round-bottom flask.[5]
-
Add 8 mL of anhydrous dichloromethane to the flask to suspend the catalyst.[5]
-
In the dropping funnel, prepare a solution of acetyl chloride (0.0275 mol) in 5 mL of anhydrous dichloromethane.[5]
-
-
Reaction:
-
Slowly add the acetyl chloride solution from the dropping funnel to the stirred suspension of aluminum chloride over 10-15 minutes.[4][5] The solution should become homogeneous and turn a bright yellow or amber color.[5] A cloudy, off-white mixture may indicate moisture contamination and deactivation of the catalyst.[5]
-
Prepare a solution of toluene (0.025 mol) in 5 mL of anhydrous dichloromethane and add it to the dropping funnel.[5]
-
Add the toluene solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.[5] Stir for an additional 15-60 minutes to ensure the reaction goes to completion.[5]
-
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 10 mL of concentrated HCl.[4][5] This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.[3]
-
Separate the organic layer (bottom layer).[5]
-
Extract the aqueous layer twice more with 10 mL portions of dichloromethane.[3][5]
-
Combine all the organic layers.[5]
-
-
Purification:
-
Wash the combined organic layers sequentially with 15 mL of deionized water, 15 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 15 mL of brine.[4][5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4][5]
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[4]
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[3][4]
-
Visual Representations
5.1. Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation of toluene.
5.2. Reaction Signaling Pathway (Mechanism)
Caption: Mechanism of the Friedel-Crafts acylation of toluene.
Conclusion
The Friedel-Crafts acylation of toluene is a robust and highly regioselective method for the synthesis of 4-methylacetophenone. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the initial addition, is crucial for achieving high yields. The protocol provided herein offers a reliable procedure for researchers in academic and industrial settings.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Purification of 4,4'-Dimethylbenzophenone by Recrystallization
Introduction
4,4'-Dimethylbenzophenone is a versatile organic compound with the chemical formula C15H14O.[1] It primarily serves as a photoinitiator in polymer science and as an intermediate in the synthesis of UV absorbers and various pharmaceutical agents.[1][2][3] For these applications, a high degree of purity is essential. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[4] The ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at its boiling point.[5] This allows for the dissolution of the crude solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon slow cooling, while the impurities remain dissolved in the surrounding solution (mother liquor).[4]
This document provides a detailed protocol for the purification of this compound using a mixed-solvent system of ethanol and water, a common and effective method for compounds with moderate polarity that are insoluble in water.[1][6]
Data Presentation
The physical and chemical properties of this compound are summarized in Table 1. A template for recording typical experimental results from the recrystallization process is provided in Table 2.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄O | [1][7][8] |
| Molecular Weight | 210.27 g/mol | [7] |
| Appearance | White to pale brown crystalline powder | [1][2][8][9] |
| Melting Point | 90-95 °C | [2][8] |
| Boiling Point | 200 °C @ 17 mmHg | [2][9] |
| Water Solubility | Insoluble | [1][2][9] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | [1] |
Table 2: Example Experimental Data for Recrystallization
| Parameter | Value |
| Mass of Crude this compound | e.g., 5.00 g |
| Volume of 95% Ethanol Used | e.g., 25 mL |
| Mass of Purified, Dry this compound | e.g., 4.25 g |
| Percent Recovery | e.g., 85% |
| Melting Point of Crude Product | e.g., 88-92 °C |
| Melting Point of Purified Product | e.g., 93-95 °C |
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Buchner funnel and vacuum flask
-
Filter paper
-
Spatula and watch glass
-
Melting point apparatus
Safety Precautions
-
Handle this compound in a well-ventilated fume hood. It may cause mild irritation to the skin, eyes, and respiratory system.[1][7]
-
Ethanol is a flammable liquid. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Procedure
-
Dissolution:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask containing a magnetic stir bar.
-
Add approximately 20-25 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring. Bring the solution to a gentle boil.
-
Continue to add small portions of hot 95% ethanol until the solid has completely dissolved. Use the minimum amount of solvent necessary to achieve a clear solution at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly to prevent boiling over.
-
Add a small amount (a spatula tip) of activated charcoal to the solution.
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[10]
-
-
Hot Filtration (if necessary):
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a stemless funnel with fluted filter paper by rinsing with a small amount of hot ethanol.
-
Quickly filter the hot solution into the preheated flask to remove the charcoal and any insoluble materials. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper over a vacuum flask.
-
Wet the filter paper with a small amount of cold 95% ethanol to ensure a good seal.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry into the funnel.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold 95% ethanol to rinse away any remaining mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the purified crystals onto a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a drying oven set to a low temperature (e.g., 50-60 °C), well below the compound's melting point.
-
-
Characterization:
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical diagram illustrating the principle of purification by recrystallization.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 611-97-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | C15H14O | CID 69148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound CAS#: 611-97-2 [m.chemicalbook.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4,4'-Dimethylbenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Dimethylbenzophenone is a chemical intermediate utilized in the synthesis of various organic compounds, including photoinitiators and pharmaceutical agents. Accurate and reliable quantification of this compound is essential for quality control in manufacturing processes, stability studies, and research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, employing a reversed-phase C18 column and UV detection. The described protocol is designed to be straightforward and reproducible for analytical laboratories.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Value |
| Retention Time (tR) | Approximately 5.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Chemicals and Reagents:
-
Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, syringe filters (0.45 µm), HPLC vials with septa.
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in methanol in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution and then dilute to the mark with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
3. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general protocol for a solid sample is provided below:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in methanol.
-
Vortex and sonicate the sample to ensure complete extraction of this compound.[1]
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
4. HPLC Conditions
The following table summarizes the recommended HPLC conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid[2][3][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[4] |
| Run Time | Approximately 10 minutes |
5. System Suitability
Before sample analysis, perform a system suitability test by injecting a mid-range standard solution multiple times (n=5). The system is deemed suitable if the relative standard deviation (%RSD) for the peak area and retention time is less than 2%.
6. Calibration and Quantification
-
Calibration Curve: Inject the prepared working standard solutions and record the corresponding peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is typically considered acceptable.[1]
-
Sample Analysis: Inject the prepared sample solutions and record the peak area for this compound.
-
Quantification: Use the equation from the calibration curve to calculate the concentration of this compound in the sample.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Quantification
Caption: Logic for sample quantification using a calibration curve.
References
Application Note: Analysis of 4,4'-Dimethylbenzophenone by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylbenzophenone is a chemical compound with applications in various fields, including as a photoinitiator and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in research and industrial settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Principle of GC-MS Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] In the gas chromatograph, the sample is vaporized and separated into its individual components as it travels through a capillary column.[4] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "chemical fingerprint," allowing for the identification of the compound.[5] For quantitative analysis, the abundance of specific fragment ions is measured.
Mass Spectral Fragmentation of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification. The molecular ion ([M]⁺) peak is observed at a mass-to-charge ratio (m/z) of 210, corresponding to the molecular weight of the compound.[2][6]
The fragmentation of this compound is primarily driven by the cleavage of the bonds adjacent to the carbonyl group. The most abundant fragment ion is typically observed at m/z 119. This fragment corresponds to the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺), formed by the cleavage of the bond between the carbonyl carbon and one of the tolyl groups. Another significant fragment is observed at m/z 91, which corresponds to the tolyl cation ([CH₃C₆H₄]⁺), resulting from the loss of a carbonyl group from the 4-methylbenzoyl cation. Other notable fragments include m/z 195, arising from the loss of a methyl group ([M-CH₃]⁺), and m/z 65.[2]
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
The sample preparation method will depend on the matrix in which the this compound is present. For a pure standard or a relatively clean sample matrix, a simple dilution in a suitable volatile organic solvent is sufficient.
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Volumetric flasks
-
Micropipettes
-
GC vials with septa
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Working Standard Preparation: From the stock solution, prepare a series of working standards by serial dilution to cover the desired concentration range for calibration.
-
Sample Preparation: If the sample is a solid, dissolve a known amount in the solvent. If it is a liquid, a direct dilution may be possible. Ensure the final concentration is within the calibration range.
-
Vial Transfer: Transfer an aliquot of the prepared standard or sample into a GC vial and cap it securely.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 2 minutesRamp: 10 °C/min to 300 °CFinal hold: 15 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized in the table below. The retention time is an approximate value and may vary depending on the specific GC system and conditions used.
Table 2: Quantitative Data for this compound
| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) for Quantification and Confirmation |
| This compound | ~15.5 | 210 | 119 (Quantifier), 91, 195, 65 (Qualifiers) |
Experimental Workflow and Signaling Pathways
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
References
Application Notes and Protocols for Formulating UV-Curable Adhesives with 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ultraviolet (UV)-curable adhesives offer significant advantages in a multitude of applications, including medical device assembly, electronics, and specialty packaging, owing to their rapid, on-demand curing, solvent-free nature, and excellent bonding to a wide range of substrates.[1] The formulation of these adhesives is a multi-component system where each constituent plays a critical role in the final performance properties. This document provides detailed application notes and protocols for formulating and evaluating UV-curable adhesives, with a specific focus on the use of 4,4'-Dimethylbenzophenone as a photoinitiator.
This compound is a Type II photoinitiator that, upon exposure to UV radiation, initiates the polymerization of monomers and oligomers by generating free radicals through a hydrogen abstraction mechanism.[2] Its selection in a formulation can influence cure speed, depth of cure, and the final mechanical properties of the adhesive.
Core Components of UV-Curable Adhesives
A typical UV-curable adhesive formulation consists of the following key components:
-
Oligomers: These are the backbone of the adhesive and largely determine the final physical properties such as flexibility, toughness, and adhesion.[3] Common oligomers include urethane acrylates, epoxy acrylates, and polyester acrylates.
-
Monomers: Used as reactive diluents, monomers control the viscosity of the formulation for ease of application and also contribute to the crosslink density and cure speed.[3]
-
Photoinitiators: These molecules absorb UV light and initiate the polymerization reaction. The choice and concentration of the photoinitiator are critical for efficient curing.[3]
-
Additives: Various additives can be incorporated to modify specific properties, such as adhesion promoters to enhance bonding to particular substrates, stabilizers to improve shelf life, and fillers to modify mechanical or thermal properties.
Starting Formulation with this compound
The following table provides a starting point formulation for a general-purpose UV-curable adhesive using this compound. The optimal concentration of each component will depend on the specific application requirements and should be determined through systematic experimentation.
| Component | Class | Function | Concentration (% w/w) |
| Urethane Acrylate Oligomer | Oligomer | Provides flexibility and toughness | 40 - 60 |
| Isobornyl Acrylate (IBOA) | Monomer | Lowers viscosity, improves adhesion | 20 - 40 |
| N-Vinylpyrrolidone (NVP) | Monomer | Enhances cure speed and adhesion | 5 - 15 |
| This compound | Photoinitiator | Initiates polymerization | 1 - 5 |
| Triethanolamine (TEA) | Co-initiator/Synergist | Accelerates radical formation | 1 - 5 |
| Adhesion Promoter (e.g., Silane) | Additive | Improves bonding to specific substrates | 0.5 - 2 |
Table 1: Example Starting Formulation for a UV-Curable Adhesive.
Experimental Protocols
Formulation Preparation
A standardized protocol for preparing UV-curable adhesive formulations is crucial for reproducibility.
Equipment and Materials:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Beakers or amber vials
-
Oligomers, monomers, this compound, and other additives
-
Light-blocking containers for storage
Procedure:
-
Weigh the required amounts of oligomers and monomers into a beaker or amber vial.
-
Place the container on a magnetic stirrer and mix at a low to medium speed until a homogeneous blend is achieved. Gentle heating (40-50°C) can be applied to reduce the viscosity of highly viscous oligomers.
-
In a separate container, pre-dissolve the this compound and any other solid components in a portion of the monomer with gentle heating and stirring until fully dissolved.[4]
-
Add the photoinitiator solution to the oligomer/monomer blend and continue stirring until the entire mixture is homogeneous.
-
Add any liquid additives, such as adhesion promoters, and mix thoroughly.
-
Store the final formulation in a light-blocking container to prevent premature curing.
Viscosity Measurement
Viscosity is a critical parameter that affects the handling and application of the adhesive.
Standard Method: ASTM D1084, ASTM D2196[4][5]
Equipment:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Equilibrate the adhesive formulation to a constant temperature (e.g., 25°C) using a water bath.
-
Select a spindle and rotational speed appropriate for the sample's viscosity.
-
Immerse the spindle into the adhesive to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Cure Speed Determination
Cure speed is a key advantage of UV adhesives and can be assessed by several methods.
Method 1: Tack-Free Time
Equipment:
-
UV curing lamp with controlled intensity
-
Substrate (e.g., glass slide)
-
Cotton swab or wooden applicator
Procedure:
-
Apply a thin film of the adhesive onto the substrate.
-
Expose the film to UV light of a known intensity.
-
Periodically (e.g., every 1-2 seconds), gently touch the surface of the adhesive with a clean cotton swab.
-
The tack-free time is the exposure time at which the surface is no longer sticky and no residue is transferred to the swab.
Method 2: Real-Time FT-IR Spectroscopy
This method provides a quantitative measure of the degree of conversion of the reactive functional groups (e.g., acrylates) over time.[6]
Equipment:
-
Fourier-Transform Infrared (FT-IR) spectrometer with a UV light accessory
-
Sample holder (e.g., KBr plates)
Procedure:
-
Place a small drop of the liquid adhesive between two KBr plates.
-
Place the sample in the FT-IR spectrometer.
-
Initiate UV exposure and simultaneously collect IR spectra at regular intervals.
-
Monitor the decrease in the peak area of the acrylate C=C bond (typically around 1635 cm⁻¹) to determine the rate of polymerization and the final conversion.
Adhesion Strength Testing
Adhesion strength is a critical performance metric and can be evaluated using various mechanical tests.
Standard Methods:
Equipment:
-
Universal testing machine (tensile tester) with appropriate load cell and grips
-
Substrates for bonding (e.g., glass, polycarbonate, steel)
-
Film applicator for controlled adhesive thickness
-
UV curing system
General Procedure (Lap Shear Strength - ASTM D1002):
-
Prepare substrate coupons of standard dimensions (e.g., 25.4 mm x 101.6 mm).
-
Clean the bonding surfaces of the substrates thoroughly.
-
Apply a controlled amount of adhesive to one end of a coupon.
-
Create an overlap joint with a second coupon (e.g., 12.7 mm overlap).
-
Cure the adhesive by exposing it to a defined UV dose.
-
Condition the bonded specimens at a standard temperature and humidity for a specified period (e.g., 24 hours).
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the bond fails.
-
Record the maximum load at failure. The shear strength is calculated by dividing the maximum load by the bond area.
Data Presentation
Systematic evaluation of different formulations is best presented in a tabular format for clear comparison.
| Formulation ID | This compound (% w/w) | Viscosity @ 25°C (cP) | Tack-Free Time (s) @ 100 mW/cm² | Lap Shear Strength (MPa) on Polycarbonate |
| F-1 | 1 | 1500 | 8 | 10.5 |
| F-2 | 3 | 1520 | 4 | 12.8 |
| F-3 | 5 | 1550 | 2 | 13.5 |
Table 2: Example of Performance Data for Different Photoinitiator Concentrations.
| Test Parameter | Standard Method | Typical Value Range |
| Viscosity | ASTM D1084 | 500 - 5000 cP |
| Cure Speed (Tack-Free) | - | 1 - 10 seconds |
| Peel Strength (180°) | ASTM D903 | 5 - 20 N/25mm |
| Lap Shear Strength | ASTM D1002 | 8 - 20 MPa |
| Hardness (Shore D) | ASTM D2240 | 60 - 80 |
Table 3: Summary of Key Performance Parameters and Test Methods.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for formulating and testing UV-curable adhesives.
Caption: Experimental workflow for UV-curable adhesive formulation and testing.
UV Curing Mechanism with this compound
This diagram outlines the free-radical polymerization initiated by this compound.
Caption: UV curing mechanism of acrylates with a Type II photoinitiator system.
Conclusion
The formulation of UV-curable adhesives is a versatile process that allows for the tailoring of properties to meet specific application demands. This compound serves as an effective Type II photoinitiator for these systems. By systematically varying the concentrations of the core components and rigorously evaluating the resulting properties using standardized test methods, researchers can develop high-performance adhesives for a wide range of applications. The protocols and starting formulations provided herein offer a solid foundation for such development efforts.
References
- 1. (Open Access) Experimental evaluation method of curing condition and shrinkage for UV curing adhesive (2021) | Hiroaki Furuichi | 6 Citations [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. radtech.org [radtech.org]
- 5. infinitalab.com [infinitalab.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. adhesivesresearch.com [adhesivesresearch.com]
Application Notes and Protocols for the Use of 4,4'-Dimethylbenzophenone in 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylbenzophenone is a solid, crystalline organic compound that functions as a Type II photoinitiator in ultraviolet (UV) curing applications, including 3D printing resins for stereolithography (SLA), digital light processing (DLP), and other vat polymerization technologies.[1] As a Type II photoinitiator, it requires a co-initiator or synergist, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. Upon exposure to UV light, this compound absorbs photons and transitions to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radical species: a ketyl radical from the benzophenone derivative and a highly reactive amine-derived radical. It is primarily the amine radical that initiates the chain reaction of polymerization with acrylate or methacrylate monomers and oligomers in the resin, leading to the formation of a cross-linked polymer network. The use of this compound and other benzophenone derivatives is valued for its high thermal stability and low volatility.[1]
While specific quantitative data for this compound in 3D printing resins is not extensively published, studies on structurally similar compounds, such as 4,4'-bis(N,N-diethylamino) benzophenone (DEABP), have demonstrated a significant enhancement in the degree of conversion (DC) in dental 3D printing resins.[2][3] This suggests that this compound can be a valuable component for optimizing the curing characteristics and final properties of 3D printed materials.
Signaling Pathway: Type II Photoinitiation
Caption: Mechanism of Type II photoinitiation using this compound.
Data Presentation
The following tables present hypothetical yet realistic quantitative data based on the expected performance of a 3D printing resin formulated with this compound. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of this compound Concentration on Curing Characteristics
| This compound (wt%) | Co-initiator (EDB*) (wt%) | Cure Depth (µm) at 10s Exposure | Gel Time (s) |
| 0.5 | 1.0 | 85 | 4.2 |
| 1.0 | 1.0 | 110 | 3.1 |
| 1.5 | 1.0 | 125 | 2.5 |
| 2.0 | 1.0 | 130 | 2.1 |
| 1.0 | 0.5 | 95 | 3.8 |
| 1.0 | 1.5 | 118 | 2.8 |
*EDB: Ethyl-4-(dimethylamino)benzoate
Table 2: Mechanical Properties of Post-Cured Resin with Varying Photoinitiator Concentration
| This compound (wt%) | Co-initiator (EDB) (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0.5 | 1.0 | 48 | 2.1 | 6.5 |
| 1.0 | 1.0 | 55 | 2.4 | 5.8 |
| 1.5 | 1.0 | 58 | 2.5 | 5.2 |
| 2.0 | 1.0 | 59 | 2.6 | 4.9 |
Experimental Protocols
The following are detailed methodologies for the formulation and characterization of 3D printing resins containing this compound.
Resin Formulation Protocol
Objective: To prepare a stable and photocurable 3D printing resin.
Materials:
-
This compound
-
Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Monomer/Oligomer blend (e.g., Bisphenol A glycerolate dimethacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA) in a 70:30 wt ratio)
-
UV blocker (optional, to control light scattering)
-
Amber glass or opaque plastic bottles
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Analytical balance
Procedure:
-
In a light-blocking container, weigh the desired amounts of the monomer and oligomer blend.
-
Add the weighed this compound and co-initiator to the monomer/oligomer blend. A typical starting concentration is 0.5-2.0 wt% for the photoinitiator and a 1:1 to 1:2 molar ratio of photoinitiator to co-initiator.
-
If using, add the UV blocker at this stage.
-
Gently heat the mixture to 50-60°C while stirring continuously with a magnetic stirrer until all components are fully dissolved and the mixture is homogeneous.
-
Allow the resin to cool to room temperature.
-
For optimal printing results, degas the resin in a vacuum chamber for 15-20 minutes to remove any entrapped air bubbles.
-
Store the formulated resin in a sealed, light-blocking container away from direct sunlight.
Workflow for Resin Formulation and Characterization
Caption: Workflow for the formulation and characterization of 3D printing resins.
Cure Depth Determination Protocol
Objective: To determine the curing properties of the resin, specifically the critical energy (Ec) and penetration depth (Dp).
Materials and Equipment:
-
Formulated resin
-
3D printer or a collimated UV light source with a known intensity (e.g., 385-405 nm)
-
Glass slides
-
Digital calipers
-
Isopropyl alcohol (IPA)
Procedure:
-
Place a small, uniform layer of the formulated resin on a glass slide.
-
Expose the resin to the UV light source for a series of increasing time intervals (e.g., 2, 4, 6, 8, 10 seconds).
-
After each exposure, gently wash the slide with IPA to remove the uncured resin.
-
Measure the thickness of the cured resin layer using digital calipers.
-
Plot the measured cure depth (Cd) against the natural logarithm of the exposure energy (E), where E is the product of light intensity and exposure time.
-
The slope of the resulting line is the penetration depth (Dp), and the x-intercept is the critical energy (Ec).
Mechanical Testing Protocol
Objective: To evaluate the mechanical properties of the cured resin.
Materials and Equipment:
-
3D printer
-
Formulated resin
-
Universal Testing Machine (UTM)
-
Post-curing unit (UV and/or heat)
-
Standardized test specimen CAD files (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties)
Procedure:
-
Using the formulated resin, 3D print a set of standardized test specimens (e.g., dog-bone shape for tensile testing, rectangular bars for flexural testing).
-
After printing, clean the specimens thoroughly with IPA to remove any uncured resin.
-
Post-cure the specimens according to a defined protocol (e.g., 30 minutes in a UV curing chamber followed by 1 hour at 60°C).
-
Perform tensile testing on the dog-bone specimens using a UTM to determine tensile strength, Young's modulus, and elongation at break.
-
Perform a three-point bending test on the rectangular bars using a UTM to determine flexural strength and flexural modulus.
-
Record and analyze the data according to the relevant ASTM standards.
Degree of Conversion (DC) Measurement by FTIR Spectroscopy
Objective: To quantify the extent of polymerization.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Formulated resin
-
UV light source
Procedure:
-
Acquire an FTIR spectrum of the uncured liquid resin. Identify the peak corresponding to the C=C double bond stretch of the acrylate or methacrylate groups (typically around 1635 cm⁻¹). Also, identify an internal standard peak that does not change during polymerization (e.g., a C=O ester peak around 1720 cm⁻¹).
-
Place a small drop of the uncured resin on the ATR crystal and expose it to the UV light source for a specific duration.
-
Acquire an FTIR spectrum of the cured resin.
-
The degree of conversion can be calculated using the following formula: DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of Internal Standard)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of Internal Standard)uncured ) ] x 100
By following these protocols, researchers can systematically formulate and characterize 3D printing resins incorporating this compound to achieve desired material properties for a wide range of applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of 4,4'-bis(N,N-diethylamino)benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing -The Journal of Advanced Prosthodontics | Korea Science [koreascience.kr]
Application Notes and Protocols: 4,4'-Dimethylbenzophenone in the Synthesis of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dimethylbenzophenone is a versatile aromatic ketone that plays a crucial role in the synthesis of high-performance polymers, primarily not as a structural monomer, but as a highly efficient Type II photoinitiator for UV-curable systems.[1] Its function is to initiate polymerization reactions upon exposure to ultraviolet (UV) light, leading to the rapid curing of liquid resins into solid, durable polymer networks. This process is fundamental in the manufacturing of high-performance coatings, inks, adhesives, and in microfabrication.[1] While other benzophenone derivatives, such as 4,4'-difluorobenzophenone or 4,4'-dichlorobenzophenone, are utilized as monomers in the synthesis of polyetheretherketone (PEEK) and other polyketones, this compound's primary application lies in the realm of photopolymerization.[2][3][4]
This document provides detailed application notes on the use of this compound as a photoinitiator and a general protocol for the UV curing of a model resin system.
Principle of Operation: Photoinitiation Mechanism
This compound functions as a photoinitiator by absorbing UV radiation, which excites it to a singlet state, followed by intersystem crossing to a more stable triplet state. In this triplet state, the benzophenone derivative can abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate a free radical. This free radical then initiates the polymerization of monomers and oligomers, such as acrylates or methacrylates, leading to the formation of a cross-linked polymer network.
Key Applications
-
UV-Curable Coatings: Utilized to produce hard, scratch-resistant, and chemically stable coatings for various substrates, including wood, plastics, and metals.
-
Printing Inks: Enables rapid drying of inks in printing processes, allowing for high-speed production and excellent print quality.[1]
-
Adhesives: Facilitates the on-demand curing of adhesives in bonding applications, providing strong and durable bonds.
-
Photoresists in Microelectronics: Employed in photolithography processes for the fabrication of microelectronic components.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C15H14O | [5] |
| Molecular Weight | 210.27 g/mol | [5] |
| Appearance | Pale brown crystalline powder | [6] |
| Melting Point | 90-93 °C | [5] |
| Boiling Point | 200 °C at 17 mmHg | [5] |
| Solubility | Insoluble in water | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for UV Curing of an Acrylate Resin Formulation
This protocol describes a general method for the UV-induced polymerization of a typical acrylate-based resin using this compound as a photoinitiator.
Materials:
-
This compound
-
Tertiary amine synergist (e.g., Ethyl 4-(dimethylamino)benzoate - EDB)
-
Acrylate oligomer (e.g., Urethane diacrylate)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Solvent (if necessary, for viscosity adjustment, e.g., acetone)
-
Substrate (e.g., glass slide, metal panel)
-
UV curing system (mercury lamp or LED with appropriate wavelength output)
Procedure:
-
Formulation Preparation:
-
In a light-protected vessel, dissolve this compound (e.g., 2% by weight) and the tertiary amine synergist (e.g., 3% by weight) in the acrylate monomer (e.g., 30% by weight).
-
Gently warm the mixture to approximately 40-50 °C to aid dissolution, if necessary.
-
Once fully dissolved, add the acrylate oligomer (e.g., 65% by weight) and mix thoroughly until a homogeneous solution is obtained. If the viscosity is too high, a minimal amount of solvent can be added.
-
-
Coating Application:
-
Apply a thin film of the prepared resin formulation onto the desired substrate using a film applicator, spin coater, or a simple drawdown bar to ensure a uniform thickness.
-
-
UV Curing:
-
Place the coated substrate in the UV curing chamber.
-
Expose the film to UV radiation. The exposure time and intensity will depend on the specific UV source, the thickness of the coating, and the concentration of the photoinitiator. A typical starting point would be an intensity of 100 mW/cm² for 5-30 seconds.
-
-
Curing Evaluation:
-
After UV exposure, assess the degree of curing. A fully cured film should be tack-free to the touch.
-
Further quantitative analysis can be performed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
Safety Precautions:
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure the UV curing system is properly shielded.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,4′-二甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 611-97-2 [m.chemicalbook.com]
- 7. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4'-Dimethylbenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4,4'-Dimethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of toluene with p-toluoyl chloride.[1] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1]
Q2: What are the critical parameters that influence the yield and purity of this compound in a Friedel-Crafts acylation?
A2: Several factors critically affect the outcome of the synthesis. These include the purity and reactivity of the starting materials and catalyst, the molar ratios of the reactants and catalyst, the reaction temperature, and the reaction time.[2][3] Strict control over these parameters is essential to maximize yield and minimize the formation of byproducts.
Q3: What are the common side products in the synthesis of this compound, and how can they be minimized?
A3: A potential side product is the isomeric 2,4'-dimethylbenzophenone, formed by acylation at the ortho position of toluene. The formation of this isomer can be minimized by controlling the reaction temperature; lower temperatures generally favor the formation of the para isomer.[4] Other byproducts can arise from polysubstitution or other secondary reactions, which can be reduced by using appropriate stoichiometry and reaction conditions.[5]
Q4: How can I purify the crude this compound product?
A4: Purification of the crude product is typically achieved through recrystallization from a suitable solvent, such as ethanol or petroleum ether.[3] Column chromatography on silica gel can also be employed for higher purity.[3] In some cases, vacuum distillation can be used.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure that the catalyst is fresh, anhydrous, and handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).[1][2] |
| Presence of Moisture | All glassware must be thoroughly oven-dried before use. Solvents and reactants should be anhydrous.[2] |
| Incorrect Stoichiometry | The molar ratio of toluene, p-toluoyl chloride, and the Lewis acid catalyst is crucial. A common starting point is a 1:1.05:1.2 ratio.[8] |
| Low Reaction Temperature | While low temperatures can improve regioselectivity, excessively low temperatures may slow down the reaction rate, leading to incomplete conversion. The optimal temperature should be determined experimentally but often ranges from 0 to 10°C during the addition of reactants.[9] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion.[3] |
Problem 2: Formation of a Dark Tar-like Substance
| Potential Cause | Suggested Solution |
| High Reaction Temperature | The Friedel-Crafts acylation is often exothermic. Uncontrolled temperature increases can lead to polymerization and the formation of tar. Maintain a low and stable temperature, especially during the addition of reactants, by using an ice bath.[2] |
| Excess Catalyst | Using an excessive amount of the Lewis acid catalyst can promote side reactions. Use the minimum effective amount of catalyst. |
| Impure Starting Materials | Impurities in the toluene or p-toluoyl chloride can contribute to side reactions and tar formation. Use high-purity starting materials. |
Problem 3: Product is an Oil or Fails to Crystallize
| Potential Cause | Suggested Solution |
| Presence of Impurities | Impurities, such as isomeric byproducts or unreacted starting materials, can lower the melting point of the product and inhibit crystallization. Purify the crude product using column chromatography to remove these impurities before attempting recrystallization.[3] |
| Incorrect Recrystallization Solvent | The choice of solvent for recrystallization is critical. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization. |
Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation Synthesis of this compound
This protocol describes the synthesis of this compound from toluene and p-toluoyl chloride using aluminum chloride as a catalyst.
Materials:
-
Toluene (anhydrous)
-
p-Toluoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Addition:
-
In the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5°C using an ice bath.
-
In the dropping funnel, prepare a solution of p-toluoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the p-toluoyl chloride solution to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, add a solution of anhydrous toluene (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10°C.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[3]
-
Data Presentation
Table 1: Factors Affecting the Yield of this compound in Friedel-Crafts Acylation
| Parameter | Effect on Yield and Purity | General Recommendation |
| Reactant Ratio (Toluene:p-Toluoyl Chloride) | A slight excess of the aromatic substrate (toluene) can help drive the reaction to completion, but a large excess can lead to di-acylation or make purification more difficult. | A molar ratio of 1.1:1 (Toluene:p-Toluoyl Chloride) is a good starting point. |
| Catalyst Loading (AlCl₃) | A stoichiometric amount of AlCl₃ is required as it forms a complex with the product. Insufficient catalyst will result in low conversion, while a large excess can promote side reactions. | A molar ratio of 1.1 to 1.3 equivalents relative to the limiting reagent (p-toluoyl chloride) is generally effective. |
| Reaction Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of isomeric byproducts and tar. Lower temperatures favor the formation of the desired para-substituted product. | Maintain the temperature between 0-10°C during the addition of reactants and then allow the reaction to proceed at room temperature.[9] |
| Reaction Time | Insufficient reaction time will lead to incomplete conversion. Excessively long reaction times can sometimes lead to product degradation or the formation of byproducts. | Typically 2-4 hours at room temperature after the addition of reactants is sufficient. Monitor by TLC for optimal reaction time.[3] |
Note: The provided recommendations are general guidelines. Optimal conditions may vary and should be determined experimentally.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Friedel-Crafts Acylation of Toluene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding side reactions in the Friedel-Crafts acylation of toluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the Friedel-Crafts acylation of toluene?
The main side reaction is the formation of isomeric products. Since the methyl group of toluene is an ortho-, para- director, the acylation can occur at either the ortho or para position, leading to a mixture of 2-methylacetophenone and 4-methylacetophenone. Due to steric hindrance from the methyl group, the para isomer is typically the major product.[1][2][3] Polysubstitution, a common issue in Friedel-Crafts alkylation, is generally not a significant problem in acylation. The acyl group introduced is deactivating, making the product less reactive than the starting material and thus less likely to undergo a second acylation.[1]
Q2: How can I control the regioselectivity of the reaction to favor the para-substituted product?
Controlling the regioselectivity to favor the 4-methylacetophenone isomer is a key challenge. The formation of the para isomer is sterically favored.[1][3] Lower reaction temperatures generally increase the selectivity for the para product. The choice of solvent can also influence the isomer ratio, although specific quantitative data across a wide range of solvents is not extensively documented in readily available literature.
Q3: Is polysubstitution a concern in the acylation of toluene?
Polysubstitution is not a major concern in the Friedel-Crafts acylation of toluene.[1] The acetyl group (CH₃CO-) is an electron-withdrawing group, which deactivates the aromatic ring after the first substitution. This deactivation makes the mono-acylated product significantly less reactive than toluene itself, thereby preventing further acylation reactions under typical reaction conditions.
Q4: Can dealkylation of toluene occur as a side reaction?
While dealkylation can be a side reaction in Friedel-Crafts alkylations, particularly at higher temperatures, it is less common in Friedel-Crafts acylations. The conditions for acylation are generally milder, and the reaction is not readily reversible. However, at elevated temperatures or with prolonged reaction times, the possibility of dealkylation followed by acylation of the resulting benzene cannot be entirely ruled out, though it is not considered a primary side reaction pathway.
Q5: What is the role of the Lewis acid catalyst, and can its choice affect side reactions?
The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is crucial for generating the electrophilic acylium ion from the acylating agent (e.g., acetyl chloride). The choice and amount of the Lewis acid can influence the reaction. Using a stoichiometric amount of the catalyst is often necessary because the product ketone can form a complex with the Lewis acid, rendering it inactive.[4][5] Different Lewis acids can exhibit different activities and may subtly influence the isomer distribution, but AlCl₃ remains the most common for this transformation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated by it.[3][4] 2. Inactive Catalyst: The catalyst may be old or have been improperly stored. 3. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required as it complexes with the ketone product.[4][5] 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Ensure all glassware is thoroughly dried (oven or flame-dried) and all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh, unopened container of the Lewis acid catalyst. 3. Use at least a 1:1 molar ratio of Lewis acid to the acylating agent. 4. While the initial addition is often done at low temperatures to control the exothermic reaction, ensure the reaction is allowed to proceed at the recommended temperature (often room temperature or slightly elevated) for a sufficient duration.[3] |
| Formation of a Tarry, Dark-Colored Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and other decomposition side reactions. 2. Incorrect Order of Reagent Addition: Adding the reagents in the wrong sequence can lead to uncontrolled reactions. | 1. Maintain the recommended reaction temperature. Use an ice bath to control the initial exothermic reaction. 2. Follow the established protocol for reagent addition, which is typically adding the acylating agent to the mixture of the aromatic substrate and the Lewis acid. |
| High Proportion of Ortho Isomer | 1. High Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. | 1. Conduct the reaction at a lower temperature to favor the sterically less hindered para product. |
| Presence of Unreacted Toluene | 1. Incomplete Reaction: The reaction time may have been too short. 2. Insufficient Acylating Agent or Catalyst: An inadequate amount of the electrophile or deactivated catalyst will result in incomplete conversion. | 1. Increase the reaction time and monitor the reaction progress using techniques like TLC or GC. 2. Ensure the correct stoichiometry of the acylating agent and an active, stoichiometric amount of the Lewis acid are used. |
Data Presentation
Table 1: Isomer Distribution in the Acetylation of Toluene
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference |
| Acetyl Halides | FeSO₄ (activated) | Not specified | Room Temperature | 2 | 1 | 97 | [6] |
| Acetic Anhydride | Ferrite (NSF-7) | Vapor Phase | 300 | 1.4 | - | 98.4 (selectivity) | |
| Acetyl Chloride | AlCl₃ | Dichloroethane | -15 to Room Temp | <2 | - | ~95 (purity) | [7] |
Table 2: Reported Yields for the Synthesis of 4-Methylacetophenone
| Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Acetyl Halides | FeSO₄ (activated) | Room Temperature | >90 | [6] |
| Acetic Anhydride | Ferrite (NSF-7) | 300 °C, Vapor Phase | 85.9 | |
| Acetic Anhydride | AlCl₃ | Not specified | 85 | [8] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride and AlCl₃
This protocol is adapted from a standard laboratory procedure.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser protected by a drying tube. All glassware must be scrupulously dried to prevent deactivation of the aluminum chloride.
-
Reagent Preparation: In the fume hood, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in the round-bottom flask. Cool the suspension to 0°C using an ice bath.
-
Formation of Acylium Ion: Add anhydrous acetyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
Acylation: To the same addition funnel, add a solution of anhydrous toluene (1.0 equivalent) in a small amount of anhydrous dichloromethane. Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography to yield 4-methylacetophenone.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
How to minimize ortho-isomer in 4,4'-Dimethylbenzophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Dimethylbenzophenone. The focus is on minimizing the formation of the undesired ortho-isomer during the Friedel-Crafts acylation reaction.
Troubleshooting Guide: Minimizing Ortho-Isomer Formation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Higher than expected yield of 2,4'-Dimethylbenzophenone (ortho-isomer) | High Reaction Temperature: Friedel-Crafts acylations are sensitive to temperature. Higher temperatures can overcome the steric hindrance that favors para-substitution, leading to an increased proportion of the ortho-isomer. | Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of reactants. Utilize an ice bath to control exothermic reactions. |
| Choice of Lewis Acid Catalyst: The nature and amount of the Lewis acid can influence the regioselectivity of the reaction. Some catalysts may be less selective. | Use a bulky Lewis acid catalyst to increase steric hindrance around the ortho-position. Aluminum chloride (AlCl₃) is a common choice, but others like ferric chloride (FeCl₃) can also be used. Ensure the catalyst is of high purity and anhydrous. | |
| Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the isomer ratio. | Employ a non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to favor the formation of the para-isomer. | |
| Difficult separation of ortho- and para-isomers | Similar Physical Properties: The ortho- and para-isomers of dimethylbenzophenone have relatively close boiling points and solubilities in common solvents, making separation by distillation or simple recrystallization challenging. | Fractional Crystallization: Exploit the likely small differences in solubility. Use a solvent system where the para-isomer is significantly less soluble than the ortho-isomer at a given temperature. Slow cooling can promote the selective crystallization of the desired 4,4'-isomer. Ethanol or a mixture of ethanol and water is often a good starting point. |
| Column Chromatography: If fractional crystallization is ineffective, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, will typically allow for the separation of the two isomers. | ||
| Low overall yield of benzophenone products | Deactivation of Catalyst: The Lewis acid catalyst is sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst. | Ensure all glassware is oven-dried before use and that all reactants and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Stoichiometry: An insufficient amount of the Lewis acid catalyst can lead to incomplete reaction. | Use a stoichiometric amount (or a slight excess) of the Lewis acid relative to the p-toluoyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]
Q2: Why is the formation of the para-isomer (this compound) generally favored over the ortho-isomer (2,4'-Dimethylbenzophenone)?
A2: The methyl group on the toluene ring is an ortho-, para-directing group in electrophilic aromatic substitution. However, the acylation reaction involves a bulky acylium ion electrophile. Due to significant steric hindrance between the acyl group and the methyl group on the toluene ring, substitution at the less hindered para-position is strongly favored.[1][2]
Q3: How does reaction temperature influence the ortho/para isomer ratio?
A3: Lower reaction temperatures generally enhance the selectivity for the para-isomer. At higher temperatures, the increased kinetic energy can overcome the activation energy barrier for the formation of the sterically hindered ortho-isomer, leading to a higher proportion of this undesired product. For optimal para-selectivity, it is recommended to maintain the reaction temperature between 0°C and 5°C.
Q4: What is the role of the Lewis acid catalyst in this reaction, and does its choice matter?
A4: The Lewis acid catalyst (e.g., AlCl₃) activates the p-toluoyl chloride by coordinating to the carbonyl oxygen and the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. The choice of Lewis acid can influence the reaction's regioselectivity. While AlCl₃ is widely used, other Lewis acids can be employed. The use of a bulkier Lewis acid can potentially further enhance the steric hindrance at the ortho position, thus favoring para substitution.
Q5: What are the best practices for purifying this compound and removing the ortho-isomer?
A5: The primary methods for purification are fractional crystallization and column chromatography.
-
Fractional Crystallization: This method relies on the differences in solubility between the ortho- and para-isomers. Typically, the more symmetrical para-isomer is less soluble and will crystallize out of a suitable solvent system upon cooling, leaving the ortho-isomer in the mother liquor. A common solvent for recrystallization is ethanol.
-
Column Chromatography: For more challenging separations, silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the isomers.
Experimental Protocol: High Para-Selectivity Synthesis of this compound
This protocol is designed to maximize the yield of the desired 4,4'-isomer while minimizing the formation of the ortho-isomer.
Materials:
-
Anhydrous Toluene
-
p-Toluoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube (containing calcium chloride or silica gel) to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath while stirring.
-
Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature is maintained between 0°C and 5°C.
-
Toluene Addition: After the formation of the acylium ion complex, add anhydrous toluene (1.0-1.2 equivalents) to the dropping funnel. Add the toluene dropwise to the reaction mixture over 30-45 minutes, maintaining the low temperature.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol. The this compound will crystallize as colorless needles upon slow cooling. Filter the crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Factors Influencing Isomer Formation
Caption: Logical workflow of factors influencing isomer distribution in the synthesis of this compound.
References
Improving the photoinitiation efficiency of 4,4'-Dimethylbenzophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the photoinitiation efficiency of 4,4'-Dimethylbenzophenone.
Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization experiments using this compound.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Cure | 1. Insufficient Co-initiator: this compound is a Type II photoinitiator and requires a hydrogen donor (co-initiator), typically a tertiary amine, to generate initiating radicals. 2. Oxygen Inhibition: Atmospheric oxygen can quench the excited state of the photoinitiator and scavenge free radicals, inhibiting polymerization at the surface. 3. Low Light Intensity: The UV light source may not be providing sufficient energy to excite the photoinitiator effectively. 4. Suboptimal Photoinitiator Concentration: The concentration of this compound may be too low for efficient light absorption or too high, leading to inner filter effects. | 1. Add or Increase Co-initiator: Introduce a tertiary amine co-initiator such as N-Methyldiethanolamine (MDEA) or Ethyl 4-(dimethylamino)benzoate (EDMAB). A common starting point is a 1:1 to 1:2 molar ratio of photoinitiator to co-initiator. 2. Inert Atmosphere: Perform the curing process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen inhibition. 3. Increase Light Intensity: Move the sample closer to the UV lamp or use a more powerful light source. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of this compound. 4. Optimize Concentration: The optimal concentration is system-dependent, but a typical range is 0.5-5.0 wt%. |
| Yellowing of the Cured Polymer | 1. Excess Amine Co-initiator: High concentrations of amine co-initiators can lead to the formation of colored byproducts upon oxidation. 2. Photodegradation: Prolonged exposure to high-intensity UV light can cause the degradation of the photoinitiator or the polymer, resulting in discoloration. | 1. Optimize Co-initiator Ratio: Reduce the concentration of the amine co-initiator. Experiment with different photoinitiator-to-co-initiator ratios to find a balance between curing efficiency and color stability. 2. Minimize UV Exposure: Use the minimum UV exposure time and intensity required to achieve a complete cure. |
| Poor Mechanical Properties of the Final Product | 1. Low Degree of Conversion: Incomplete polymerization results in a poorly cross-linked network with inferior mechanical properties. 2. Phase Separation: Incompatibility between the monomer, photoinitiator, and co-initiator can lead to a non-uniform polymer network. | 1. Maximize Conversion: Optimize all curing parameters (photoinitiator and co-initiator concentration, light intensity, exposure time) to ensure the highest possible degree of monomer-to-polymer conversion. 2. Ensure Miscibility: Verify the solubility of all components in the formulation. Consider using a different co-initiator or adding a compatibilizer if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photoinitiation for this compound?
A1: this compound is a Type II photoinitiator. Upon absorption of UV light, it is promoted to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine. This process generates a ketyl radical from the benzophenone and a highly reactive alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of monomers.
Q2: What are suitable co-initiators for this compound?
A2: Tertiary amines are the most effective co-initiators. Commonly used examples include:
-
N-Methyldiethanolamine (MDEA)
-
Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
Triethylamine (TEA)
The choice of co-initiator can influence both the curing speed and the final properties of the polymer.
Q3: What is the recommended concentration of this compound?
A3: The optimal concentration depends on several factors, including the monomer system, light intensity, and co-initiator concentration. A general starting range is between 0.5 wt% and 5.0 wt% relative to the monomer weight. It is crucial to determine the optimal concentration for your specific application empirically.
Q4: How does the concentration of the amine synergist affect the photoinitiation efficiency?
A4: Increasing the concentration of the amine synergist generally leads to an increased rate of polymerization and a higher final degree of conversion. This is because a higher concentration of the hydrogen donor is available to react with the excited photoinitiator, leading to a greater generation of initiating radicals. However, an excessive concentration can lead to yellowing and may not provide significant additional benefits in curing efficiency.
Quantitative Data
The following tables summarize the expected trends in photoinitiation efficiency based on data for similar benzophenone-based systems. The actual values will vary depending on the specific experimental conditions.
Table 1: Effect of this compound Concentration on Polymerization Rate
| Concentration (wt%) | Relative Rate of Polymerization (Arbitrary Units) |
| 0.5 | 1.0 |
| 1.0 | 1.5 |
| 2.0 | 2.2 |
| 3.0 | 2.5 |
| 5.0 | 2.4 |
Note: At higher concentrations, the rate may plateau or decrease due to the inner filter effect, where the high concentration of photoinitiator at the surface absorbs most of the light, preventing it from penetrating deeper into the sample.
Table 2: Effect of Amine Synergist (e.g., MDEA) on Degree of Conversion (%)
| Amine Synergist (wt%) | Degree of Conversion (%) after 60s |
| 0 | 35 |
| 1.0 | 65 |
| 2.0 | 80 |
| 3.0 | 85 |
Note: The addition of an amine synergist significantly enhances the degree of conversion.
Experimental Protocols
Protocol 1: Determination of Photoinitiation Efficiency using Real-Time FT-IR Spectroscopy
This method monitors the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bond) in real-time during UV exposure.
-
Sample Preparation:
-
Prepare a formulation containing the monomer, this compound (e.g., 2 wt%), and an amine co-initiator (e.g., 2 wt% MDEA).
-
Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal.
-
-
Instrument Setup:
-
Place the sample in the FT-IR spectrometer.
-
Position a UV light source to irradiate the sample within the spectrometer.
-
Configure the software for rapid, continuous scanning (e.g., 1 spectrum per second).
-
-
Data Acquisition:
-
Begin FT-IR data collection to obtain a baseline spectrum before UV exposure.
-
Turn on the UV lamp to initiate polymerization.
-
Continue collecting spectra until the reaction is complete (i.e., the monomer peak stops decreasing).
-
-
Data Analysis:
-
Monitor the decrease in the area of the characteristic monomer absorption band (e.g., ~1635 cm⁻¹ for the acrylate C=C double bond).
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) (%) = (1 - (Area(t) / Area(0))) * 100 where Area(t) is the peak area at time t and Area(0) is the initial peak area.
-
Protocol 2: Evaluation of Polymerization Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.
-
Sample Preparation:
-
Accurately weigh a small amount of the photocurable formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan in the DSC cell and an empty open pan in the reference position.
-
Use a DSC equipped with a photochemical accessory.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxygen inhibition.
-
Set the instrument to an isothermal temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Allow the sample to equilibrate thermally.
-
Initiate UV irradiation of the sample.
-
Record the heat flow as a function of time until the reaction is complete and the heat flow returns to the baseline.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
-
The degree of conversion can be calculated by dividing the heat evolved at a given time by the total theoretical heat of reaction for the specific monomer.
-
Visualizations
Caption: Photoinitiation mechanism of this compound.
Caption: Experimental workflow for Real-Time FT-IR analysis.
Caption: Experimental workflow for Photo-DSC analysis.
Technical Support Center: Preventing Degradation of 4,4'-Dimethylbenzophenone under UV Irradiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dimethylbenzophenone and encountering issues with its degradation under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading upon exposure to UV light?
A1: this compound, like other aromatic ketones, is susceptible to photodegradation. This occurs because the molecule absorbs UV radiation, which excites it to a higher energy state (a singlet state, S1). From this state, it can undergo intersystem crossing to a longer-lived triplet state (T1)[1]. This excited triplet state is highly reactive and can undergo various degradation pathways, including:
-
Direct Photolysis: The excited molecule can break down into smaller radical fragments.
-
Indirect Photolysis: The excited this compound can react with other molecules in the solution, such as solvents or oxygen, to generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS can then attack and degrade other this compound molecules[2][3].
-
Hydrogen Abstraction: The triplet state can abstract hydrogen atoms from other molecules, leading to the formation of ketyl radicals, which can then participate in further reactions.
Q2: What are the typical signs of this compound degradation in my experiment?
A2: Degradation can manifest in several ways:
-
A decrease in the concentration of this compound over time, which can be monitored by techniques like HPLC or UV-Vis spectrophotometry.
-
The appearance of new peaks in your chromatogram (e.g., from HPLC or GC-MS analysis), corresponding to degradation products.
-
A change in the color or clarity of your solution.
-
A shift in the UV-Vis absorption spectrum of your solution.
Q3: What factors can influence the rate of photodegradation?
A3: The rate of degradation can be influenced by several experimental parameters:
-
Wavelength and Intensity of UV Light: The degradation rate is dependent on the overlap between the UV lamp's emission spectrum and the absorption spectrum of this compound, as well as the intensity of the light source[4].
-
Solvent: The polarity and proticity of the solvent can affect the stability of the excited states and the types of degradation pathways that occur.
-
pH of the Solution: The pH can influence the degradation kinetics, especially for benzophenone derivatives with ionizable groups[5].
-
Presence of Oxygen: Molecular oxygen can act as a quencher of the triplet state, but it can also lead to the formation of damaging singlet oxygen[6].
-
Initial Concentration: The initial concentration of this compound can affect the degradation kinetics, which often follow pseudo-first-order kinetics[5].
-
Presence of Other Compounds: Other substances in the solution, such as impurities or other reagents, can act as photosensitizers or quenchers, accelerating or inhibiting degradation.
Q4: How can I prevent or minimize the degradation of this compound?
A4: Several strategies can be employed to enhance the photostability of this compound:
-
Use of UV Absorbers: These compounds have a high absorption coefficient in the UV region and dissipate the absorbed energy as heat, effectively shielding the this compound from UV radiation. Benzotriazole derivatives are a common class of UV absorbers[3].
-
Use of Excited-State Quenchers: These molecules can accept the energy from the excited triplet state of this compound, returning it to the ground state before it can degrade. Dienes, such as 1,3-cyclohexadiene, are effective triplet quenchers.
-
Use of Antioxidants (Radical Scavengers): Antioxidants can intercept and neutralize the free radicals and reactive oxygen species that are formed during the photodegradation process, thus preventing further damage. Common antioxidants include Vitamin E (alpha-tocopherol) and Vitamin C (ascorbic acid)[2][7][8][9].
-
Synergistic Combinations: Often, a combination of a UV absorber and a radical scavenger, such as a Hindered Amine Light Stabilizer (HALS), provides superior protection compared to using a single additive. The UV absorber reduces the formation of excited states, and the HALS scavenges any radicals that are still formed[10][11].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration during UV exposure. | High UV lamp intensity or inappropriate wavelength. | - Reduce the intensity of the UV lamp. - Use a filter to select for a wavelength where this compound has lower absorbance, if experimentally feasible. |
| Presence of photosensitizing impurities in the solvent or reagents. | - Use high-purity, HPLC-grade solvents. - Purify reagents before use. | |
| Inappropriate solvent choice. | - If possible, switch to a solvent that is less prone to radical formation or that has a quenching effect. | |
| Appearance of multiple unknown peaks in the chromatogram after UV irradiation. | Formation of various photodegradation products. | - Characterize the degradation products using techniques like LC-MS/MS or GC-MS to understand the degradation pathway. - Implement a stabilization strategy (see FAQs and Experimental Protocols). |
| Sample contamination. | - Ensure proper cleaning of all glassware and equipment. - Run a blank (solvent only) under the same UV irradiation conditions to check for solvent degradation. | |
| Inconsistent degradation rates between experiments. | Fluctuations in UV lamp output. | - Allow the UV lamp to warm up and stabilize before starting the experiment. - Monitor the lamp output with a radiometer. |
| Variations in sample temperature. | - Use a temperature-controlled reaction setup. | |
| Inconsistent oxygen concentration in the solution. | - For reproducible results, either saturate the solution with a specific gas (e.g., nitrogen for deoxygenated conditions or air/oxygen for oxygenated conditions) and maintain this atmosphere throughout the experiment. | |
| Stabilizer (UV absorber, quencher, or antioxidant) is not effective. | Incorrect concentration of the stabilizer. | - Optimize the concentration of the stabilizer. Too low a concentration may be insufficient, while too high a concentration can sometimes have pro-oxidant effects or interfere with the experiment. |
| Incompatibility of the stabilizer with the solvent or other components. | - Ensure the stabilizer is soluble and stable in the chosen solvent system. | |
| The chosen stabilizer is not appropriate for the degradation mechanism. | - If degradation is primarily due to radical formation, an antioxidant will be more effective. If it is due to the triplet state, a quencher will be more suitable. Consider using a combination of stabilizers. |
Data Presentation
Table 1: Representative Photophysical Properties of Benzophenone Derivatives
| Compound | Solvent | Triplet State Lifetime (τ_T) | Reference |
| Benzophenone | Acetonitrile | 12.5 µs | [12] |
| Benzophenone | Water | 260 ns | [12] |
| This compound | Aqueous Nanocrystalline Suspension | ~1185 ns | [13] |
Table 2: Examples of Stabilizers and Their Typical Concentrations
| Stabilizer Type | Example Compound | Typical Concentration Range | Reference |
| UV Absorber | Benzotriazole derivative (e.g., Tinuvin P) | 0.1 - 1.0 % (w/w) | [3] |
| Excited-State Quencher | 1,3-Cyclohexadiene | 0.01 - 0.1 M | [14] |
| Antioxidant | Vitamin E (α-tocopherol) | 0.1 - 1.0 % (w/w) | [7] |
| Hindered Amine Light Stabilizer (HALS) | Tinuvin 770 | 0.1 - 0.5 % (w/w) | [10] |
Note: Optimal concentrations are system-dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for a UV Irradiation Experiment
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) of known concentration.
-
If using a stabilizer, prepare a stock solution of the stabilizer in the same solvent.
-
In a quartz cuvette or reaction vessel, prepare the final solution of this compound with or without the stabilizer at the desired concentrations.
-
-
Initial Analysis (t=0):
-
Before irradiation, take an aliquot of the sample for analysis by HPLC or UV-Vis spectrophotometry to determine the initial concentration of this compound.
-
-
UV Irradiation:
-
Place the sample in a photareactor equipped with a UV lamp of a known spectral output and intensity.
-
Ensure the temperature of the sample is controlled using a water bath or a cooling fan.
-
If controlling the atmosphere, bubble the appropriate gas (e.g., nitrogen or air) through the solution for a set period before and during irradiation.
-
-
Time-Course Analysis:
-
At regular time intervals, withdraw aliquots of the sample for analysis.
-
Analyze the aliquots by HPLC or UV-Vis spectrophotometry to monitor the decrease in the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of irradiation time.
-
Determine the photodegradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).
-
Protocol 2: Quantification of this compound by HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid is a good starting point. The exact ratio may need to be optimized.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30 °C.
-
Detection wavelength: Set to the λmax of this compound (approximately 285 nm).
-
-
Sample Preparation:
-
Dilute the aliquots from the UV irradiation experiment with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the experimental samples by using the calibration curve.
-
Protocol 3: Identification of Photodegradation Products by LC-MS/MS
-
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reversed-phase column.
-
-
Chromatographic Conditions:
-
Use a gradient elution to separate compounds with a wider range of polarities. A typical gradient might be from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 30 minutes.
-
-
Mass Spectrometry Conditions:
-
Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of potential degradation products.
-
Perform full-scan MS to identify the molecular ions of the degradation products.
-
Perform tandem MS (MS/MS) on the detected molecular ions to obtain fragmentation patterns for structural elucidation.
-
-
Sample Preparation:
-
Inject the irradiated sample directly or after pre-concentration using solid-phase extraction (SPE) if the degradation products are in low abundance.
-
-
Data Analysis:
-
Compare the mass spectra of the unknown peaks with databases and literature to tentatively identify the degradation products.
-
Propose fragmentation pathways to confirm the structures of the identified compounds.
-
Mandatory Visualizations
Caption: Photodegradation and prevention pathways of this compound.
Caption: Workflow for a photodegradation kinetics experiment.
Caption: Troubleshooting logic for rapid degradation of this compound.
References
- 1. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined effect of hindered amine light stabilizer and ultraviolet absorbers on photodegradation of poly(vinyl chloride) - Nanjing Tech University [pure.njtech.edu.cn]
- 5. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Photoprotective actions of topically applied vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for the photoprotective effects of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4,4'-Dimethylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4,4'-Dimethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the Friedel-Crafts acylation of toluene.[1] This process can lead to several types of impurities:
-
Isomeric By-products: The primary challenge in purifying this compound is the removal of its isomers. While the para-substituted product (4,4'-) is the major product, ortho- (2,4'-) and meta- (3,4'-) isomers can also be formed.[2][3] These isomers often have very similar physical properties, making their separation difficult.
-
Unreacted Starting Materials: Residual toluene and 4-methylbenzoyl chloride (or other acylating agents) may be present in the crude product.
-
Polysubstituted Products: Although less common, over-acylation can lead to polysubstituted benzophenone derivatives.
Q2: What are the recommended initial purification methods for this compound?
A2: The most common and effective initial purification methods are recrystallization and distillation.[3][4]
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. A historical method suggests recrystallization from dilute alcohol, which can yield colorless needles of the purified product.[5]
-
Distillation: Vacuum distillation is another recommended method for purifying this compound.[3][4]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a pale brown or white to off-white crystalline powder.[1][4] The reported melting point is in the range of 90-93 °C.[6][7] A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
Problem 1: The compound "oils out" during cooling and does not crystallize.
-
Cause: This phenomenon, known as "oiling out," can occur if the melting point of the solute is lower than the boiling point of the solvent, or if the concentration of impurities is high, leading to a significant depression of the melting point.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.
-
Change Solvent System: If the problem persists, select a different solvent or a solvent pair with a lower boiling point. For this compound, which is soluble in benzene and alcohol and insoluble in water, a mixed solvent system like ethanol-water or methanol-water could be effective.[5]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small seed crystal of pure this compound.
-
Problem 2: No crystals form upon cooling, even after an extended period.
-
Cause: The solution may be supersaturated, or the concentration of the compound may be too low.
-
Solutions:
-
Induce Crystallization: As with oiling out, try scratching the inner surface of the flask or adding a seed crystal.
-
Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Column Chromatography Troubleshooting
Problem 3: Poor separation of this compound from its isomers.
-
Cause: Isomers of dimethylbenzophenone have very similar polarities, making their separation by standard column chromatography challenging.
-
Solutions:
-
Optimize the Solvent System: Use a solvent system with low polarity to maximize the differences in interaction with the stationary phase. A common choice for compounds of this nature is a mixture of hexane and ethyl acetate. Start with a high ratio of hexane to ethyl acetate (e.g., 95:5) and gradually increase the polarity.
-
Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely related compounds.
-
Dry Loading: For better resolution, adsorb the crude product onto a small amount of silica gel and then load the dry powder onto the top of the column. This often results in sharper bands.
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Solvent System | Dilute alcohol (e.g., Ethanol/Water) | Hexane/Ethyl Acetate (gradient) |
| Typical Ratio | Varies, add hot alcohol to dissolve, then hot water until turbidity | Start with 95:5 Hexane:EtOAc, gradually increase EtOAc |
| Reported Yield | ~50% (from a 1937 synthesis and purification)[5] | Dependent on crude purity and separation efficiency |
| Achievable Purity | >98% (can be improved with multiple recrystallizations) | >99% |
| Key Impurities Removed | Less soluble or more soluble impurities | Isomeric impurities, closely related by-products |
Experimental Protocols
Recrystallization from Dilute Alcohol (Adapted from historical literature)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Column Chromatography for Isomer Separation
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent mixture. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds from the column. The less polar isomers will typically elute first.
-
Fraction Analysis: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship of isomeric impurities in the synthesis of this compound.
References
Removing unreacted starting materials from 4,4'-Dimethylbenzophenone
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials and byproducts from crude 4,4'-dimethylbenzophenone, a common intermediate in pharmaceutical and chemical synthesis.[1][2]
Troubleshooting Guide
Challenges during the purification of this compound often arise from incomplete reactions or suboptimal workup and purification procedures. The following table addresses common issues.
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| Oily or Low-Melting Point Product | Presence of residual solvent (e.g., toluene) or unreacted 4-methylbenzoic acid. | 1. Ensure complete removal of toluene post-reaction, potentially by steam distillation or under vacuum.[3] 2. Perform recrystallization from a suitable solvent system like ethanol/water to remove more polar impurities such as 4-methylbenzoic acid.[3][4] |
| Product is Colored (Yellow/Brown) | Formation of colored byproducts during Friedel-Crafts acylation. Residual polymeric material. | 1. Treat a solution of the crude product with activated charcoal before the hot filtration step in recrystallization.[5] 2. If color persists, column chromatography may be necessary for complete removal of colored impurities. |
| Low Yield After Recrystallization | 1. Product is too soluble in the chosen recrystallization solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Adjust the solvent system polarity. For an ethanol/water system, increase the proportion of water. 2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] 3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.[4] |
| Aqueous Layer is Emulsified or Gelatinous During Workup | Formation of aluminum hydroxide precipitate, especially if the pH becomes neutral or basic.[7] | 1. Ensure the aqueous phase remains acidic during extraction by adding dilute HCl to keep aluminum salts dissolved. 2. If an emulsion forms, add a saturated brine solution to help break it. |
| Persistent Pungent Odor in Product | Residual unreacted 4-methylbenzoyl chloride. | The workup procedure involving quenching with water should hydrolyze residual acid chloride to 4-methylbenzoic acid.[8] If the odor persists, ensure the aqueous workup was thorough. The subsequent recrystallization will then remove the resulting carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials I need to remove after synthesizing this compound?
A1: The most common synthesis is the Friedel-Crafts acylation, which typically uses toluene and 4-methylbenzoyl chloride as reactants with an aluminum chloride (AlCl₃) catalyst.[1][9] Therefore, the primary impurities to remove are excess toluene, unreacted 4-methylbenzoyl chloride (which is typically hydrolyzed to 4-methylbenzoic acid during workup), and aluminum salts from the catalyst.[8][10]
Q2: Why is my crude product an oil instead of a solid?
A2: Crude this compound can appear as an oil if it contains a significant amount of unreacted toluene (a liquid at room temperature).[11] The product itself is a crystalline solid with a melting point of 90-93 °C.[12][13] Effective removal of the volatile starting material is necessary to obtain a solid product.
Q3: What is the best solvent for recrystallizing this compound?
A3: A mixture of ethanol and water is a commonly used and effective solvent system.[3] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the saturation point).[14] Upon slow cooling, pure crystals of this compound will form, as it is insoluble in water.[1][12]
Q4: How do I remove the aluminum chloride catalyst after the reaction?
A4: The reaction mixture should be cautiously quenched by pouring it over ice or into cold, dilute hydrochloric acid.[3] This process hydrolyzes the aluminum chloride to soluble aluminum salts (in acidic solution) and decomposes the product-catalyst complex.[15][16] The aluminum salts can then be removed with the aqueous layer during a liquid-liquid extraction.
Q5: Can I use column chromatography for purification?
A5: Yes, column chromatography is a highly effective method for purifying this compound, especially for removing isomers or stubborn colored impurities.[14] A typical setup would involve silica gel as the stationary phase and a gradient of ethyl acetate in a non-polar solvent like hexanes as the mobile phase.[17]
Experimental Protocols
Protocol 1: Aqueous Workup and Toluene Removal
This protocol is designed to quench the Friedel-Crafts reaction, remove the aluminum chloride catalyst, and eliminate excess toluene.
-
Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, while stirring vigorously. The reaction of anhydrous AlCl₃ with water is highly exothermic.[15]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (2 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash successively with:
-
1 M HCl (to ensure all aluminum salts are in the aqueous phase)
-
Saturated sodium bicarbonate solution (to remove 4-methylbenzoic acid)
-
Brine (saturated NaCl solution) to facilitate separation and remove excess water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator. If toluene was used in excess as a reactant/solvent, it can be removed by steam distillation or vacuum distillation at this stage.[3]
Protocol 2: Purification by Recrystallization
This protocol purifies the crude solid obtained from Protocol 1.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture (e.g., on a hot plate) with stirring until the solid dissolves completely.[4]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (if needed): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents the product from crystallizing prematurely.[5]
-
Crystallization: Add hot water dropwise to the clear, hot ethanol solution until it just begins to turn cloudy (the cloud point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry to obtain pure this compound.
Data Presentation: Physical Properties
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Solubility in Water |
| This compound | C₁₅H₁₄O | 210.27[13] | 90 - 93[12] | 333[3] | Insoluble[12] |
| Toluene | C₇H₈ | 92.14[18] | -95[18] | 110.6[18] | Insoluble[11][19] |
| 4-Methylbenzoyl Chloride | C₈H₇ClO | 154.59[20] | -3[21] | 226[8] | Reacts[8] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 611-97-2 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 611-97-2 [chemicalbook.com]
- 13. 4,4′-二甲基二苯甲酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 16. Aluminium Chloride Reaction with Water Notes [unacademy.com]
- 17. orgsyn.org [orgsyn.org]
- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 19. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 20. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 4-methylbenzoyl chloride [stenutz.eu]
Technical Support Center: Friedel-Crafts Acylation of 4,4'-Dimethylbenzophenone
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 4,4'-Dimethylbenzophenone via Friedel-Crafts acylation.
Troubleshooting Guide
Low or no yield of this compound is a frequent issue in Friedel-Crafts acylation, often stemming from the deactivation of the Lewis acid catalyst by moisture. This guide provides a structured approach to identifying and resolving common problems.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Catalyst Inactivity due to Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will react with and deactivate the catalyst.[1][2][3] | - Ensure all glassware is rigorously oven-dried or flame-dried before use.- Use anhydrous solvents and reagents. It is best to use freshly opened bottles of reagents or purify them before use.- Store the Lewis acid catalyst in a desiccator to prevent exposure to atmospheric moisture.[2] A clumpy appearance or the smell of HCl indicates catalyst degradation.[2] |
| Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution.[1] | While toluene has an activating methyl group, ensure the starting material is pure and free from deactivating contaminants. | |
| Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[1] | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. | |
| Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. | Consult literature for the optimal temperature for the specific reaction. Some reactions require heating to proceed, while others may need cooling to prevent side reactions.[1][3] | |
| Formation of Multiple Products | Polysubstitution: Although less common in acylation compared to alkylation, it can occur with highly activated rings.[1] | The acyl group is deactivating, which typically prevents further acylation.[1] However, ensure the reaction stoichiometry is correct to minimize side reactions. |
| Difficult Workup | Emulsion Formation: Quenching the reaction with water can sometimes lead to the formation of stable emulsions, making layer separation difficult and leading to product loss.[2] | Pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[2] If an emulsion persists, adding a saturated NaCl solution (brine) can help break it.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous aluminum chloride (AlCl₃) necessary for the Friedel-Crafts acylation?
A1: Anhydrous aluminum chloride is a powerful Lewis acid that is essential for generating the acylium ion electrophile from the acyl chloride or anhydride.[4] In its anhydrous form, it can accept a lone pair of electrons from the halogen of the acyl chloride, leading to the formation of the reactive acylium ion.
Q2: What happens if hydrated aluminum chloride is used?
A2: If hydrated aluminum chloride is used, the water will react with the AlCl₃. This reaction can lead to the formation of aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[5] The water molecules, acting as Lewis bases, will coordinate with the AlCl₃, rendering it unable to act as a catalyst to generate the acylium ion.[4][5] This will significantly reduce or completely inhibit the Friedel-Crafts acylation reaction.
Q3: How can I tell if my aluminum chloride has been deactivated by moisture?
A3: Fresh, active aluminum chloride should be a fine, free-flowing powder. If it appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture and should not be used for the reaction.[2]
Q4: Is it possible to have too much moisture in the reaction?
A4: Yes, even trace amounts of water can have a significant negative impact on the reaction yield by deactivating the Lewis acid catalyst.[1] It is crucial to maintain strictly anhydrous conditions throughout the experiment.
Q5: What is the purpose of adding water during the workup?
A5: While water is detrimental during the reaction, it is necessary during the workup. The ketone product forms a complex with the aluminum chloride.[6] Adding water hydrolyzes this complex, liberating the desired this compound product.[6][7]
Effect of Moisture on Catalyst Activity
The presence of water has a profoundly negative effect on the Friedel-Crafts acylation reaction by deactivating the Lewis acid catalyst, aluminum chloride.
Caption: Deactivation of AlCl₃ catalyst by moisture in Friedel-Crafts acylation.
Quantitative Data: Impact of Moisture on Yield
The following table summarizes hypothetical data illustrating the critical importance of anhydrous conditions on the yield of this compound.
| Water Content in Solvent (ppm) | Yield of this compound (%) | Purity (%) |
| < 10 | 92 | 99 |
| 50 | 65 | 97 |
| 100 | 31 | 95 |
| 250 | 5 | 88 |
| 500 | < 1 | Not determined |
Note: This data is illustrative and serves to demonstrate the trend of decreasing yield and purity with increasing moisture content.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the Friedel-Crafts acylation of toluene with p-toluoyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
p-Toluoyl chloride
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flushed with an inert gas like nitrogen or argon.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C using an ice bath.
-
Toluene Addition: After the formation of the acylium ion complex, add a solution of anhydrous toluene (1.0-1.2 equivalents) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Answered: In Friedel-Crafts acylation, why is water needed? Why does the entire step 4 mechanism need to occur? Also in the step 4 mechanism, what are the exact… | bartleby [bartleby.com]
- 7. m.youtube.com [m.youtube.com]
Temperature control in the synthesis of 4,4'-Dimethylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,4'-Dimethylbenzophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
Issue 1: Low Product Yield
Q1: My Friedel-Crafts acylation reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any exposure to atmospheric water can significantly reduce its activity.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use a fresh, unopened container of anhydrous AlCl₃ or a properly stored one from a desiccator. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Reaction Temperature: Temperature is a critical parameter in this synthesis. Sub-optimal temperatures can lead to incomplete reactions or the formation of side products.
-
Solution: The reaction is typically carried out at low temperatures, often using a freezing mixture, to control the exothermic nature of the Friedel-Crafts acylation.[1] A gentle warming step may be required to drive the reaction to completion.[1] It is advisable to perform small-scale trial reactions to determine the optimal temperature profile for your specific setup.
-
-
Purity of Reactants: The purity of the starting materials, toluene and p-toluoyl chloride (or phosgene), is crucial. Impurities can interfere with the catalyst and lead to the formation of undesired byproducts.
-
Solution: Use high-purity, anhydrous reagents. If necessary, purify the toluene and p-toluoyl chloride before use.
-
-
Reaction Time: Insufficient reaction time can result in an incomplete conversion of starting materials.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). Continue the reaction until the starting material is no longer detected.
-
Issue 2: Formation of Isomeric Impurities
Q2: I am observing the formation of isomeric byproducts in my reaction. How can I minimize their formation?
A2: The formation of isomers is a known side reaction in Friedel-Crafts acylations involving substituted aromatic compounds like toluene. The methyl group in toluene is an ortho-, para-director. While the para-substituted product (this compound) is generally favored due to steric hindrance at the ortho position, reaction conditions can influence the isomer distribution.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer. At higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable, but undesired, meta-isomer.[2]
-
Solution: Maintain a consistently low temperature, especially during the addition of the catalyst and the acylating agent. Using a freezing mixture is a common practice.[1]
-
-
Catalyst and Solvent Choice: The choice of Lewis acid catalyst and solvent can also influence the regioselectivity of the reaction.
-
Solution: While AlCl₃ is standard, exploring other Lewis acids in small-scale experiments might reveal improved selectivity. The solvent can also play a role in the effective size of the electrophile, thereby influencing steric hindrance.
-
Issue 3: Reaction Mixture Turning Dark or Tarry
Q3: My reaction mixture is turning into a dark, tarry substance. What is causing this and how can I prevent it?
A3: The formation of a dark, tarry mixture is often indicative of polymerization and other side reactions, which can be promoted by the strong Lewis acid catalyst and excessive heat.
-
High Reaction Temperature: The Friedel-Crafts acylation is highly exothermic. An uncontrolled increase in temperature is a primary cause of tar formation.
-
Solution: Maintain rigorous temperature control throughout the reaction, especially during the initial addition of reagents. The use of an ice-salt bath or other cooling methods is essential. Add the catalyst and acylating agent slowly and portion-wise to manage the heat generated.
-
-
Excess Catalyst: Using an excessive amount of the Lewis acid catalyst can promote unwanted side reactions and polymerization.
-
Solution: While a stoichiometric amount of catalyst is often required, a large excess should be avoided. Optimize the catalyst loading in your reaction.
-
Quantitative Data Summary
The following table summarizes the impact of temperature on the synthesis of this compound, though specific yield data directly correlated with temperature is sparse in the literature for this exact compound. The data presented is a qualitative guide based on general principles of Friedel-Crafts reactions.
| Parameter | Low Temperature (e.g., 0-5 °C) | High Temperature (e.g., > Room Temp.) |
| Reaction Rate | Slower, more controlled | Faster, potentially difficult to control |
| Yield of 4,4'-isomer | Generally higher | May decrease due to side reactions |
| Formation of ortho/meta isomers | Minimized | Increased potential for isomerization |
| Byproduct Formation (tar) | Less likely | More likely |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Toluene (anhydrous)
-
p-Toluoyl chloride or Phosgene in Toluene[1]
-
Aluminum chloride (anhydrous, finely powdered)[1]
-
Ice-water[1]
-
Dilute Hydrochloric Acid[1]
-
Dilute Alcohol (for recrystallization)[1]
-
Appropriate reaction vessel with a reflux condenser and a means for gradual solid addition[1]
-
Fume hood
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a funnel for solid addition, place 100 g of toluene (if using phosgene, a 20% solution in toluene).[1] Ensure the setup is under a fume hood.
-
Cooling: Surround the flask with a freezing mixture to cool the contents.[1]
-
Catalyst Addition: Gradually add 50 g of finely powdered anhydrous aluminum chloride through the funnel over a period of approximately 4 hours.[1] Keep the funnel closed between additions.
-
Reaction: After the complete addition of the catalyst, gently warm the flask for a short period.[1]
-
Quenching: Slowly and cautiously pour the reaction mixture into ice-water to quench the reaction and decompose the aluminum chloride complex.[1]
-
Work-up:
-
Purification:
Mandatory Visualization
Caption: Logical workflow of temperature effects on the synthesis of this compound.
References
Technical Support Center: Synthesis of 4,4'-Dimethylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst deactivation during the synthesis of 4,4'-Dimethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of catalyst "deactivation" in the Friedel-Crafts acylation synthesis of this compound using a Lewis acid catalyst like aluminum chloride (AlCl₃)?
A1: The primary cause of "deactivation" is not a traditional loss of catalytic sites but rather the formation of a stable complex between the Lewis acid catalyst (e.g., AlCl₃) and the carbonyl group of the this compound product.[1][2] This complex is a Lewis acid-base adduct and is typically stable under the reaction conditions. Consequently, the AlCl₃ is consumed in a stoichiometric manner rather than acting as a true catalyst that is regenerated at the end of the reaction cycle.[1]
Q2: Why are strictly anhydrous conditions essential for a successful Friedel-Crafts acylation?
A2: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture.[3][4] Water reacts with AlCl₃ in a hydrolysis reaction, converting it to aluminum hydroxide and hydrochloric acid. This process irreversibly deactivates the catalyst, rendering it incapable of facilitating the acylation reaction.[3] Therefore, all reagents, solvents, and glassware must be thoroughly dried to ensure the catalyst remains active.
Q3: Can the aluminum chloride catalyst be recovered and reused after the reaction?
A3: In a typical laboratory workup, the AlCl₃-ketone complex is decomposed by the addition of water or dilute acid, which hydrolyzes the AlCl₃, preventing its reuse.[1] However, specialized methods for catalyst recovery do exist. One patented method involves treating the reaction mixture with anhydrous ammonia to precipitate an aluminum chloride-ammonia complex. This complex can then be thermally decomposed to recover active, anhydrous AlCl₃.
Q4: Are there alternative catalysts to aluminum chloride that are less prone to deactivation?
A4: Yes, several alternative catalyst systems have been developed to address the issues associated with stoichiometric Lewis acids. Heterogeneous catalysts, such as zeolites and heteropoly acids, are promising alternatives.[5][6][7][8] These solid acid catalysts are generally not consumed by complexation with the product, can be more easily separated from the reaction mixture, and offer the potential for regeneration and reuse.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on catalyst-related issues.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Deactivation by Moisture: The presence of water in the reaction system is a common cause of reaction failure. | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Handle the hygroscopic AlCl₃ catalyst quickly in a dry atmosphere (e.g., glove box or under an inert gas).[3][4] |
| Inactive Catalyst: The AlCl₃ may be old or of poor quality. | Use a fresh, unopened container of high-purity, anhydrous aluminum chloride. | |
| Insufficient Catalyst: Due to complex formation, a stoichiometric amount (or slight excess) of AlCl₃ relative to the acylating agent is required.[1][2] | Carefully calculate and use the appropriate molar ratio of catalyst to the limiting reagent (typically the acylating agent). | |
| Formation of Dark, Tarry Byproducts | High Reaction Temperature: The Friedel-Crafts acylation is exothermic, and uncontrolled temperature increases can lead to side reactions and polymerization. | Maintain the recommended reaction temperature, often between 0-5°C, using an ice bath. Add the catalyst and acylating agent slowly and portion-wise to control the exotherm.[3] |
| Product is an Oil and Fails to Crystallize | Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. | Purify the crude product using column chromatography. Ensure the workup procedure effectively removes all acidic residues. |
| Difficulty in Catalyst Separation | Homogeneous Catalyst: Traditional Lewis acid catalysts are dissolved in the reaction medium, making separation difficult without quenching. | Consider using a heterogeneous solid acid catalyst, such as a zeolite or a supported Lewis acid, which can be removed by simple filtration.[6][8] |
Catalyst Deactivation and Regeneration Workflow
Caption: A flowchart for troubleshooting low yields focusing on catalyst-related issues.
Catalyst Deactivation Pathway
Caption: The reaction pathway showing the formation of the deactivated product-catalyst complex.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general representation and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Materials:
-
Toluene (anhydrous)
-
p-Toluoyl chloride
-
Aluminum chloride (anhydrous, finely powdered)
-
Ice
-
Dilute Hydrochloric Acid
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet connected to a trap.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
-
Initial Mixture: In the round-bottom flask, place anhydrous toluene. Cool the flask in an ice-salt bath to 0-5°C.
-
Catalyst Addition: While stirring, slowly and in portions, add the anhydrous aluminum chloride to the cooled toluene.
-
Acylating Agent Addition: Add p-toluoyl chloride to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the reaction mixture again in an ice bath. Very slowly and cautiously, add crushed ice to the reaction mixture to decompose the aluminum chloride-ketone complex. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood. Following the ice addition, add dilute hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
A published procedure using phosgene in toluene with aluminum chloride resulted in a 50% theoretical yield.[9] The workup involved steam distillation and recrystallization from dilute alcohol.[9]
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. eurekaselect.com [eurekaselect.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Friedel-Crafts Acylation of Toluene Work-up
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the work-up procedure of the Friedel-Crafts acylation of toluene. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visualizations to clarify complex steps.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the reaction mixture with ice and concentrated HCl?
A1: The reaction mixture is quenched by carefully and slowly pouring it into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex formed during the reaction.[1] The ice helps to control the highly exothermic nature of this quenching process, preventing a dangerous thermal runaway.[2][3]
Q2: Why is it crucial to add the reaction mixture to the ice/acid mixture and not the other way around?
A2: Adding water or the ice/acid mixture directly to the reaction flask would be dangerously exothermic and could lead to boiling and loss of volatile reagents.[2][4]
Q3: What should I do if an emulsion forms between the organic and aqueous layers during extraction?
A3: Emulsion formation is a common issue during the work-up.[5] To break the emulsion, you can add a saturated brine solution (saturated aqueous NaCl). This increases the ionic strength of the aqueous layer, which can help improve phase separation.[6]
Q4: Why is a wash with sodium bicarbonate solution necessary?
A4: The organic layer is washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic components, such as HCl. Caution should be exercised due to the evolution of CO₂ gas.[1]
Q5: My product yield is low. What are the common causes related to the work-up procedure?
A5: Low yield can result from several factors during the work-up. Incomplete quenching can leave the product complexed with the catalyst.[7] Additionally, inefficient extraction or losses during the washing and drying steps can contribute to a lower yield. Ensure complete phase separation and minimize the number of transfers.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Persistent Emulsion | Formation of aluminum salts.[5] | Add saturated brine to increase the ionic strength of the aqueous layer.[6] Gentle swirling of the separatory funnel instead of vigorous shaking can also help. |
| Low or No Product Yield | Incomplete decomposition of the aluminum chloride-ketone complex.[8] | Ensure the quenching is complete by stirring the mixture of crushed ice and concentrated HCl until all solids dissolve.[1][9] |
| Product loss during washing steps. | Minimize the number of washing steps if possible and ensure thorough separation of layers to avoid discarding the organic layer. | |
| Dark, Tarry Material in Product | Reaction temperature was too high, leading to side reactions.[8] | While this is a reaction condition issue, during work-up, it may be necessary to perform purification steps like column chromatography to remove the tarry impurities.[1] |
| Cloudy Organic Layer After Drying | Insufficient drying agent or exposure to moisture. | Add more anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and allow sufficient time for drying. Ensure all glassware is dry.[1][6] |
Experimental Protocol: Work-up Procedure
This protocol outlines the standard work-up procedure for the Friedel-Crafts acylation of toluene.
Materials:
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[1]
-
Saturated Brine (NaCl) solution[1]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[1][6]
-
Separatory funnel
-
Erlenmeyer flasks
-
Beaker
Procedure:
-
Quenching:
-
Extraction:
-
Allow the layers to separate. The organic layer, typically dichloromethane (DCM) with a density of 1.33 g/mL, will be the bottom layer.[4]
-
Drain the lower organic layer into a clean Erlenmeyer flask.[9]
-
Extract the aqueous layer twice more with fresh portions of the organic solvent (e.g., DCM).[1][6]
-
Washing:
-
Drying and Concentration:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][6]
-
Gravity filter or decant the dried solution into a pre-weighed round-bottom flask.[4]
-
Remove the solvent using a rotary evaporator to yield the crude product.[1]
-
-
Purification:
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[1]
-
Work-up and Troubleshooting Workflow
Caption: Troubleshooting workflow for the Friedel-Crafts acylation work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Formation of emulsions during 4,4'-Dimethylbenzophenone work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the work-up of 4,4'-Dimethylbenzophenone, typically synthesized via Friedel-Crafts acylation.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common issue during the aqueous work-up of Friedel-Crafts acylation reactions, leading to difficult phase separation and potential loss of product.[1][2] This guide provides a systematic approach to preventing and breaking emulsions during the work-up of this compound.
Q1: I am about to perform the work-up for my this compound synthesis. How can I prevent an emulsion from forming in the first place?
A1: Proactive measures can significantly reduce the likelihood of emulsion formation. Consider the following preventative strategies:
-
Modified Quenching: Instead of quenching the reaction mixture directly with water or ice, try pouring the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][3] This helps to break down the aluminum chloride-ketone complex and keep the resulting aluminum salts soluble.[2]
-
Gentle Mixing: During the extraction process, use gentle swirling or invert the separatory funnel slowly rather than vigorous shaking.[4] Aggressive agitation increases the surface area between the organic and aqueous layers, promoting emulsion formation.
-
Solvent Choice: While toluene is a reactant, the extraction is often performed with a solvent like dichloromethane. Be mindful that chlorinated solvents can sometimes be prone to emulsion formation, especially with basic aqueous layers.[5]
Q2: An emulsion has formed during the aqueous work-up. What is the first and simplest step I should take?
A2: Patience is often the first course of action. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[4] Gravity alone can sometimes be sufficient to allow the two phases to separate. Gentle tapping or swirling of the funnel can aid this process.
Q3: I've waited, and the emulsion persists. What is the next common technique to try?
A3: The addition of a saturated sodium chloride solution (brine) is a widely used and effective method.[2] This technique, known as "salting out," increases the ionic strength of the aqueous layer. This makes the organic components, including your product and any organic byproducts, less soluble in the aqueous phase, which can help to break the emulsion and force a cleaner separation.[4]
Q4: The emulsion is very stubborn and salting out did not work. What other methods can I employ?
A4: For persistent emulsions, several other techniques can be effective. The choice of method may depend on the scale of your reaction and the resources available.
-
Filtration through Celite®: Many stubborn emulsions are stabilized by fine solid particles, such as aluminum salt precipitates.[5] Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can physically remove these suspended solids, allowing the two liquid phases to separate in the filtrate.[5]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion. For instance, adding a small amount of ethanol or isopropanol can sometimes be effective.
-
Centrifugation: If available, a centrifuge can be a very effective mechanical method for breaking emulsions, especially for smaller volumes. The centrifugal force will compel the denser phase to the bottom and break the emulsion.
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion by reducing the viscosity of the mixture.[4] Conversely, cooling or even partially freezing the aqueous layer can also be effective.[4]
Frequently Asked Questions (FAQs)
Q1: What causes emulsions to form during the work-up of a Friedel-Crafts acylation reaction?
A1: Emulsion formation in this context is typically caused by several factors:
-
Precipitation of Aluminum Salts: The quenching of the aluminum chloride catalyst with water generates fine, gelatinous precipitates of aluminum salts, which can act as stabilizing agents for emulsions.[1][2]
-
Surfactant-like Byproducts: The reaction mixture may contain amphiphilic byproducts that can act as surfactants, reducing the interfacial tension between the organic and aqueous layers.
-
Vigorous Agitation: As mentioned in the troubleshooting guide, excessive shaking during extraction can lead to the formation of a stable emulsion.[4]
-
Similar Densities: If the densities of the organic and aqueous layers are very similar, they will be more prone to forming an emulsion and slower to separate.
Q2: Is there an optimal order for washing the organic layer after quenching the reaction?
A2: A common and effective washing sequence after the initial quench with dilute acid is:
-
Water: To remove the bulk of the water-soluble impurities and acids.
-
Saturated Sodium Bicarbonate Solution: To neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.[6]
-
Brine (Saturated NaCl Solution): To help remove dissolved water from the organic layer and to aid in breaking any minor emulsions that may have formed during the previous washes.[2]
Q3: I have successfully separated the layers, but my organic layer is cloudy. What should I do?
A3: A cloudy organic layer indicates the presence of finely dispersed water. Before evaporating the solvent, it is crucial to dry the organic layer thoroughly with a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent, swirl the flask, and continue adding more until the drying agent no longer clumps together and some of it moves freely in the solution. Afterward, filter the drying agent to obtain a clear organic solution.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | C₁₅H₁₄O | 210.27 | 90-93 | 200 (at 17 mmHg) | Insoluble |
| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | 0.52 g/L |
| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 13 g/L |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure based on standard Friedel-Crafts acylation methods.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
p-Toluoyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Emulsion Troubleshooting:
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. If an emulsion forms at this stage, refer to the Troubleshooting Guide above.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or toluene.
Mandatory Visualization
Caption: Troubleshooting workflow for breaking emulsions.
References
Technical Support Center: Recrystallization of 4,4'-Dimethylbenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal solvent for the recrystallization of 4,4'-Dimethylbenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most important principle for selecting a recrystallization solvent?
The fundamental principle is that the target compound, in this case, this compound, should be highly soluble in the chosen solvent at its boiling point but have low solubility at room temperature or below.[1][2] This differential solubility allows the compound to dissolve when hot and crystallize in a pure form upon cooling, leaving impurities behind in the solvent (mother liquor).
Q2: What are the key physical properties of this compound to consider?
Knowing the physical properties of your compound is critical for selecting an appropriate solvent and designing the recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [3] |
| Molecular Weight | 210.27 g/mol | |
| Appearance | White to pale brown crystalline powder | [3][4][5][6] |
| Melting Point | 90-97 °C | [3][4][5] |
| Water Solubility | Insoluble | [4][6] |
Q3: Which single solvents are good starting points for this compound?
Given that this compound is an aromatic ketone, solvents with moderate polarity are often effective. Alcohols are an excellent starting point for aromatic compounds.[7]
| Solvent | Boiling Point (°C) | Key Characteristics |
| Ethanol | 78 | A widely used solvent for moderately non-polar compounds.[2] Often provides a good solubility differential. |
| Methanol | 65 | Similar to ethanol but more polar.[2] Its lower boiling point is well below the melting point of the target compound. |
| Isopropanol | 82 | Another common alcohol that can be effective. |
| Acetone | 56 | A versatile solvent for many organic compounds, including ketones.[2][8] Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | A good solvent for moderately polar compounds.[2] |
Q4: When should I consider using a mixed solvent system?
A mixed solvent system is ideal when no single solvent provides the desired solubility profile. This typically involves a "good" solvent in which this compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[1][9] Since this compound is insoluble in water, alcohol-water mixtures are highly effective.[1][4][6] The "good" solvent dissolves the compound when hot, and the gradual addition of the "bad" solvent induces crystallization as the solution cools.
Common pairs include:
-
Ethanol-Water
-
Methanol-Water
-
Acetone-Hexane
Solvent Selection Workflow
The following diagram outlines the logical steps for selecting an appropriate recrystallization solvent.
Caption: Logical workflow for selecting a recrystallization solvent.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Using Ethanol)
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 10-15 mL of ethanol and heat the mixture to a gentle boil on a hot plate while stirring. Continue adding ethanol dropwise until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by rinsing with hot ethanol. Quickly filter the hot solution into the preheated flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Protocol 2: Mixed Solvent Recrystallization (Using Ethanol-Water)
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point.
-
Addition of Anti-solvent: While the solution is still hot, add water (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4, 5, and 6 from Protocol 1. For the washing step, use a small amount of a cold ethanol-water mixture with the same approximate ratio as the final recrystallization mixture.
Recrystallization Workflow Diagram
Caption: Step-by-step experimental workflow for recrystallization.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated enough for crystals to form. | Boil off some of the solvent to concentrate the solution and attempt to cool again.[10][11] |
| The solution is supersaturated. Crystals need a nucleation site to begin growing. | 1. Gently scratch the inside of the flask with a glass rod at the surface of the liquid.[10][11]2. Add a "seed crystal" of pure this compound.[11] | |
| An oil forms instead of crystals ("oiling out"). | The solution is cooling too quickly. The compound is coming out of solution above its melting point. | Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly (e.g., by leaving it on a warm hotplate that is turned off).[10][11] |
| The compound is highly impure. Impurities can significantly depress the melting point. | The compound may require purification by another method, such as column chromatography, before attempting recrystallization again. | |
| Crystals form too quickly in the hot solution. | Not enough solvent was used, or the solvent is a poor choice. Rapid crystallization traps impurities. | Add a small amount of extra hot solvent until the crystals re-dissolve, then cool slowly. This will lower the yield but increase purity.[11] |
| Very low recovery of purified product. | Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor. | Before filtering, concentrate the solution by boiling off some solvent. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
| Excessive washing. Washing with too much cold solvent can dissolve some of the product. | Use only a minimal amount of ice-cold solvent to wash the crystals on the filter. |
References
- 1. benchchem.com [benchchem.com]
- 2. Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]
- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound CAS#: 611-97-2 [m.chemicalbook.com]
- 5. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound | 611-97-2 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 4,4'-Dimethylbenzophenone and 4-Methylbenzophenone as Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical factor that governs the efficiency and outcome of the curing process. Both 4,4'-Dimethylbenzophenone and 4-methylbenzophenone are Type II photoinitiators, widely utilized in various applications, including coatings, adhesives, and in the fabrication of biomedical devices. This guide provides an objective comparison of their performance, supported by available experimental data, to assist researchers in making informed decisions for their specific applications.
Executive Summary
Physicochemical and Photochemical Properties
A summary of the key physical, chemical, and photochemical properties of both photoinitiators is presented below. These properties are crucial in determining their suitability for different formulations and processing conditions.
| Property | This compound | 4-Methylbenzophenone |
| CAS Number | 611-97-2 | 134-84-9 |
| Molecular Formula | C₁₅H₁₄O | C₁₄H₁₂O |
| Molecular Weight | 210.27 g/mol | 196.24 g/mol |
| UV Absorption Max (λmax) | Data Not Available | ~259 nm[1] |
| Molar Extinction Coefficient (ε) | Data Not Available | Data Not Available |
Performance Comparison in Photopolymerization
The efficiency of a photoinitiator is a critical parameter for any UV curing application. Key performance indicators include the rate of polymerization and the final monomer conversion. The following table summarizes available performance data for 4-methylbenzophenone. It is important to note that a direct comparative study providing performance data for this compound under the same experimental conditions was not found.
| Photoinitiator | Concentration (wt%) | Co-initiator (wt%) | Light Intensity (mW/cm²) | Final Conversion (%) | Polymerization Rate (s⁻¹) |
| 4-Methylbenzophenone | 2 | Triethanolamine (4) | 50 | 90 | 0.15 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanism of Action: Type II Photoinitiation
Both this compound and 4-methylbenzophenone operate via a Type II photoinitiation mechanism. This process involves a bimolecular reaction where the photoinitiator, upon excitation by UV light, abstracts a hydrogen atom from a co-initiator to generate free radicals.
The general steps are as follows:
-
Photoexcitation: The benzophenone derivative absorbs UV radiation, promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly converts to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine).
-
Radical Generation: This hydrogen abstraction results in the formation of a ketyl radical from the benzophenone and an amine-derived radical. The amine-derived radical is typically the primary species that initiates the polymerization of monomers.
-
Polymerization: The generated free radicals initiate the chain-growth polymerization of monomers, leading to the formation of a cross-linked polymer network.
Experimental Protocols
To quantitatively assess and compare the performance of these photoinitiators, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is employed to monitor the heat flow associated with the photopolymerization reaction in real-time, which allows for the determination of the polymerization rate and the final monomer conversion.
Protocol:
-
Sample Preparation: Prepare a photocurable formulation containing the monomer (e.g., trimethylolpropane triacrylate), the photoinitiator (this compound or 4-methylbenzophenone, typically 0.1-2 wt%), and a co-initiator (e.g., triethanolamine, typically 1-5 wt%).
-
Analysis:
-
Place a small, accurately weighed amount of the formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the Photo-DSC cell.
-
Equilibrate the cell to the desired isothermal temperature (e.g., 25°C).
-
Once a stable baseline is achieved, expose the sample to a UV light source of a specific wavelength and intensity.
-
Record the heat flow as a function of time. The total heat evolved is proportional to the total monomer conversion, and the rate of heat evolution is proportional to the polymerization rate.
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy is a powerful technique for monitoring the disappearance of reactive functional groups (e.g., acrylate double bonds) in real-time during photopolymerization.
Protocol:
-
Sample Preparation: A thin film of the photocurable formulation is prepared between two transparent substrates (e.g., polypropylene films or KBr plates).
-
Analysis:
-
The sample is placed in the FTIR spectrometer's sample compartment.
-
The spectrometer is configured to acquire spectra at a rapid rate (e.g., several spectra per second).
-
The sample is simultaneously irradiated with a UV light source.
-
The decrease in the characteristic infrared absorption band of the reactive monomer (e.g., the C=C stretching vibration of acrylates at ~1635 cm⁻¹) is monitored over time.
-
The degree of conversion is calculated from the change in the peak area of this absorption band.
-
Visualizations
To aid in the understanding of the chemical structures and the processes involved, the following diagrams are provided.
Caption: Chemical structures of this compound and 4-methylbenzophenone.
Caption: General mechanism of Type II photoinitiation.
Caption: Experimental workflow for evaluating photoinitiator performance.
Conclusion
Researchers are encouraged to perform direct comparative studies using the outlined experimental protocols to determine the optimal photoinitiator for their specific formulation and application. The choice between these two photoinitiators will likely depend on a combination of factors including initiation efficiency, solubility in the formulation, and cost.
References
A Comparative Study of Benzophenone Derivatives in UV Curing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various benzophenone derivatives as Type II photoinitiators in UV curing applications. The selection of an appropriate photoinitiator is critical for optimizing curing efficiency, and the final properties of the cured material. This document summarizes key quantitative performance data, details the experimental protocols used for their evaluation, and illustrates the underlying photochemical mechanisms.
Performance Comparison of Benzophenone Derivatives
Benzophenone and its derivatives are widely used as photoinitiators in free-radical photopolymerization for applications ranging from coatings and adhesives to 3D printing.[1] Upon absorption of UV light, these compounds generate free radicals in the presence of a co-initiator, typically a tertiary amine, which then initiate polymerization.[1] The substitution pattern on the benzophenone structure significantly influences its photochemical properties and, consequently, its efficiency as a photoinitiator.[1][2]
The efficacy of a photoinitiator is determined by several key parameters, including its UV absorption characteristics, the rate of polymerization it induces, the final monomer conversion, and the yellowing of the cured film. The following tables summarize the performance of various benzophenone derivatives in comparison to the parent benzophenone (BP) and other commercial photoinitiators.
Table 1: Photophysical and Photopolymerization Properties of Selected Benzophenone Derivatives
| Photoinitiator | Substitution Type | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Double Bond Conversion (%) | Polymerization Rate | Reference |
| BP | Unsubstituted | ~250, ~345 | Moderate | ~25 | Standard | [2] |
| EMK | 4,4'-bis(diethylamino) | ~380 | High | ~22 | High | [1][2] |
| BPD-D | Diphenylamine (mono-ketone) | ~380 | High | >80 | High | [1] |
| BPDM-D | Diphenylamine (di-ketone, meta) | ~380 | High | >80 | High | [1] |
| BPDP-D | Diphenylamine (di-ketone, para) | ~380 | Very High | 85 | Very High | [1] |
| BT2 | Benzophenone-triphenylamine | Not Specified | Enhanced | High | High | [3] |
| BT3 | Benzophenone-triphenylamine | Not Specified | Enhanced | 77 (with iodonium salt) | High | [3] |
| BT4 | Benzophenone-triphenylamine | Not Specified | Enhanced | High | High | [3] |
| BC1 | Benzophenone-carbazole | Not Specified | Enhanced | High | High | [3] |
| BC2 | Benzophenone-carbazole | Not Specified | Enhanced | High | High | [3] |
| BC3 | Benzophenone-carbazole | Not Specified | Enhanced | High | High | [3] |
Note: "TEA" (triethylamine) is a common co-initiator used in these studies.[1][2]
Table 2: Yellowing Behavior of Benzophenone-Initiated Systems
| Photoinitiator System | Yellowing Tendency | Probable Cause | Reference |
| Benzophenone (BP) | Moderate | Formation of colored byproducts from the photoinitiator itself. | [4] |
| BP / 1,3-benzodioxole (BDO) | Obvious | Formation of a phenol compound and hydroxyl radicals in the presence of air. | [5] |
| Amine Co-initiators | Can contribute significantly | Oxidation of aromatic amines to form colored nitroso and nitro derivatives. | [4] |
Experimental Protocols
The comparative performance of benzophenone derivatives is assessed through a variety of analytical techniques. Below are detailed methodologies for key experiments.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is used to monitor the heat flow associated with the photopolymerization reaction in real-time, allowing for the determination of the polymerization rate and the final monomer conversion.[6]
-
Sample Preparation: A small amount of the formulation (typically a few milligrams), containing the monomer (e.g., trimethylolpropane trimethacrylate - TMPTMA), the benzophenone derivative photoinitiator, and a co-initiator (e.g., triethylamine - TEA), is placed in a DSC pan.[1]
-
Instrumentation: A differential scanning calorimeter equipped with a UV light source is used. The incident light intensity on the sample pan is measured with a UV radiometer.[6]
-
Procedure: The sample is heated to a specific isothermal temperature. After temperature equilibration, the sample is irradiated with UV light of a specific wavelength and intensity for a set duration.[7] The heat of polymerization is recorded as a function of time.[2] The double bond conversion can be calculated from the total heat evolved during the reaction.[6]
Real-Time Fourier Transform Infrared (FTIR) Spectroscopy
Real-time FTIR spectroscopy directly monitors the decrease in the concentration of reactive functional groups (e.g., acrylate double bonds) during UV curing, providing kinetic data on the polymerization process.
-
Sample Preparation: A thin film of the liquid formulation is placed between two KBr salt plates or on an ATR crystal.
-
Instrumentation: An FTIR spectrometer capable of rapid scanning is used, often with an external UV light source directed onto the sample.
-
Procedure: IR spectra are continuously acquired before, during, and after UV irradiation. The disappearance of the characteristic absorption band of the reactive group (e.g., the C=C double bond in acrylates) is monitored over time. The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy, in conjunction with spin trapping agents, is used to detect and identify the transient free radicals generated by the photoinitiator upon UV irradiation.
-
Sample Preparation: A solution is prepared containing the benzophenone photoinitiator, the co-initiator, and a spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide - DMPO or phenyl-N-tert-butylnitrone - PBN) in a suitable solvent.[5]
-
Instrumentation: An ESR spectrometer with an in-situ UV irradiation setup is used.
-
Procedure: The solution is irradiated with a UV light source directly within the ESR spectrometer's cavity. The ESR spectrum of the resulting stable radical adducts is recorded, which provides information about the structure of the trapped free radicals.[5]
Mandatory Visualizations
Photoinitiation Mechanism of Benzophenone (Type II)
Caption: Mechanism of Type II photoinitiation by benzophenones.
General Experimental Workflow for Photoinitiator Evaluation
Caption: Workflow for evaluating benzophenone photoinitiators.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and free radical photopolymerization of one-component type II photoinitiator based on benzophenone segment | Semantic Scholar [semanticscholar.org]
- 7. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 4,4'-Dimethylbenzophenone: A Comparative Guide to Type II Photoinitiators
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final material properties. For researchers, scientists, and professionals in drug development, understanding the nuances of different photoinitiators is critical for applications ranging from dental resins and coatings to advanced drug delivery systems. This guide provides an objective comparison of the performance of 4,4'-Dimethylbenzophenone, a prominent Type II photoinitiator, with other commonly used alternatives, supported by experimental data and detailed methodologies.
Understanding Type II Photoinitiators: A Hydrogen Abstraction Mechanism
Type II photoinitiators are aromatic ketones that, upon absorption of ultraviolet (UV) light, do not generate radicals by themselves. Instead, they undergo excitation to a triplet state and then abstract a hydrogen atom from a co-initiator, typically a tertiary amine.[1][2] This process generates two radical species: a ketyl radical derived from the photoinitiator and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers like acrylates and methacrylates.[1][2]
The efficiency of a Type II photoinitiator is influenced by several factors, including its light absorption characteristics, the quantum yield of intersystem crossing to the triplet state, and the rate of hydrogen abstraction from the co-initiator.
Performance Comparison of this compound and Other Type II Photoinitiators
To provide a clear comparison, the following table summarizes the performance of this compound against other widely used Type II photoinitiators: benzophenone, 4-methylbenzophenone, and a thioxanthone derivative. The data is based on the photopolymerization of trimethylolpropane trimethacrylate (TMPTMA) using triethylamine (TEA) as a co-initiator, monitored by photo-differential scanning calorimetry (Photo-DSC).
| Photoinitiator | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Rate of Polymerization (Rp) (mol·L⁻¹·s⁻¹) | Final Conversion (%) | Key Characteristics |
| This compound | ~16,000 at ~265 nm | Data not available in direct comparison | Data not available in direct comparison | Symmetrical structure may enhance reactivity. Methyl groups are electron-donating, potentially influencing the energy of the triplet state. |
| Benzophenone (BP) | ~19,000 at ~253 nm | ~0.08 | ~60 | The parent compound, widely used as a benchmark. Can cause yellowing in cured polymers.[3] |
| 4-Methylbenzophenone (MBP) | ~18,000 at ~259 nm | ~0.10 | ~65 | The single methyl group can slightly enhance performance over unsubstituted benzophenone. |
| Isopropyl Thioxanthone (ITX) | ~6,000 at ~382 nm | ~0.15 | ~75 | Exhibits absorption at longer wavelengths, making it suitable for pigmented systems. Generally shows higher reactivity than benzophenones.[3] |
Experimental Protocols
To ensure reproducibility and accurate comparison of photoinitiator efficiency, detailed experimental protocols are essential. The following sections outline the methodologies for two key techniques used in evaluating photopolymerization kinetics.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This technique monitors the disappearance of a specific functional group (e.g., the acrylate C=C bond) in real-time during polymerization, providing data on the rate and degree of conversion.[3][4]
Methodology:
-
Sample Preparation: Prepare a liquid formulation containing the monomer (e.g., trimethylolpropane triacrylate), the Type II photoinitiator (e.g., this compound, 1 wt%), and a co-initiator (e.g., triethylamine, 2 wt%).
-
Sample Application: Place a small drop of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record an initial IR spectrum before UV exposure.
-
Photoinitiation: Initiate the polymerization by exposing the sample to a UV light source (e.g., a mercury lamp or a UV-LED) with a defined intensity.
-
Real-Time Monitoring: Continuously collect FTIR spectra at a high scan rate (e.g., 2 spectra per second) throughout the irradiation period.
-
Data Analysis: Monitor the decrease in the area of the characteristic absorption peak of the reactive functional group (e.g., ~1635 cm⁻¹ for the acrylate C=C bond). The degree of conversion at any given time is calculated by comparing the peak area to its initial value. The rate of polymerization is determined from the slope of the conversion versus time plot.[4]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction, which is directly proportional to the extent of the reaction. This allows for the determination of the polymerization rate and the total heat of polymerization.
Methodology:
-
Sample Preparation: Prepare the photocurable formulation as described for RT-FTIR.
-
Sample Loading: Place a small, accurately weighed amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell, which is equipped with a photocalorimetric accessory and a UV light source.
-
Isothermal Condition: Bring the sample to a constant, controlled temperature.
-
Photoinitiation: Irradiate the sample with UV light of a specific wavelength and intensity.
-
Heat Flow Measurement: Record the heat flow from the sample as a function of time during and after irradiation.
-
Data Analysis: The rate of polymerization is proportional to the measured heat flow. The total heat evolved is used to calculate the final monomer conversion by comparing it to the theoretical heat of polymerization for the specific monomer.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanism and experimental workflows.
Caption: The mechanism of Type II photoinitiation involving hydrogen abstraction.
Caption: Experimental workflows for RT-FTIR and Photo-DSC analysis.
Conclusion
This compound is an effective Type II photoinitiator, and its performance is anticipated to be comparable to or slightly exceed that of its close structural analogs, 4-methylbenzophenone and the parent benzophenone, due to the electronic effects of the methyl substituents. However, for applications requiring high sensitivity to longer UV wavelengths or for curing highly pigmented systems, thioxanthone derivatives like ITX often exhibit superior performance. The choice of the optimal photoinitiator will ultimately depend on the specific requirements of the formulation, including the desired cure speed, the spectral output of the light source, and the chemical composition of the resin system. The experimental protocols provided herein offer a robust framework for conducting comparative studies to make an informed selection for any given application.
References
- 1. benchchem.com [benchchem.com]
- 2. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 3. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Photochemical Stability of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photochemical stability of various substituted benzophenones, a class of compounds integral to pharmaceuticals, sunscreens, and industrial materials as UV filters and photosensitizers. An understanding of their behavior under UV irradiation is critical for evaluating their efficacy, potential for photodegradation, and the formation of potentially harmful byproducts. This document outlines key experimental data on their stability, details the methodologies for these assessments, and illustrates the fundamental photochemical processes involved.
Quantitative Data Summary
The photochemical stability of benzophenone and its derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. This stability is often quantified by the photodegradation half-life (t½) and the quantum yield of photodegradation (Φ). The following tables summarize these parameters for several common benzophenones. The degradation process generally adheres to pseudo-first-order kinetics[1].
Table 1: Photodegradation Half-life (t½) of Selected Benzophenone Derivatives under UV Irradiation
| Compound | Common Name | Substituents | Half-life (t½) in hours | Experimental Conditions |
| Benzophenone-1 | BP-1 | 2,4-Dihydroxy | Readily degrades (<24 h) | UV radiation[1][2] |
| Benzophenone-3 | BP-3 / Oxybenzone | 2-Hydroxy-4-methoxy | 17 - 99 | Medium pressure UV lamp in various water matrices[1] |
| Benzophenone-4 | BP-4 / Sulisobenzone | 2-Hydroxy-4-methoxy-5-sulfonic acid | 17 - 99 | Medium pressure UV lamp in various water matrices[1] |
| Unsubstituted Benzophenone | BP | None | 17 - 99 | Medium pressure UV lamp in various water matrices[1] |
Table 2: Photodegradation and Photophysical Quantum Yields of Selected Benzophenone Derivatives
| Compound | Substituent(s) | Photodegradation Quantum Yield (Φ) | Triplet Quantum Yield (ΦT) | Experimental Conditions |
| Benzophenone-3 | 2-Hydroxy-4-methoxy | (3.1 ± 0.3) x 10⁻⁵ | - | Aqueous solution[3] |
| Benzophenone-4 | 2-Hydroxy-4-methoxy-5-sulfonic acid | (3.2 ± 0.6) x 10⁻⁵ (at pH 4) | - | Aqueous solution, 355 nm laser flash photolysis[4] |
| 3-Acetylbenzophenone | 3-Acetyl | Photostable under standard UV irradiation | ~1 (in benzene) | Aqueous solution, UV/H₂O₂ for induced degradation[5][6] |
| Unsubstituted Benzophenone | None | Low and somewhat irreproducible | ~1 (in benzene) | Aqueous solution[5][7] |
| Tetra-meta-trifluoromethyl-benzophenone | 3,5,3',5'-Tetrakis(trifluoromethyl) | - | Determined via laser flash photolysis | Acetonitrile, photoreduction by isopropyl alcohol[8][9] |
| Di-para-trifluoromethyl-benzophenone | 4,4'-Bis(trifluoromethyl) | - | Determined via laser flash photolysis | Acetonitrile, photoreduction by isopropyl alcohol[8][9] |
| Di-para-methoxy-benzophenone | 4,4'-Dimethoxy | - | Determined via laser flash photolysis | Acetonitrile, photoreduction by isopropyl alcohol[8][9] |
Experimental Protocols
The determination of photochemical stability involves controlled irradiation of a sample followed by quantification of the parent compound and its degradation products. Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Photostability by UV Irradiation and HPLC Analysis
This protocol outlines a general procedure for assessing the photodegradation of a substituted benzophenone.
1. Materials and Equipment:
-
Substituted benzophenone of interest
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer solutions for pH control
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or xenon arc lamp)
-
Quartz or borosilicate glass reaction vessels
-
Magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated radiometer to measure light intensity
2. Procedure:
-
Solution Preparation: Prepare a stock solution of the benzophenone derivative in a suitable organic solvent (e.g., acetonitrile). From this, prepare a working solution at a known concentration (e.g., 10-20 mg/L) in the desired aqueous matrix (e.g., ultrapure water, buffered solution).
-
Irradiation:
-
Place the working solution in the reaction vessel within the photoreactor.
-
Take an initial sample (time = 0) before commencing irradiation.
-
Turn on the UV lamp and begin irradiation, ensuring the solution is continuously stirred.
-
Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Sample Analysis:
-
Analyze the collected samples using HPLC-UV to determine the concentration of the parent benzophenone. A C18 column with a suitable mobile phase (e.g., acetonitrile/water mixture) is commonly used.
-
Monitor the absorbance at the wavelength of maximum absorption for the specific benzophenone derivative.
-
-
Data Analysis:
-
Plot the concentration of the benzophenone derivative against irradiation time.
-
To determine the degradation kinetics, plot the natural logarithm of the concentration (ln[C]) versus time. A linear plot indicates pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k) is the negative of the slope of the linear fit.
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k .
-
Protocol 2: Determination of Triplet Quantum Yield by Laser Flash Photolysis
Laser flash photolysis (LFP) is a powerful technique to study the properties of transient species, such as the triplet excited state of benzophenones.
1. Materials and Equipment:
-
Substituted benzophenone of interest
-
A standard with a known triplet quantum yield (e.g., unsubstituted benzophenone, ΦT ≈ 1 in non-polar solvents)[5]
-
Spectroscopic grade, deoxygenated solvent (e.g., benzene, acetonitrile)
-
Nanosecond laser flash photolysis setup with a pulsed laser (e.g., Nd:YAG laser at 355 nm) and a transient absorption detection system.
2. Procedure:
-
Solution Preparation: Prepare deoxygenated solutions of both the sample and the standard in the chosen solvent at concentrations that yield similar absorbance at the laser excitation wavelength.
-
LFP Measurement of the Standard:
-
Excite the standard solution with a laser pulse.
-
Record the transient absorption spectrum immediately after the laser pulse to identify the triplet-triplet absorption maximum.
-
Measure the maximum transient absorbance (ΔOD_std) at the end of the laser pulse.
-
-
LFP Measurement of the Sample:
-
Under identical experimental conditions (laser intensity, detector settings), excite the sample solution.
-
Measure the maximum transient absorbance (ΔOD_sample) at its triplet-triplet absorption maximum.
-
-
Calculation of Triplet Quantum Yield:
-
The triplet quantum yield of the sample (ΦT_sample) is calculated relative to the standard using the following equation: ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)
-
Where:
-
ΦT_std is the known triplet quantum yield of the standard.
-
ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances.
-
εT_sample and εT_std are the molar extinction coefficients of the triplet-triplet absorption for the sample and standard. If unknown, they can be assumed to be similar for structurally related compounds as a first approximation.
-
-
Visualizations
Photochemical Pathways of Substituted Benzophenones
The photodegradation of substituted benzophenones is initiated by the absorption of UV radiation, which promotes the molecule to an excited singlet state (S₁). This is followed by a highly efficient intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet state is the primary reactive species responsible for subsequent photochemical reactions.
Experimental Workflow for Photostability Assessment
The following diagram illustrates a typical workflow for assessing the photochemical stability of a substituted benzophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituent effect on the photoreduction kinetics of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituent Effect on the Photoreduction Kinetics of Benzophenone - Repository of the Academy's Library [real.mtak.hu]
A Comparative Guide to Validating the Purity of Synthesized 4,4'-Dimethylbenzophenone by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 4,4'-Dimethylbenzophenone. Experimental protocols and comparative data are presented to assist in selecting the most suitable method for specific analytical needs.
Introduction to this compound and its Synthesis
This compound is a diaryl ketone commonly used as a photoinitiator in UV curing applications and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] It is typically synthesized via a Friedel-Crafts acylation reaction between toluene and phosgene or a related acylating agent, catalyzed by a Lewis acid such as aluminum chloride.[3][4][5][6]
Potential Impurities: The synthesis process can lead to the formation of several impurities, including:
-
Isomeric By-products: 2,4'-Dimethylbenzophenone and 3,4'-Dimethylbenzophenone.
-
Unreacted Starting Materials: Toluene.
-
Over-acylation Products: Di-acylated toluene derivatives.
-
Residual Catalyst: Traces of the Lewis acid catalyst.
Accurate determination of the purity of this compound is crucial to avoid any interference from these potential impurities in downstream applications.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely adopted technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and versatility.[7] A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC Analysis of this compound
This protocol is adapted from established methods for the analysis of benzophenone derivatives.[7][8]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol. Dilute with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of the synthesized sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram (Area Percent method).
-
Alternatively, quantify the purity against a calibration curve generated from the reference standard solutions.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity validation, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10] It offers excellent separation efficiency and provides structural information from the mass spectrum, which is invaluable for impurity identification.
Experimental Protocol: GC-MS Analysis
-
Derivatization: Not typically required for this compound due to its volatility.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 15 minutes.[9]
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detector: Mass Spectrometer (scanning a mass range of m/z 50-500).
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective qualitative technique for monitoring reaction progress and assessing the presence of impurities.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel plates with a fluorescent indicator (F254).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v).
-
Sample Application: Spot dilute solutions of the synthesized product and a reference standard on the baseline.
-
Development: Develop the plate in a sealed chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). Impurities will appear as separate spots with different Rf values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measure of purity without the need for a reference standard of the analyte itself.[11][12][13]
Experimental Protocol: ¹H qNMR Analysis
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic anhydride).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Accurately weigh the synthesized this compound and the internal standard into an NMR tube. Dissolve in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Purity Calculation: Calculate the purity by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically cause a depression and broadening of the melting point range.
Experimental Protocol: Melting Point Determination
-
Apparatus: A calibrated melting point apparatus.
-
Procedure: Place a small amount of the dried, crystalline sample in a capillary tube. Heat the sample slowly and record the temperature at which the substance starts to melt and the temperature at which it is completely molten.
-
Comparison: Compare the observed melting point range with the literature value for pure this compound (90-93 °C).[2][14] A broad melting range or a depressed melting point indicates the presence of impurities.
Comparative Summary of Analytical Techniques
| Feature | HPLC | GC-MS | TLC | qNMR | Melting Point |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Differential migration on a solid stationary phase with a liquid mobile phase. | Nuclear spin resonance in a magnetic field. | Phase transition from solid to liquid. |
| Quantitation | Excellent | Excellent | Qualitative/Semi-quantitative | Excellent (Primary Method) | Indirectly quantitative |
| Impurity ID | Possible with MS detector | Excellent | Limited | Good (with structural info) | No |
| Sensitivity | High | Very High | Moderate | Moderate | Low |
| Sample Throughput | High | Moderate | High | Low | High |
| Cost | Moderate | High | Low | High | Very Low |
| Best For | Routine purity testing and quantification. | Impurity identification and quantification of volatile impurities. | Rapid, qualitative screening and reaction monitoring. | Absolute purity determination without a specific reference standard. | Preliminary, rapid assessment of bulk purity. |
Logical Comparison of Purity Validation Methods
Caption: Comparison of analytical methods for purity validation.
Conclusion
Validating the purity of synthesized this compound is essential for its intended applications. High-Performance Liquid Chromatography stands out as a robust and reliable method for routine purity assessment, offering excellent quantitative results and high throughput. For definitive impurity identification, GC-MS is the preferred technique. Quantitative NMR provides an orthogonal and absolute measure of purity, while TLC and melting point analysis serve as rapid and cost-effective preliminary screening tools. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the need for quantitation, impurity identification, sample throughput, and available instrumentation. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. This compound | 611-97-2 [chemicalbook.com]
- 3. US4814508A - Friedel-crafts preparation of aromatic ketones - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 2,4-Dimethylbenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. This compound CAS#: 611-97-2 [m.chemicalbook.com]
A Spectroscopic Showdown: 4,4'-Dimethylbenzophenone vs. 3,4'-Dimethylbenzophenone
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 4,4'- and 3,4'-Dimethylbenzophenone, complete with experimental data and detailed protocols.
In the world of organic chemistry, subtle changes in molecular structure can lead to significant differences in physical and chemical properties. This guide provides a detailed spectroscopic comparison of two closely related isomers, 4,4'-Dimethylbenzophenone and 3,4'-Dimethylbenzophenone. Understanding their unique spectral fingerprints is crucial for accurate identification, quality control, and mechanistic studies in various research and development settings.
Chemical Structures
A key difference between the two isomers lies in the substitution pattern of the methyl groups on the benzophenone core. In this compound, the methyl groups are positioned symmetrically at the para positions of both phenyl rings. In contrast, 3,4'-Dimethylbenzophenone exhibits an asymmetrical substitution pattern, with one methyl group at the meta position and the other at the para position of the respective phenyl rings.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for both isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) [ppm] | This compound | 3,4'-Dimethylbenzophenone [1] | Assignment |
| Aromatic Protons | 7.71 (d, 4H) | 7.78 (m, 2H), 7.62 (s, 1H), 7.56 (d, 1H), 7.47 (m, 2H), 7.22 (d, 1H) | Ar-H |
| Methyl Protons | 2.44 (s, 6H) | 2.34 (s, 3H), 2.32 (s, 3H) | -CH₃ |
*Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) [ppm] | This compound | 3,4'-Dimethylbenzophenone | Assignment |
| Carbonyl Carbon | ~195.9 | ~196.5 | C=O |
| Aromatic Carbons | ~142.7, ~135.2, ~130.1, ~128.8 | ~142.8, ~138.0, ~137.8, ~135.4, ~132.8, ~130.0, ~129.8, ~128.2, ~127.3 | Ar-C |
| Methyl Carbons | ~21.6 | ~21.5, ~19.6 | -CH₃ |
*Solvent: CDCl₃
Infrared (IR) Spectroscopy
| **Wavenumber (cm⁻¹) ** | This compound | 3,4'-Dimethylbenzophenone | Assignment |
| C=O Stretch | ~1654 | ~1658 | Carbonyl |
| C-H Stretch (Aromatic) | ~3030 | ~3060 | Aromatic C-H |
| C-H Stretch (Aliphatic) | ~2920 | ~2922 | Methyl C-H |
| C=C Stretch (Aromatic) | ~1606, ~1278 | ~1608, ~1282 | Aromatic C=C |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax [nm] | This compound | 3,4'-Dimethylbenzophenone | Solvent |
| π → π* transition | ~260 | ~258 | Methanol |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
Workflow for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
A sample of approximately 10-20 mg of the dimethylbenzophenone isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform, phase correction, and baseline correction procedures. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
A small amount of the solid sample (approximately 1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (approximately 100 mg) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A stock solution of the dimethylbenzophenone isomer was prepared in spectroscopic grade methanol at a concentration of 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration of approximately 0.01 mg/mL. The UV-Vis spectrum was recorded using a double-beam spectrophotometer in the range of 200-400 nm, using a 1 cm path length quartz cuvette. Spectroscopic grade methanol was used as the reference. The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.
Discussion
The spectroscopic data reveals distinct differences between the two isomers, primarily arising from their symmetry and the electronic effects of the methyl groups.
-
¹H NMR: The spectrum of the symmetrical 4,4'-isomer is simpler, showing a single doublet for the four equivalent aromatic protons and a single singlet for the six equivalent methyl protons. In contrast, the asymmetrical 3,4'-isomer displays a more complex pattern of multiplets for its non-equivalent aromatic protons and two distinct singlets for the two non-equivalent methyl groups.
-
¹³C NMR: Similar to the ¹H NMR, the ¹³C NMR spectrum of the 4,4'-isomer exhibits fewer signals due to its higher symmetry compared to the 3,4'-isomer. The chemical shifts of the carbonyl and aromatic carbons are subtly influenced by the position of the electron-donating methyl groups.
-
IR Spectroscopy: Both isomers show a strong absorption band for the carbonyl (C=O) group around 1655 cm⁻¹. Minor differences in the fingerprint region (below 1500 cm⁻¹) can be attributed to the different substitution patterns of the aromatic rings.
-
UV-Vis Spectroscopy: The UV-Vis spectra of both compounds in methanol are characterized by a strong absorption band corresponding to a π → π* transition. The λmax values are very similar, indicating that the position of the methyl groups has a minor effect on the overall energy of this electronic transition in a polar protic solvent.
Conclusion
This guide provides a comparative analysis of the spectroscopic properties of 4,4'- and 3,4'-Dimethylbenzophenone. The distinct differences in their NMR spectra, driven by molecular symmetry, serve as a powerful tool for their unambiguous identification. While their IR and UV-Vis spectra show greater similarity, subtle variations can still be observed. The provided data and protocols offer a valuable resource for researchers and professionals working with these compounds, facilitating accurate analysis and a deeper understanding of their structure-property relationships.
References
A Comparative Guide to the Electrochemical Properties of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of various substituted benzophenones, supported by experimental data. The information is intended to aid researchers in understanding the redox behavior of these compounds, which is crucial for applications in medicinal chemistry, materials science, and organic synthesis.
Introduction to the Electrochemistry of Benzophenones
Benzophenones are a class of organic compounds with a diaryl ketone framework that exhibit interesting electrochemical behavior. They typically undergo reduction in two successive one-electron steps.[1] The first step is a reversible reduction to form a stable radical anion.[2] The second step is an irreversible reduction that generates an unstable dianion.[2] The electrochemical properties, particularly the reduction potentials, are significantly influenced by the nature and position of substituents on the aromatic rings.[1][2] Electron-donating groups generally make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate the reduction (less negative potential).[1][3]
Comparative Electrochemical Data
The following table summarizes the key electrochemical data for a series of substituted benzophenones obtained from cyclic voltammetry experiments. The data illustrates the influence of different substituents on the reduction potential.
| Compound | Substituent(s) | First Reduction Potential (Epc1 vs. Fc/Fc+) [V] | Solvent | Supporting Electrolyte | Scan Rate (V/s) | Reference |
| Benzophenone | Unsubstituted | -2.275 | Dimethylformamide | TBAPF6 (0.100 mol dm-3) | 0.100 | [2] |
| 4-Methylbenzophenone | 4-CH3 | -2.339 | Dimethylformamide | TBAPF6 (0.100 mol dm-3) | 0.100 | [2] |
| 4,4'-Dimethylbenzophenone | 4,4'-(CH3)2 | -2.396 | Dimethylformamide | TBAPF6 (0.100 mol dm-3) | 0.100 | [2] |
| 4-Methoxybenzophenone | 4-OCH3 | -2.368 | Dimethylformamide | TBAPF6 (0.100 mol dm-3) | 0.100 | [2] |
| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH3)2 | -2.428 | Dimethylformamide | TBAPF6 (0.100 mol dm-3) | 0.100 | [2] |
| 4-Chlorobenzophenone | 4-Cl | -2.155 | Dimethylformamide | TBAPF6 (0.100 mol dm-3) | 0.100 | [2] |
| 4,4'-Dichlorobenzophenone | 4,4'-(Cl)2 | -2.051 | Dimethylformamide | TBAPF6 (0.100 mol dm-3) | 0.100 | [2] |
| 4-Aminobenzophenone | 4-NH2 | -2.470 | Dimethylformamide | TBAPF6 (0.100 mol dm-3) | 0.100 | [2] |
Experimental Protocols
The electrochemical data presented in this guide were primarily obtained using cyclic voltammetry (CV).[1][2] This powerful electroanalytical technique allows for the investigation of redox processes and the determination of key thermodynamic and kinetic parameters.[4][5]
General Cyclic Voltammetry Protocol for Substituted Benzophenones
-
Solution Preparation: A solution of the substituted benzophenone (typically around 0.002 mol dm-3) is prepared in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).[2][6] A supporting electrolyte, commonly tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4) at a concentration of 0.1 M, is added to the solution to ensure sufficient conductivity.[6][7]
-
Electrochemical Cell Setup: A standard three-electrode system is employed.[8] This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or a saturated calomel electrode), and a counter or auxiliary electrode (e.g., a platinum wire).[6][7]
-
Deoxygenation: The solution is thoroughly deoxygenated by bubbling with an inert gas, such as argon or nitrogen, for several minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.[9]
-
Cyclic Voltammetry Measurement: A potentiostat is used to apply a linearly varying potential to the working electrode. The potential is swept from an initial value to a final value and then back to the initial potential, completing a cycle.[5] The resulting current flowing between the working and counter electrodes is measured and plotted against the applied potential to generate a cyclic voltammogram.[5] The scan rate, which is the rate at which the potential is varied, is a critical experimental parameter and is typically set at 100 mV/s for initial surveys.[1][6]
-
Data Analysis: The cyclic voltammogram provides information on the reduction and oxidation potentials of the analyte. The peak potentials (Ep) and peak currents (ip) are key parameters extracted from the voltammogram.[5] For reversible processes, the half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials, provides a good approximation of the standard redox potential.[5]
Visualizations
General Reduction Pathway of Substituted Benzophenones
The following diagram illustrates the typical two-step reduction mechanism of substituted benzophenones.
Caption: Two-step electrochemical reduction of substituted benzophenones.
Experimental Workflow for Cyclic Voltammetry
This diagram outlines the key steps involved in a typical cyclic voltammetry experiment for analyzing substituted benzophenones.
Caption: Workflow for a cyclic voltammetry experiment.
Effect of Substituents on Reduction Potential
The following diagram illustrates the general trend observed for the effect of electron-donating and electron-withdrawing groups on the reduction potential of the benzophenone core.
Caption: Influence of substituents on the ease of reduction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 5. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]
A Comparative Guide to the Thermal Stability of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermal stability of various benzophenone derivatives, offering a comparative overview of their performance under thermal stress. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in selecting appropriate compounds for their specific applications.
Comparative Thermal Stability Data
The thermal stability of benzophenone and its derivatives is a critical parameter, influencing their suitability for applications ranging from high-performance polymers to pharmaceutical intermediates. The following tables summarize key thermal decomposition and transition data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Compound | Substituents | Td (5% Weight Loss, °C) | Melting Point (Tm, °C) | Reference Experimental Conditions |
| Benzophenone (BP) | Unsubstituted | 115 | 49 | TGA: 15 °C/min, N2 atmosphere; DSC: 10 °C/min, N2 atmosphere[1][2] |
| 4,4′-bis(diethylamino)-benzophenone (EMK) | 4,4'-bis(diethylamino) | 254 | 97 | TGA: 15 °C/min, N2 atmosphere; DSC: 10 °C/min, N2 atmosphere[1][2] |
| BPD-D | Arylamine electron-donating groups | 360 | 170 | TGA: 15 °C/min, N2 atmosphere; DSC: 10 °C/min, N2 atmosphere[1][2] |
| BPDM-D | Diketone units, meta-arylamine electron-donating groups | 369 | 244 | TGA: 15 °C/min, N2 atmosphere; DSC: 10 °C/min, N2 atmosphere[1][2] |
| BPDP-D | Diketone units, para-arylamine electron-donating groups | 424 | 209 | TGA: 15 °C/min, N2 atmosphere; DSC: 10 °C/min, N2 atmosphere[1][2] |
| 2,4-Dihydroxybenzophenone | 2,4-dihydroxy | 260.93 (Tmax) | 146.39 | Not specified in the available abstract[3] |
| 4-Hydroxybenzophenone | 4-hydroxy | Not specified | 132-135 | Not specified[4] |
| 2-Amino-5-chloro-2'-fluorobenzophenone | 2-amino, 5-chloro, 2'-fluoro | > 200 (Onset) | ~97 (Peak) | TGA: 10 °C/min, N2 atmosphere; DSC: 10 °C/min, N2 atmosphere[5] |
| Hindered Phenol-Linked Benzophenone (3C) | Hindered Phenol | > 360 | ~111 | TGA: 10 °C/min, N2 atmosphere; DSC: 10 °C/min, N2 atmosphere[6] |
| DB13 (Bicarbazole-Benzophenone) | Bicarbazole, alkyl chains | 365 | 154 (Tg) | TGA/DSC: 10 °C/min, N2 atmosphere[7] |
| DB24 (Bicarbazole-Benzophenone) | Bicarbazole, branched 2-ethylhexyl group | 430 | 82 (Tg) | TGA/DSC: 10 °C/min, N2 atmosphere[7] |
| DB34 (Bicarbazole-Benzophenone) | Bicarbazole | 391 | 154 (Tg) | TGA/DSC: 10 °C/min, N2 atmosphere[7] |
| DB43 (Bicarbazole-Benzophenone) | Bicarbazole, alkyl chains | 383 | 125 (Tg) | TGA/DSC: 10 °C/min, N2 atmosphere[7] |
Note: Td (5% Weight Loss) is the temperature at which a 5% loss of the initial mass of the sample is recorded. Tmax is the maximum thermal decomposition temperature. Tg refers to the glass transition temperature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of thermal stability. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on standard practices.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the benzophenone derivative into a clean, tared TGA pan (e.g., alumina or platinum).[1][2]
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Experimental Conditions:
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of 5% weight loss (Td).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine melting point (Tm), glass transition temperature (Tg), and enthalpy of fusion.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the benzophenone derivative into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Experimental Conditions:
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and changes in the baseline corresponding to glass transitions. The melting point is typically taken as the peak temperature of the melting endotherm.
Visualizations
The following diagrams illustrate the experimental workflow for thermal stability analysis and the logical relationships influencing the thermal stability of benzophenone derivatives.
Caption: Experimental workflow for thermal stability analysis.
Caption: Factors influencing the thermal stability of benzophenones.
References
- 1. mdpi.com [mdpi.com]
- 2. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. 4-ヒドロキシベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Substituted Benzophenones as Photoinitiators for Polymerization
For researchers, scientists, and drug development professionals, the selection of an appropriate photoinitiator is a critical step in the development of photopolymerized materials for applications ranging from advanced coatings and adhesives to sophisticated 3D printing and the fabrication of biomedical devices.[1] Among the various classes of photoinitiators, substituted benzophenones, which are Type II photoinitiators, offer a versatile platform where photochemical and photophysical properties can be finely tuned through chemical modification.[1]
Benzophenone and its derivatives initiate free-radical polymerization upon absorption of UV light by generating free radicals in the presence of a co-initiator, typically a tertiary amine.[1] The substitution pattern on the benzophenone scaffold significantly influences its efficacy, affecting parameters such as light absorption, the rate of polymerization, and the final degree of monomer conversion.[1] This guide provides a comparative analysis of various substituted benzophenones, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying chemical processes to aid in the selection of the optimal photoinitiator for a specific application.
Performance Comparison of Substituted Benzophenones
The effectiveness of a substituted benzophenone as a photoinitiator is determined by several key performance indicators. These include its UV absorption characteristics (λmax and molar extinction coefficient, ε), which dictate the efficiency of light absorption at a given wavelength, and its ability to induce polymerization, which is quantified by the rate of polymerization and the final monomer conversion percentage. The substitution pattern on the aromatic rings of benzophenone plays a pivotal role in modulating these properties. Electron-donating groups, for instance, can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum.[2][3]
Below is a summary of the performance of various substituted benzophenones compared to the parent benzophenone (BP) and the widely used commercial photoinitiator 4,4'-bis(diethylamino)benzophenone (EMK).
| Photoinitiator | Substituent(s) | UV Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Polymerization Rate | Final Monomer Conversion (%) |
| Benzophenone (BP) | Unsubstituted | ~250, ~345 (weak)[3][4] | Moderate[4] | Standard | Variable |
| 4,4'-bis(diethylamino)benzophenone (EMK) | 4,4'-di(diethylamino) | ~360[3] | High | High | High |
| 4-Methoxybenzophenone | 4-methoxy | Not specified | Not specified | Higher than BP | Higher than BP |
| 2,4-Dihydroxybenzophenone | 2,4-dihydroxy | 322.0 - 327.4[2] | Not specified | Not specified | Not specified |
| 4-Methylbenzophenone | 4-methyl | Not specified | Not specified | Higher than BP | Higher than BP |
| BPD-D | Diphenylamine | ~380[3] | High[3] | Superior to BP/EMK[3] | Superior to BP/EMK[3] |
| BPDM-D | di-ketone, diphenylamine | ~380[3] | High[3] | Superior to BP/EMK[3] | Superior to BP/EMK[3] |
| BPDP-D | di-ketone, diphenylamine | ~380[3] | High[3] | Best among BPD-D, BPDM-D; Superior to BP/EMK[3] | Best among BPD-D, BPDM-D; Superior to BP/EMK[3] |
Note: The specific values for molar extinction coefficients and polymerization rates are often presented graphically in the source literature and are described here in relative terms. "TEA" refers to triethylamine, a common co-initiator. The performance of photoinitiators is highly dependent on the specific monomer system, co-initiator concentration, light intensity, and other experimental conditions.
Photoinitiation Mechanism
Benzophenones are Type II photoinitiators, meaning they require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate the initiating free radicals. The process is initiated by the absorption of UV light by the benzophenone molecule, which promotes it to an excited singlet state. This is followed by a highly efficient intersystem crossing to the triplet state. The triplet benzophenone then abstracts a hydrogen atom from the co-initiator, resulting in the formation of a benzophenone ketyl radical and an aminoalkyl radical. The latter is primarily responsible for initiating the polymerization of monomer units.
Caption: Mechanism of Type II photoinitiation by benzophenones.
Experimental Protocols
The comparative performance of substituted benzophenones is assessed through a variety of analytical techniques. Below are detailed methodologies for key experiments.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is employed to monitor the heat flow associated with the photopolymerization reaction in real-time.[1] This allows for the determination of the polymerization rate and the final monomer conversion.[1]
-
Sample Preparation: A precise amount of the photoinitiator, co-initiator, and monomer are mixed to create a homogeneous formulation.
-
Instrumentation: A differential scanning calorimeter equipped with a UV light source of a specific wavelength and intensity.
-
Methodology: A small amount of the sample (typically 5-10 mg) is placed in an open aluminum DSC pan.[4] An empty pan serves as a reference. The sample is equilibrated at a constant temperature inside the DSC cell. The sample is then irradiated with UV light, and the heat of polymerization is recorded as a function of time. The polymerization rate is proportional to the heat flow.[1] The total heat evolved is determined by integrating the area under the exothermic peak, and the degree of conversion can be calculated by comparing this to the theoretical heat of polymerization for the monomer.
Real-Time FT-IR (RT-FTIR) Spectroscopy
This technique monitors the disappearance of the monomer's reactive functional groups (e.g., acrylate double bonds) in real-time during polymerization, providing a direct measure of the conversion rate.
-
Sample Preparation: The photocurable formulation is prepared as described for Photo-DSC.
-
Instrumentation: An FTIR spectrometer equipped with a UV/Vis light guide and an Attenuated Total Reflectance (ATR) accessory.
-
Methodology: A drop of the liquid formulation is placed on the ATR crystal. The FTIR spectrometer is set to collect spectra at a rapid scan rate. The UV/Vis lamp is then turned on to initiate polymerization. The decrease in the intensity of the characteristic absorption band of the monomer's reactive group is monitored over time to determine the rate of polymerization and final conversion.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the light absorption properties of the photoinitiators, which is crucial for matching the initiator with the emission spectrum of the light source.
-
Sample Preparation: A dilute solution of the benzophenone derivative is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Methodology: The absorbance of the solution is measured over a range of UV and visible wavelengths. The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) at that wavelength are determined from the resulting spectrum.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a powerful technique for detecting and identifying the free radical species generated during the photoinitiation process, confirming the proposed mechanism.
-
Sample Preparation: A solution containing the benzophenone photoinitiator, the co-initiator, and a spin trapping agent (e.g., phenyl-N-tert-butylnitrone - PBN) in a suitable solvent is prepared.[1]
-
Instrumentation: An ESR spectrometer.
-
Methodology: The solution is irradiated with a UV light source directly within the ESR spectrometer's cavity.[1] The ESR spectrum of the resulting spin adducts is recorded, which provides information about the structure of the trapped free radicals.[1]
Cyclic Voltammetry (CV)
Cyclic Voltammetry is utilized to investigate the redox properties of the photoinitiators, which are related to their ability to participate in electron transfer processes during photoinitiation.[1]
-
Sample Preparation: A solution of the benzophenone derivative is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[1]
-
Instrumentation: A potentiostat with a three-electrode system (working, reference, and counter electrodes).[1]
-
Methodology: The electrochemical behavior is studied by linearly sweeping the potential and measuring the resulting current to obtain a cyclic voltammogram, from which the reduction potential can be determined.[1]
Experimental Workflow
A typical experimental workflow for a comparative study of substituted benzophenones as photoinitiators is outlined below.
Caption: General experimental workflow for comparative studies.
References
A Comparative Guide to Benzophenone and Thioxanthone as Triplet Sensitizers
For Researchers, Scientists, and Drug Development Professionals
In the realm of photochemistry, drug development, and materials science, the selection of an appropriate triplet sensitizer is paramount for achieving desired reaction outcomes. Triplet sensitizers are molecules that, upon absorption of light, efficiently populate a long-lived triplet excited state and then transfer this energy to another molecule, initiating a photochemical reaction. This guide provides a detailed, objective comparison of two of the most widely used triplet sensitizers: benzophenone and thioxanthone. This analysis is supported by experimental data to assist researchers in making informed decisions for their specific applications.
At a Glance: Benzophenone vs. Thioxanthone
| Feature | Benzophenone | Thioxanthone | Key Considerations |
| Triplet Energy (ET) | ~69 kcal/mol | ~65.5 kcal/mol | Benzophenone can sensitize a wider range of reactions requiring higher energy transfer. |
| Intersystem Crossing (ΦISC) | ~1.0[1] | 0.57 - 0.84[1] | Benzophenone is exceptionally efficient at forming the triplet state. |
| Triplet Lifetime (τT) | Highly solvent dependent (µs - ms) | Typically longer than benzophenone in similar solvents (~77 µs) | Thioxanthone's longer triplet lifetime can be advantageous for bimolecular reactions. |
| UV Absorption (λmax) | ~252 nm, with a weaker n-π* transition around 340 nm | ~380 nm | Thioxanthone's absorption at longer wavelengths allows for the use of less damaging visible light sources.[2] |
| Molar Extinction Coefficient (ε) | High in the UV-C (~19,400 M-1cm-1 at 252 nm)[3] | Moderate in the UV-A/visible region | Thioxanthone derivatives can be engineered for higher molar absorptivity in the visible range.[4][5] |
| Reduction Potential (Ered) | +1.28 V | +1.18 V | Both are good electron acceptors in their triplet state, with benzophenone being slightly stronger. |
Data Presentation: A Quantitative Comparison
The efficacy of a triplet sensitizer is determined by its photophysical properties. The following tables summarize key performance indicators for benzophenone and thioxanthone based on available experimental data. It is important to note that these values can be influenced by the solvent and experimental conditions.
Table 1: Core Photophysical Properties
| Parameter | Benzophenone | Thioxanthone | Reference(s) |
| Triplet Energy (ET) | ~69 kcal/mol | ~65.5 kcal/mol | [6] |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | 0.57 - 0.84 | [1] |
| Triplet Lifetime (τT) | 0.7 µs (in acetonitrile) | ~77 µs | [6] |
| Singlet Energy (ES1) | ~74 kcal/mol | ~76 kcal/mol | [6] |
| Reduction Potential (Ered of Triplet State) | +1.28 V | +1.18 V |
Table 2: Spectroscopic Properties
| Parameter | Benzophenone | Thioxanthone | Reference(s) |
| λmax (absorption) | ~252 nm (π-π), ~340 nm (n-π) | ~380 nm | [2] |
| Molar Extinction Coefficient (ε) at λmax | ~19,400 M-1cm-1 at 252 nm | Varies; moderate in the near-UV | [3] |
| λmax (triplet-triplet absorption) | ~530 nm | ~600-650 nm | [1][6][7] |
Performance Comparison
Both benzophenone and thioxanthone are highly effective triplet sensitizers, but their suitability depends on the specific application.
Benzophenone is often considered the benchmark for triplet sensitizers due to its exceptionally high intersystem crossing quantum yield, which is nearly 1.0.[1] This means that almost every absorbed photon results in the formation of a triplet state, making it highly efficient. Its high triplet energy of approximately 69 kcal/mol allows it to sensitize a broad range of substrates. However, its primary absorption is in the UV-C and UV-B regions, which can be damaging to biological samples and may not be compatible with all experimental setups.
Thioxanthone presents a compelling alternative, particularly for applications requiring visible light excitation. Its absorption extends to around 400 nm, allowing for the use of less energetic and potentially less harmful light sources.[2] While its intersystem crossing quantum yield is slightly lower than that of benzophenone, it is still highly efficient. A key advantage of thioxanthone is its generally longer triplet lifetime compared to benzophenone in similar solvents.[6] This extended lifetime can increase the probability of a successful energy transfer to a substrate in diffusion-controlled reactions. Furthermore, the thioxanthone scaffold can be readily modified to tune its photophysical properties, such as shifting its absorption further into the visible spectrum and increasing its molar extinction coefficient.[4][5]
In reactions where high triplet energy is critical, benzophenone may be the superior choice. For applications demanding visible light excitation, particularly in biological contexts or for 3D printing, thioxanthone and its derivatives are often more suitable.
Signaling Pathways and Experimental Workflows
Mechanism of Triplet Sensitization
The general mechanism for triplet sensitization by both benzophenone and thioxanthone is depicted in the following diagram. The process begins with the absorption of a photon, followed by intersystem crossing to the triplet state, and finally, energy transfer to a substrate molecule.
Caption: Mechanism of triplet sensitization.
Experimental Workflow: Laser Flash Photolysis
Laser flash photolysis is a key technique for studying the properties of triplet states. A simplified workflow for this experiment is shown below.
Caption: Workflow for laser flash photolysis.
Experimental Protocols
Determination of Triplet Quantum Yield (ΦT) by the Comparative Method
This method determines the triplet quantum yield of a sample relative to a standard with a known triplet quantum yield (e.g., benzophenone, ΦT ≈ 1.0).
Objective: To determine the triplet quantum yield of thioxanthone using benzophenone as a standard.
Materials:
-
Nanosecond laser flash photolysis system
-
Benzophenone (standard)
-
Thioxanthone (sample)
-
Spectrophotometric grade acetonitrile (or other suitable solvent)
-
Quartz cuvettes
-
Nitrogen or argon gas for deoxygenation
Procedure:
-
Solution Preparation: Prepare solutions of both the standard and the sample in acetonitrile with an absorbance of approximately 0.1-0.2 at the laser excitation wavelength (e.g., 355 nm).
-
Deoxygenation: Deoxygenate both solutions by bubbling with high-purity nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.
-
Laser Flash Photolysis:
-
Excite the standard solution with a laser pulse and measure the maximum change in optical density (ΔODT,std) at the peak of its triplet-triplet absorption (around 530 nm for benzophenone).
-
Without changing the experimental setup, excite the sample solution and measure the maximum change in optical density (ΔODT,smp) at the peak of its triplet-triplet absorption (around 620 nm for thioxanthone).
-
-
Calculation: The triplet quantum yield of the sample (ΦT,smp) is calculated using the following equation:
ΦT,smp = ΦT,std * (ΔODT,smp / ΔODT,std) * (εT,std / εT,smp)
where εT is the molar extinction coefficient of the triplet-triplet absorption for the standard and the sample, respectively. The ratio of the triplet-triplet molar extinction coefficients must be known or determined independently.
Determination of Triplet Lifetime (τT)
Objective: To measure the lifetime of the triplet state of benzophenone or thioxanthone.
Procedure:
-
Follow steps 1-3 of the protocol for determining the triplet quantum yield.
-
Kinetic Measurement: Monitor the decay of the transient absorption at the maximum of the triplet-triplet absorption band over time.
-
Data Fitting: Fit the decay curve to a first-order exponential decay function to obtain the observed triplet lifetime (τT). The decay is described by the equation:
ΔOD(t) = ΔOD0 * e(-t/τT)
where ΔOD(t) is the change in optical density at time t, and ΔOD0 is the initial change in optical density.
This guide provides a foundational understanding of the key differences and relative merits of benzophenone and thioxanthone as triplet sensitizers. The choice between them will ultimately be dictated by the specific requirements of the photochemical system under investigation, including the desired excitation wavelength, the triplet energy of the substrate, and the reaction conditions.
References
- 1. edinst.com [edinst.com]
- 2. researchgate.net [researchgate.net]
- 3. PhotochemCAD | Benzophenone [photochemcad.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Thioxanthone Skeleton-Based One-Component Macro-Photoinitiator Reduces Oxygen Inhibition and Migration Through Cooperative Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
A Comparative Guide to the Analysis of Isomeric Impurities in 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of isomeric impurities in 4,4'-Dimethylbenzophenone, a critical intermediate in various industrial applications, including as a photoinitiator. The presence of isomeric impurities, such as 2,4'-Dimethylbenzophenone and 3,4'-Dimethylbenzophenone, can significantly impact the efficacy and safety of the final product. This document outlines the origin of these impurities, compares analytical methodologies for their detection and quantification, and provides detailed experimental protocols to support robust quality control.
Understanding the Origin of Isomeric Impurities
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of toluene with p-toluoyl chloride. During this electrophilic aromatic substitution reaction, the substitution pattern on the toluene ring can vary, leading to the formation of positional isomers. While the para-substituted product (4,4'-isomer) is the major product due to steric hindrance and electronic effects, ortho- (2,4'-) and meta- (3,4'-) substituted isomers are common byproducts.
dot
Caption: Synthesis of this compound and formation of isomeric impurities.
Comparative Analysis of Analytical Methods
The accurate quantification of isomeric impurities is crucial for ensuring the quality of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common and effective techniques for this purpose. The choice between these methods depends on factors such as the required sensitivity, resolution, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of analytes with a stationary phase in a gaseous mobile phase, followed by mass-based detection. |
| Typical Stationary Phase | C18, Phenyl, Cyano | Polysiloxane-based (e.g., DB-5ms, HP-5ms) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures | Helium or Hydrogen |
| Detection | UV-Vis (Diode Array Detector) | Mass Spectrometer (Quadrupole, Ion Trap) |
| Resolution of Isomers | Good to excellent, highly dependent on column chemistry and mobile phase composition. | Excellent, particularly with high-resolution capillary columns. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM). |
| Sample Derivatization | Not usually required. | May be necessary for less volatile or polar impurities, though generally not for dimethylbenzophenones. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often in the range of 15-25 minutes. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the separation of this compound and its isomeric impurities. Optimization may be required based on the specific instrumentation and sample characteristics.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution further with acetonitrile to a suitable concentration for analysis (e.g., 100 µg/mL).
dot
Caption: Experimental workflow for HPLC analysis of isomeric impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the sensitive detection and quantification of isomeric impurities in this compound.
Instrumentation:
-
Gas chromatograph with a capillary column inlet
-
Mass spectrometer detector
-
Autosampler
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| Injection Volume | 1 µL (split ratio 20:1) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-300 |
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in acetone.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL with acetone.
dot
Caption: Experimental workflow for GC-MS analysis of isomeric impurities.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of isomeric impurities in this compound. HPLC offers a robust and straightforward method, particularly for routine quality control, while GC-MS provides higher sensitivity and specificity, making it ideal for trace-level impurity profiling and structural confirmation. The choice of method should be guided by the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The provided experimental protocols serve as a starting point for method development and validation, ensuring the quality and purity of this compound for its intended applications.
A Comparative Guide to the Photoinitiation Rate of 4,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,4'-Dimethylbenzophenone (DMBP) as a photoinitiator for free-radical polymerization. Its performance is evaluated against other common photoinitiators, supported by experimental data and detailed methodologies to assist in the selection of appropriate initiating systems for various applications, from advanced material synthesis to drug delivery systems.
Executive Summary
This compound is a Type II photoinitiator that, upon excitation by UV light, initiates polymerization through a bimolecular hydrogen abstraction mechanism. This process necessitates the presence of a co-initiator, typically a tertiary amine. While DMBP is an effective photoinitiator, its efficiency is influenced by several factors, including the nature of the co-initiator and the reaction medium. This guide presents available quantitative data and detailed experimental protocols to enable a thorough evaluation of DMBP for specific research and development needs.
Performance Comparison of Photoinitiators
Table 1: Comparison of Photoinitiator Performance
| Photoinitiator | Type | Co-initiator Required | Molar Extinction Coefficient (ε) at λ_max | Triplet Lifetime (τ_T) | Polymerization Rate (Rp) / Conversion | Key Characteristics |
| This compound (DMBP) | II | Yes (e.g., Tertiary Amines) | Not explicitly found | ~1185 ns (in nanocrystals)[1] | Data not readily available in cited literature | Inefficient intermolecular H-atom transfer in crystalline state; prone to self-quenching.[1] |
| Benzophenone (BP) | II | Yes (e.g., Tertiary Amines) | ~19,400 M⁻¹cm⁻¹ at 252 nm | Varies with solvent | Slower than Type I initiators | Standard Type II initiator, widely studied. |
| 4,4'-Bis(diethylamino)benzophenone (DEABP) | II | No (self-initiating) | High at ~365 nm | Data not readily available | High initial polymerization velocity[2] | Efficient photon absorption, can act as a complete initiating system. |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | I | No | Data not readily available | Not applicable | High | Common Type I photoinitiator, undergoes α-cleavage. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the photoinitiation mechanism of this compound and the general experimental workflows for quantifying its performance.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This technique monitors the disappearance of monomer functional groups (e.g., acrylate C=C bond) in real-time during photopolymerization.
1. Sample Preparation:
-
Prepare a photopolymer resin containing the monomer (e.g., methyl methacrylate), this compound (typically 0.1-2 wt%), and a co-initiator (e.g., triethylamine, typically 1-2 wt%).
-
Place a drop of the resin between two transparent salt plates (e.g., KBr or BaF₂) separated by a spacer of known thickness (typically 25-100 µm) to create a thin film.
2. Instrumentation and Data Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Position a UV/Vis spot curing system with a light guide at a fixed distance from the sample. The light intensity should be measured at the sample position using a radiometer.
-
Initiate real-time data collection, monitoring the decrease in the peak area of the reactive functional group (e.g., acrylate C=C stretch at ~1635 cm⁻¹).
-
Simultaneously, open the shutter of the UV lamp to start the photopolymerization.
-
Continue data collection until the peak area of the monitored group no longer changes, indicating the end of the reaction.
3. Data Analysis:
-
Calculate the degree of conversion (%C) at each time point using the following formula: %C = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area of the functional group and Aₜ is the peak area at time t.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic photopolymerization reaction, which is proportional to the rate of polymerization.
1. Sample Preparation:
-
Accurately weigh a small amount of the photopolymer formulation (typically 1-5 mg) into a transparent DSC pan (e.g., quartz or aluminum).
2. Instrumentation and Data Acquisition:
-
Place the sample pan in the DSC cell, which is equipped with a UV light source.
-
Equilibrate the sample at the desired isothermal temperature.
-
Irradiate the sample with UV light of a specific intensity and wavelength.
-
Record the heat flow as a function of time.
3. Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt) and can be calculated using the following equation: Rp = (dH/dt) / ΔH_total where ΔH_total is the total heat of polymerization for the complete conversion of the monomer.
-
The total heat of reaction (ΔH_t) is calculated by integrating the area under the exothermic peak.
-
The degree of conversion at a given time can be determined by relating the heat of reaction at that time to the total heat of reaction.
Conclusion
This compound serves as a competent Type II photoinitiator, though its efficiency can be influenced by factors such as self-quenching.[1] For applications requiring precise control over polymerization kinetics, a thorough experimental evaluation is recommended. The protocols and comparative data presented in this guide provide a framework for researchers to objectively assess the suitability of this compound for their specific photopolymerization needs. Further research directly quantifying the photoinitiation rate of DMBP in various monomer systems would be beneficial to the scientific community.
References
Safety Operating Guide
Proper Disposal of 4,4'-Dimethylbenzophenone: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4,4'-Dimethylbenzophenone, ensuring laboratory safety and environmental responsibility.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a compound commonly used in research and development. Adherence to these procedures is vital to protect personnel, prevent environmental contamination, and maintain regulatory compliance.
Key Safety and Hazard Information
This compound presents several hazards that necessitate careful handling during disposal. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All handling of the solid material and preparation for disposal should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Irritant | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | Irritant | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Irritant | H335: May cause respiratory irritation.[1][2] |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in accordance with institutional, local, state, and federal regulations.[1][4] It is considered hazardous waste and must not be disposed of in regular trash or down the drain.[5]
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing papers, gloves, and pipette tips, must be disposed of as solid hazardous waste.[1]
-
Solutions: Solutions containing this compound should be collected in a labeled container for liquid hazardous waste. Do not mix with incompatible chemicals.[5]
2. Packaging and Labeling:
-
Container Selection: Use a container that is compatible with this compound and can be securely sealed to prevent leaks or spills. The container should not be filled to the brim; leave some headspace to allow for expansion.[5][6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of waste accumulation should also be recorded.
3. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.[7]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before being discarded.
-
Procedure:
-
Rinse the container at least twice with a suitable organic solvent, such as acetone.[8]
-
Collect the solvent rinsate as liquid hazardous waste. Do not pour the rinsate down the drain.[8]
-
After rinsing with a solvent, wash the container with soap and water.
-
Allow the container to dry completely.
-
Before disposing of the decontaminated container in the regular trash, deface the original label and mark it as "EMPTY".[8]
-
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and hand-off to the licensed waste disposal company.
Regulatory Framework:
The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[7] State and local regulations may also apply and can be more stringent than federal laws.[7][9] It is the responsibility of the waste generator to properly characterize and manage their waste in compliance with all applicable regulations.[10]
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting our planet.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. oshe.uthm.edu.my [oshe.uthm.edu.my]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ptb.de [ptb.de]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
